Dichlorobutene
Description
Structure
3D Structure
Properties
CAS No. |
11069-19-5 |
|---|---|
Molecular Formula |
C4H6Cl2 |
Molecular Weight |
124.99 g/mol |
IUPAC Name |
1,1-dichlorobut-1-ene |
InChI |
InChI=1S/C4H6Cl2/c1-2-3-4(5)6/h3H,2H2,1H3 |
InChI Key |
UAZUEJTXWAXSMA-UHFFFAOYSA-N |
SMILES |
CCC=C(Cl)Cl |
Canonical SMILES |
CCC=C(Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dichlorobutene via Butadiene Chlorination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dichlorobutenes, crucial intermediates in the production of chloroprene (B89495) and other specialty chemicals. The primary focus is on the direct chlorination of 1,3-butadiene (B125203), detailing both vapor-phase and liquid-phase methodologies. This document consolidates key experimental protocols, quantitative data, and process workflows from established literature and patents to serve as a valuable resource for professionals in chemical research and development.
Core Synthesis Pathway: Butadiene Chlorination
The synthesis of dichlorobutenes from 1,3-butadiene is a cornerstone of industrial organochlorine chemistry, primarily serving as a precursor to chloroprene, the monomer for neoprene.[1][2] The process involves the addition of chlorine to 1,3-butadiene, which principally yields a mixture of two isomeric dichlorobutenes: 3,4-dichloro-1-butene (B1205564) (3,4-DCB) and 1,4-dichloro-2-butene (1,4-DCB), the latter existing as cis and trans isomers.[3][4][5]
The overall process can be summarized in three main stages:
-
Chlorination: 1,3-butadiene is reacted with chlorine in either the vapor or liquid phase to produce a mixture of dichlorobutene isomers.[6][7]
-
Isomerization: The 1,4-dichloro-2-butene isomer is catalytically isomerized to the more synthetically useful 3,4-dichloro-1-butene.[5][8]
-
Purification: The desired 3,4-dichloro-1-butene is separated from the reaction mixture, typically by distillation.[7]
The 3,4-dichloro-1-butene is the key intermediate for chloroprene production through dehydrochlorination.[1][8]
Data Presentation: Reaction Parameters
The following tables summarize the key quantitative data for the vapor-phase and liquid-phase chlorination of 1,3-butadiene, as well as the subsequent isomerization step.
Table 1: Vapor-Phase Chlorination of 1,3-Butadiene
| Parameter | Value | Reference |
| Temperature | 90°C - 400°C | [9][10] |
| Preferred: 240°C - 330°C | [8][11] | |
| Pressure | Atmospheric to 7 bar | [3] |
| Butadiene:Chlorine Molar Ratio | 5:1 to 50:1 | [12] |
| Preferred: 8:1 to 30:1 | [12] | |
| Contact Time | 0.1 to 12 seconds | [10] |
| This compound Yield (based on Chlorine) | 92% - 95.1% | [6][8][9] |
| Selectivity to Dichlorobutenes (based on Butadiene) | 85% - 95% | [3] |
| Typical Product Composition | 40% 3,4-DCB : 60% 1,4-DCB | [4] |
Table 2: Liquid-Phase Chlorination of 1,3-Butadiene
| Parameter | Value | Reference |
| Temperature | 25°C - 100°C | [13] |
| Preferred: 40°C - 60°C | [13][14] | |
| Pressure | Sufficient to maintain liquid phase | [13] |
| Solvent | Butane, pentane, or fluorinated hydrocarbons | [13] |
| Catalyst | Amides (e.g., formamide, 2-pyrrolidone) | [14] |
| Catalyst Concentration | 20 - 200 ppm (based on solvent) | [14] |
| Free Radical Inhibitor | Added to reduce byproduct formation | [13] |
| Inhibitor Concentration | 20 - 80 ppm (based on solvent) | [14] |
| Residence Time | 1.5 to 10 minutes | [14] |
Table 3: Catalytic Isomerization of 1,4-Dichloro-2-butene to 3,4-Dichloro-1-butene
| Parameter | Value | Reference |
| Temperature | 60°C - 120°C | [5] |
| Catalyst | Copper(I) chloride (CuCl) or iron salts | [3][7] |
| Co-catalyst/Promoter | Organic quaternary ammonium (B1175870) chlorides | [7] |
| Pressure | Reduced pressure (50-300 mm Hg) | [7] |
| Selectivity to 3,4-DCB | 95% - 98% | [3] |
Experimental Protocols
The following are generalized experimental protocols derived from the cited literature for the key steps in this compound synthesis.
Vapor-Phase Chlorination of 1,3-Butadiene
Objective: To produce a mixture of this compound isomers from the gas-phase reaction of 1,3-butadiene and chlorine.
Methodology:
-
Reactant Preparation: A significant excess of gaseous 1,3-butadiene is mixed with chlorine gas. The molar ratio of butadiene to chlorine is critical and should be maintained between 5:1 and 50:1 to minimize the formation of higher chlorinated byproducts.[12] In some process configurations, chlorine is premixed with a portion of the butadiene before being introduced into the reactor.[9]
-
Reaction: The reactant gas mixture is fed continuously into a tubular or unpacked reactor.[9][10] The reaction is highly exothermic, and the temperature is maintained between 90°C and 250°C.[9] Temperature control can be achieved by introducing the excess butadiene at multiple points along the reactor to act as a heat transfer medium.[9]
-
Quenching and Product Recovery: The hot effluent gas stream, containing dichlorobutenes, unreacted butadiene, and byproducts like hydrogen chloride and trichlorobutenes, is rapidly cooled in a scrubber-cooler.[9][12] This condenses the dichlorobutenes and a portion of the unreacted butadiene.
-
Separation and Recycling: The liquid product stream is separated from the non-condensable gases. The unreacted butadiene is recovered from the gas stream, purified, and recycled back to the reactor feed.[6][12] The liquid this compound mixture is sent for purification and isomerization.
Liquid-Phase Chlorination of 1,3-Butadiene
Objective: To synthesize dichlorobutenes in a liquid solvent medium, allowing for better temperature control.
Methodology:
-
Reactor Setup: The reaction is conducted in an evaporatively cooled reactor containing a suitable inert solvent, such as butane, pentane, or a fluorinated hydrocarbon.[13] The reactor is equipped for continuous feeding of reactants and removal of the product stream.
-
Catalyst and Inhibitor Addition: A chlorination catalyst (e.g., an amide) and a free-radical inhibitor are added to the solvent in the reactor.[13][14]
-
Reactant Feed: Liquid 1,3-butadiene and gaseous elemental chlorine are continuously fed into the reactor. The reaction temperature is maintained between 25°C and 100°C.[13] The heat of reaction is managed by the boiling of the solvent and unreacted butadiene, with the vapors being condensed and returned to the reactor.[13]
-
Product Removal and Processing: The liquid product stream, containing dichlorobutenes, unreacted butadiene, and solvent, is continuously withdrawn from the reactor. This stream is then fed to a refining column to separate the unreacted butadiene and solvent from the this compound products.[14]
Isomerization of 1,4-Dichloro-2-butene
Objective: To convert the 1,4-dichloro-2-butene isomer into the desired 3,4-dichloro-1-butene.
Methodology:
-
Catalyst Preparation: A catalyst, typically copper(I) chloride, often in combination with a promoter like an organic quaternary ammonium chloride, is charged into a reaction vessel.[3][7]
-
Reaction: The crude this compound mixture from the chlorination step is added to the catalyst. The mixture is heated to between 60°C and 120°C with stirring.[5] The reaction is often carried out under reduced pressure.[7]
-
Separation: The equilibrium between the isomers is continuously shifted towards the desired 3,4-dichloro-1-butene by fractional distillation. The lower boiling point of 3,4-dichloro-1-butene (123°C) compared to 1,4-dichloro-2-butene (155°C) allows for its selective removal from the reaction mixture as it is formed.[3][7] This process can achieve a selectivity of 95-98% for the 3,4-isomer.[3]
Mandatory Visualizations
The following diagrams illustrate the key processes and pathways in the synthesis of this compound and its subsequent conversion to chloroprene.
Caption: Overall synthesis pathway from butadiene to chloroprene.
Caption: Experimental workflow for vapor-phase chlorination.
Caption: Logical relationship of this compound isomer equilibrium.
References
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- 2. cdn.intratec.us [cdn.intratec.us]
- 3. Manufacturing processes for Chloroprene - Chempedia - LookChem [lookchem.com]
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- 5. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]
- 6. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
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- 8. globallcadataaccess.org [globallcadataaccess.org]
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- 10. US2928884A - Chlorination of butadiene - Google Patents [patents.google.com]
- 11. GB1276788A - Improved process for the preparation of dichloro butenes by chlorination of butadiene - Google Patents [patents.google.com]
- 12. patents.justia.com [patents.justia.com]
- 13. US5077443A - Process for the liquid phase chlorination of 1,3-butadiene - Google Patents [patents.google.com]
- 14. data.epo.org [data.epo.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Electrophilic Addition Mechanism in Dichlorobutene Formation
The electrophilic addition of chlorine to 1,3-butadiene (B125203) is a fundamental reaction in organic chemistry, leading to the formation of this compound isomers. These isomers, primarily 3,4-dichloro-1-butene, cis-1,4-dichloro-2-butene, and trans-1,4-dichloro-2-butene, are valuable intermediates in various industrial syntheses, including the production of chloroprene (B89495) and adiponitrile. A thorough understanding of the reaction mechanism, the factors governing product distribution, and the analytical techniques for isomer differentiation is critical for process optimization, quality control, and drug development applications.
The Core Mechanism: Electrophilic Addition
The reaction proceeds via an electrophilic addition mechanism. The initial attack of a chlorine molecule on the π-electron system of 1,3-butadiene can lead to the formation of a resonance-stabilized allylic carbocation.[1][2] This intermediate is a hybrid of two resonance structures, which allows for the subsequent nucleophilic attack by the chloride ion at two different positions, C1 and C3 of the original diene system.[1] This results in the formation of two primary products: the 1,2-addition product (3,4-dichloro-1-butene) and the 1,4-addition product (1,4-dichloro-2-butene).[2]
Kinetic vs. Thermodynamic Control
The distribution of the 1,2- and 1,4-addition products is highly dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control.[3][4][5][6][7]
-
Kinetic Control (Low Temperatures): At lower temperatures (e.g., 0°C or below), the reaction is essentially irreversible.[6] The product ratio is determined by the relative rates of formation. The 1,2-addition product, 3,4-dichloro-1-butene, is formed faster because the activation energy for the attack at the secondary carbon of the allylic carbocation is lower.[6][7][8] This makes it the kinetic product.
-
Thermodynamic Control (Higher Temperatures): At higher temperatures (e.g., 40°C), the addition reaction becomes reversible.[6][7] The system can reach equilibrium, and the product ratio is determined by the relative stabilities of the products. The 1,4-addition product, 1,4-dichloro-2-butene (particularly the trans isomer), is more stable due to the more substituted double bond.[7][8][9] Therefore, it is the thermodynamic product and predominates under these conditions.[3][6]
Quantitative Data on Product Distribution
The ratio of this compound isomers is influenced by reaction conditions. Under equilibrium conditions at 100°C in the liquid phase, the mixture consists of approximately 21% 3,4-dichloro-1-butene, 7% cis-1,4-dichloro-2-butene, and 72% trans-1,4-dichloro-2-butene.[10] The vapor phase above this liquid has a different composition: 52% 3,4-dichloro-1-butene, 6% cis-1,4-dichloro-2-butene, and 42% trans-1,4-dichloro-2-butene, reflecting the different boiling points of the isomers.[10]
| Isomer | Structure | Addition Type | Control | Boiling Point (°C) | % in Liquid (100°C)[10] | % in Vapor (100°C)[10] |
| 3,4-Dichloro-1-butene | CH₂=CH-CHCl-CH₂Cl | 1,2-Addition | Kinetic | 123.4 | 21 | 52 |
| cis-1,4-Dichloro-2-butene | ClCH₂-CH=CH-CH₂Cl | 1,4-Addition | Thermodynamic | 155 | 7 | 6 |
| trans-1,4-Dichloro-2-butene | ClCH₂-CH=CH-CH₂Cl | 1,4-Addition | Thermodynamic | 145 | 72 | 42 |
Table 1: Properties and Distribution of this compound Isomers.
Experimental Protocols
This protocol describes a continuous process for the liquid-phase chlorination of 1,3-butadiene.
-
Reactor Setup: An evaporatively cooled reactor is used, suitable for maintaining a constant temperature during the exothermic reaction.
-
Reactant Feed: Elemental chlorine and 1,3-butadiene are fed into the reactor containing a suitable solvent (e.g., butane, pentane, or a fluorinated solvent).[11] A free-radical inhibitor is often added to suppress unwanted side reactions.[11]
-
Catalyst: A chlorination catalyst may be added to increase the reaction rate and yield of dichlorobutenes.[11]
-
Reaction Conditions: The reaction is conducted at a temperature between 25°C and 100°C (preferably 40-60°C).[11][12] The pressure is maintained to keep the reaction mixture at its boiling point within this temperature range.[11]
-
Heat Removal: The heat of reaction is removed by the vaporization of the solvent and unreacted 1,3-butadiene. These vapors are condensed and returned to the reactor.[11]
-
Product Isolation: The reaction effluent, containing the this compound isomers, unreacted butadiene, and solvent, is fed to a refining column for separation.[12]
GC-MS is a powerful technique for the separation and identification of volatile this compound isomers.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used. A non-polar capillary column (e.g., DB-5ms) is suitable for separation.[13]
-
Sample Preparation: Dilute the this compound isomer mixture in a volatile solvent like hexane (B92381) or methanol.[13]
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C[13]
-
Mass Range: Scan from m/z 40-200.
-
-
Data Analysis: The isomers are separated based on their retention times. Mass spectrometry provides fragmentation patterns that, combined with the retention data, allow for confident identification. All isomers have the same molecular weight (124.99 g/mol ), but their fragmentation can differ.[13] The presence of two chlorine atoms results in characteristic isotopic patterns (M, M+2, M+4) for the molecular ion and chlorine-containing fragments.[13]
| Isomer | Relative Retention Time[13] | Key Mass Fragments (m/z)[13] |
| 3,4-Dichloro-1-butene | Lowest | 89, 75, 53 |
| cis-1,4-Dichloro-2-butene | Intermediate | 89, 75, 53 |
| trans-1,4-Dichloro-2-butene | Highest | 89, 75, 53 |
Table 2: Representative GC-MS Data for this compound Isomers.
NMR spectroscopy is invaluable for the definitive structural elucidation of the this compound isomers.
-
Sample Preparation: Dissolve 10-20 mg of the isomer mixture or isolated isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[13]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized.[13]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Data Analysis: The number of signals in the ¹³C NMR spectrum can distinguish the 1,4-isomers (2 signals due to symmetry) from the 3,4-isomer (4 signals).[13] The coupling constants of the vinylic protons in the ¹H NMR spectrum can differentiate between the cis and trans configurations of the 1,4-isomers.[13]
Experimental Workflow for Isomer Analysis
A systematic approach combining multiple analytical techniques is recommended for the unambiguous identification and quantification of this compound isomers.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. fiveable.me [fiveable.me]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. jackwestin.com [jackwestin.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Electrophilic Addition - 1,2 versus 1,4 | OpenOChem Learn [learn.openochem.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US5077443A - Process for the liquid phase chlorination of 1,3-butadiene - Google Patents [patents.google.com]
- 12. data.epo.org [data.epo.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structural Isomers of Dichlorobutene (C4H6Cl2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of dichlorobutene (C4H6Cl2), a class of chlorinated hydrocarbons with significant applications as intermediates in organic synthesis. This document details the identification, physical and spectroscopic properties, and synthetic methodologies for these isomers, presenting data in a clear and accessible format to support research and development activities.
Introduction to the Structural Isomers of this compound
The molecular formula C4H6Cl2 represents a variety of structural isomers, including acyclic (straight-chain and branched-chain) and cyclic compounds. These isomers exhibit distinct physical, chemical, and spectroscopic properties due to the different arrangements of their atoms and the location of the double bond and chlorine substituents. The primary acyclic isomers are derived from the chlorination of 1,3-butadiene (B125203) and include 1,4-dichloro-2-butene, 3,4-dichloro-1-butene (B1205564), and 1,2-dichloro-2-butene.[1][2] Cyclic isomers include derivatives of cyclobutane (B1203170) and cyclopropane (B1198618).
Isomer Identification and Classification
The structural isomers of this compound (C4H6Cl2) can be systematically classified based on their carbon skeleton (acyclic or cyclic) and the position of the double bond and chlorine atoms.
Acyclic Isomers
These isomers possess a four-carbon chain with one double bond. They can be further categorized as straight-chain or branched-chain.
Straight-Chain Isomers:
-
1,2-Dichloro-2-butene: Exists as (E) and (Z) geometric isomers.[3]
-
1,3-Dichloro-2-butene: Exists as (E) and (Z) geometric isomers.[4]
-
1,4-Dichloro-2-butene: Exists as cis (Z) and trans (E) geometric isomers.[2]
-
2,3-Dichloro-2-butene: Does not exhibit geometric isomerism due to the substitution pattern on the double bond.
-
3,4-Dichloro-1-butene: A key intermediate in the production of chloroprene.[2]
-
1,1-Dichloro-2-butene: Exists as (E) and (Z) geometric isomers.
-
2,3-Dichloro-1-butene [5]
-
3,3-Dichloro-1-butene [6]
Branched-Chain Isomers:
-
1,2-Dichloro-3-methyl-1-propene
-
1,3-Dichloro-2-methyl-1-propene
-
1,1-Dichloro-3-methyl-1-propene
-
3,3-Dichloro-2-methyl-1-propene
Cyclic Isomers
These isomers contain a cyclopropane or cyclobutane ring structure.
Cyclobutane Derivatives:
-
1,1-Dichlorocyclobutane
-
cis-1,2-Dichlorocyclobutane[7]
-
cis-1,3-Dichlorocyclobutane
-
trans-1,3-Dichlorocyclobutane
Cyclopropane Derivatives:
-
1,1-Dichloro-2-methylcyclopropane
-
cis-1,2-Dichloro-1-methylcyclopropane
-
trans-1,2-Dichloro-1-methylcyclopropane
-
cis-1,2-Dichloro-3-methylcyclopropane
-
trans-1,2-Dichloro-3-methylcyclopropane
-
(Dichloromethyl)cyclopropane[9]
-
1-Chloro-1-(chloromethyl)cyclopropane
-
cis-1-Chloro-2-(chloromethyl)cyclopropane
-
trans-1-Chloro-2-(chloromethyl)cyclopropane
The following diagram illustrates the classification of this compound isomers.
Caption: Logical relationship of this compound isomer classes.
Quantitative Data Presentation
Physical Properties of Acyclic this compound Isomers
| Isomer | CAS Number | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| (E)-1,2-Dichloro-2-butene | 15224-29-0 | ~100 | ~1.14 | - |
| (Z)-1,3-Dichloro-2-butene | 926-57-8 | 125-129 | 1.16 | 1.4690 |
| cis-1,4-Dichloro-2-butene | 1476-11-5 | 152 | 1.188 (at 25°C) | 1.489 |
| trans-1,4-Dichloro-2-butene | 110-57-6 | 125.5 | 1.13 | - |
| 2,3-Dichloro-2-butene | 1587-29-7 | 97-99 (at 680 mmHg) | 1.1416 | 1.4582 |
| 3,4-Dichloro-1-butene | 760-23-6 | 123 | 1.15 (at 25°C) | 1.4658 |
| 3,3-Dichlorobut-1-ene | 38585-77-2 | - | - | - |
Note: Data is presented at standard conditions unless otherwise specified. A dash (-) indicates that data was not found in the searched literature.
Spectroscopic Data of Acyclic this compound Isomers
| Isomer | 1H NMR (δ, ppm in CDCl3) | 13C NMR (δ, ppm in CDCl3) | Key IR Absorptions (cm-1) |
| cis-1,4-Dichloro-2-butene | ~5.8 (m, 2H), ~4.1 (d, 4H) | - | - |
| trans-1,4-Dichloro-2-butene | ~5.9 (m, 2H), ~4.0 (d, 4H) | - | ~965 (C-H out-of-plane bend) |
| 3,4-Dichloro-1-butene | ~5.9 (m, 1H), ~5.4 (m, 2H), ~4.6 (m, 1H), ~3.7 (m, 2H) | Four distinct signals | Characteristic terminal alkene absorptions |
| (E)-1,3-Dichloro-2-butene | - | - | - |
| (Z)-1,3-Dichloro-2-butene | - | 136.47, 123.48, 39.80, 20.94 | - |
Note: Chemical shifts are approximate and can vary based on experimental conditions. A dash (-) indicates that specific data was not found in the searched literature.[2]
Experimental Protocols
Synthesis of this compound Isomers
The primary industrial method for synthesizing a mixture of this compound isomers is the chlorination of 1,3-butadiene.[1] This reaction typically yields a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene (both cis and trans isomers).
General Protocol for Chlorination of 1,3-Butadiene:
-
Reaction Setup: A solution of 1,3-butadiene in an inert solvent (e.g., dichloromethane) is prepared in a jacketed reactor equipped with a stirrer, a gas inlet, and a condenser.
-
Chlorination: Gaseous chlorine is bubbled through the solution at a controlled rate while maintaining a low temperature (typically below 0°C) to manage the exothermic reaction.
-
Work-up: After the reaction is complete, the solvent is removed by distillation to yield a crude mixture of this compound isomers.
-
Separation: The individual isomers can be separated by fractional distillation based on their boiling point differences.
The following diagram illustrates a general workflow for the synthesis and separation of this compound isomers.
Caption: General workflow for this compound synthesis.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 10-20 mg of the this compound isomer in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl3) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[2]
-
1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a 90° pulse width and a relaxation delay of at least 5 seconds for quantitative analysis.[2]
-
13C NMR Acquisition: Acquire a proton-decoupled spectrum with a relaxation delay of 2-5 seconds.[2]
-
Data Processing: Process the raw data, reference the spectra to the TMS signal (0.00 ppm), and analyze the chemical shifts, coupling constants, and integration.[2]
Infrared (IR) Spectroscopy:
-
Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[2]
-
Data Acquisition: Record the spectrum using a standard FT-IR spectrometer over the range of 4000-400 cm-1.
-
Data Analysis: Identify characteristic absorption bands, particularly in the fingerprint region (1500-400 cm-1), to differentiate between isomers. The C-H out-of-plane bending region is particularly useful for distinguishing cis and trans isomers of 1,4-dichloro-2-butene.[2]
The following diagram outlines the workflow for spectroscopic differentiation of this compound isomers.
Caption: Workflow for isomer differentiation.
Conclusion
The structural isomers of this compound (C4H6Cl2) represent a diverse group of compounds with significant utility in chemical synthesis. A thorough understanding of their individual properties is crucial for their effective application in research and development. This guide provides a foundational repository of information on the identification, properties, and synthesis of these isomers, intended to facilitate further investigation and application by professionals in the field. The provided experimental protocols offer a starting point for the synthesis and characterization of these valuable chemical intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy (E)-1,2-Dichloro-2-butene (EVT-1194920) | 15224-29-0 [evitachem.com]
- 4. 1,3-Dichloro-2-butene | C4H6Cl2 | CID 13556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-Dichloro-1-butene | C4H6Cl2 | CID 110944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,3-Dichlorobut-1-ene | C4H6Cl2 | CID 642182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. isomers of dichlorocyclobutane | Filo [askfilo.com]
- 8. trans-1,2-Dichlorocyclobutane | C4H6Cl2 | CID 54085055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dichloromethylcyclopropane | C4H6Cl2 | CID 14175395 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,4-Dichloro-1-butene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 3,4-dichloro-1-butene (B1205564). It details the primary synthesis and purification methodologies, analytical procedures for characterization, and known industrial applications. While direct applications in drug development are not widely documented, its utility as a versatile chemical intermediate is highlighted, suggesting its potential as a starting material for the synthesis of novel pharmaceutical compounds. This document is intended to be a valuable resource for professionals in the chemical and pharmaceutical sciences.
Physical and Chemical Properties
3,4-Dichloro-1-butene is a colorless to yellowish liquid with a pungent odor.[1] It is a volatile and flammable compound.[2][3] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆Cl₂ | [4][5][6][7] |
| Molecular Weight | 124.99 g/mol | [4][5][6][7][8] |
| CAS Number | 760-23-6 | [4][5][6] |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Density | 1.153 g/mL at 25 °C | [9][10] |
| Boiling Point | 122-123 °C | [2][9] |
| Melting Point | -61 °C | [2][5][9] |
| Flash Point | 28 °C (83 °F) | [2][9][11] |
| Refractive Index | 1.4658 at 20 °C | [2][9] |
| Vapor Pressure | 17 mm Hg at 25 °C | [9][11] |
| Vapor Density | 4.31 (vs air) | [1][11] |
| Solubility | Practically insoluble in water.[9] Soluble in benzene (B151609) and chloroform.[1][10] | [1][9][10] |
| Stability | Volatile liquid.[1][10] Vapors may form explosive mixtures with air.[3] | [1][3][10] |
Synthesis and Purification
The commercial synthesis of 3,4-dichloro-1-butene is primarily a two-step process starting from 1,3-butadiene (B125203).[12]
Step 1: Chlorination of 1,3-Butadiene
Butadiene is reacted with chlorine to produce a mixture of two isomers: 3,4-dichloro-1-butene and 1,4-dichloro-2-butene.[12] This reaction can be performed in either the vapor or liquid phase.
Step 2: Isomerization of 1,4-Dichloro-2-butene
The resulting mixture is then subjected to catalytic isomerization to convert the 1,4-dichloro-2-butene isomer into the desired 3,4-dichloro-1-butene.[12]
Purification
The final product, 3,4-dichloro-1-butene, is purified from the reaction mixture by fractional distillation under reduced pressure, taking advantage of its lower boiling point compared to the 1,4-dichloro-2-butene isomer.[12]
Experimental Protocols
Vapor Phase Chlorination of Butadiene
Objective: To synthesize a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene.
Materials:
-
1,3-Butadiene gas
-
Chlorine gas
-
Inert gas (e.g., Nitrogen)
-
Tubular reactor
Procedure:
-
Preheat the reactor to a temperature in the range of 240-300 °C.[12]
-
Introduce gaseous 1,3-butadiene and chlorine into the reactor. The molar ratio of butadiene to chlorine should be maintained in excess of 1:1 to minimize the formation of tetrachlorobutane.
-
The reaction is rapid. The product stream is cooled to condense the dichlorobutene isomers.
-
The condensed liquid product, a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene, is collected.
-
The crude product can be analyzed by gas chromatography to determine the isomer ratio.[12]
Safety Precautions: Butadiene is a flammable and carcinogenic gas. Chlorine is a highly toxic and corrosive gas. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[12]
Isomerization of this compound Mixture
Objective: To convert 1,4-dichloro-2-butene to 3,4-dichloro-1-butene.
Materials:
-
Crude this compound mixture
-
Copper(I) chloride (catalyst)
-
Organic quaternary ammonium (B1175870) chloride (co-catalyst)
Procedure:
-
In a reaction vessel, charge the crude this compound mixture.
-
Add the copper-based catalyst system.
-
Heat the mixture with stirring to a temperature between 60-120 °C.[12]
-
The reaction progress can be monitored by taking aliquots and analyzing them by gas chromatography to determine the isomer ratio.[12]
-
Continue the reaction until the desired equilibrium is reached.
Chemical Reactivity
The primary documented reaction of 3,4-dichloro-1-butene is its dehydrochlorination to form 2-chloro-1,3-butadiene (chloroprene), a monomer used in the production of synthetic rubber.[13]
Analytical Methods
The analysis of 3,4-dichloro-1-butene is typically performed using gas chromatography (GC), often coupled with a flame ionization detector (FID) or mass spectrometry (MS).
Gas Chromatography (GC): A common method for determining 3,4-dichloro-1-butene in air involves using a packed column (e.g., diatomite impregnated with 10% PFMS 4) heated to 130 °C with nitrogen as the carrier gas and a flame ionization detector.[2]
Spectral Data:
-
¹H NMR: Spectra are available and can be used for structural confirmation.[9]
-
IR Spectroscopy: Infrared spectra are available and show characteristic peaks for the alkene and chloroalkane functional groups.[1][2][11]
Applications in Research and Drug Development
The primary industrial use of 3,4-dichloro-1-butene is as a captive intermediate in the synthesis of chloroprene.[2][10] While it is cited as a pharmaceutical intermediate, specific examples of its incorporation into drug molecules are not prevalent in publicly available literature.[5] Its bifunctional nature, possessing both an alkene and two chloro groups, makes it a potentially versatile building block in organic synthesis for the construction of complex molecular architectures.
Safety and Handling
3,4-Dichloro-1-butene is a hazardous substance and should be handled with extreme care in a well-ventilated area.
Hazard Statements:
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces.[2]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. 1-Butene, 3,4-dichloro- [webbook.nist.gov]
- 2. 3,4-Dichloro-1-butene | C4H6Cl2 | CID 12971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3R)-3,4-Dichloro-1-butene | C4H6Cl2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. nbinno.com [nbinno.com]
- 6. 3,4-Dichloro-1-butene - Pharos [pharos.habitablefuture.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. 3,4-DICHLORO-1-BUTENE(760-23-6) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 1-Butene, 3,4-dichloro- [webbook.nist.gov]
- 12. benchchem.com [benchchem.com]
- 13. sahinlerkimya.com.tr [sahinlerkimya.com.tr]
An In-depth Technical Guide to the Physicochemical Properties of cis- and trans-1,4-dichloro-2-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of the geometric isomers, cis- and trans-1,4-dichloro-2-butene (B41546). These compounds are valuable bifunctional intermediates in organic synthesis, particularly in the development of novel therapeutic agents.
Physicochemical Properties
The distinct spatial arrangement of the chlorine atoms in cis- and trans-1,4-dichloro-2-butene gives rise to notable differences in their physical properties. A summary of these key properties is presented in the tables below for easy comparison.
Table 1: Physicochemical Properties of cis-1,4-dichloro-2-butene
| Property | Value |
| Molecular Formula | C₄H₆Cl₂ |
| Molecular Weight | 125.00 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 152 °C at 758 mmHg[1][2] |
| Melting Point | -48 °C[1][2] |
| Density | 1.188 g/mL at 25 °C[1][2] |
| Refractive Index | n20/D 1.489[1][2] |
| Solubility | Soluble in chloroform, methanol (B129727) (slightly).[3] Not miscible or difficult to mix in water. Soluble in alcohol, ether, acetone (B3395972) and benzene.[3] |
Table 2: Physicochemical Properties of trans-1,4-dichloro-2-butene
| Property | Value |
| Molecular Formula | C₄H₆Cl₂ |
| Molecular Weight | 125.00 g/mol |
| Appearance | Colorless liquid with a distinct odor[4] |
| Boiling Point | 155.5 °C[5]; 74-76 °C at 40 mmHg[4][6] |
| Melting Point | 1-3 °C[4][6] |
| Density | 1.183 g/mL at 25 °C[4][6] |
| Refractive Index | n20/D 1.488[4][6] |
| Solubility | Soluble in Chloroform, Ethyl Acetate.[7] Insoluble in water.[8] |
Synthesis and Purification
The industrial production of 1,4-dichloro-2-butene isomers involves the chlorination of 1,3-butadiene (B125203).[9][10] This reaction typically yields a mixture of cis- and trans-1,4-dichloro-2-butene, along with 3,4-dichloro-1-butene (B1205564). The separation of the desired isomer from this mixture is a critical step and is often achieved through fractional distillation.[11][12]
Experimental Protocol: Synthesis of a Mixture of 1,4-Dichloro-2-butene Isomers
This protocol describes a general laboratory-scale synthesis of a mixture of this compound isomers via the chlorination of butadiene.
Materials:
-
1,3-butadiene
-
Chlorine gas
-
Anhydrous solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)
-
Reaction vessel equipped with a gas inlet, stirrer, and thermometer, cooled in an ice bath
Procedure:
-
A solution of 1,3-butadiene in an anhydrous solvent is prepared in the reaction vessel and cooled to 0-5 °C.
-
Chlorine gas is bubbled through the stirred solution at a controlled rate, maintaining the reaction temperature below 10 °C.
-
The reaction is monitored by the disappearance of the yellow-green color of chlorine.
-
Upon completion, the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove any excess chlorine.
-
The resulting solution contains a mixture of cis- and trans-1,4-dichloro-2-butene and 3,4-dichloro-1-butene.
Experimental Protocol: Purification by Fractional Distillation
The separation of the cis and trans isomers from the reaction mixture can be achieved by fractional distillation under reduced pressure.
Apparatus:
-
Fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column)
-
Heating mantle with a stirrer
-
Vacuum pump and pressure gauge
-
Receiving flasks cooled in an ice bath
Procedure:
-
The crude mixture of this compound isomers is transferred to the distillation flask.
-
The system is evacuated to the desired pressure.
-
The mixture is heated gently and stirred continuously.
-
Fractions are collected based on their boiling points. Due to the close boiling points of the isomers, a slow and careful distillation is required for efficient separation. The lower-boiling 3,4-dichloro-1-butene will distill first, followed by the cis and then the trans isomers of 1,4-dichloro-2-butene.
Applications in Drug Development
Both cis- and trans-1,4-dichloro-2-butene are versatile bifunctional alkylating agents that serve as key starting materials in the synthesis of various heterocyclic compounds and complex molecules. Their application is particularly notable in the development of nucleoside analogues with potential antiviral and antitumor activities.[6]
The two reactive chloromethyl groups allow for sequential or simultaneous reactions with nucleophiles, such as the nitrogen atoms in purine (B94841) and pyrimidine (B1678525) bases. This reactivity is harnessed to construct the core structures of novel therapeutic candidates.
Synthesis of Unsaturated Acyclic Nucleoside Analogues
A key application of 1,4-dichloro-2-butene in medicinal chemistry is the alkylation of heterocyclic bases to form unsaturated acyclic nucleoside analogues. These compounds mimic natural nucleosides and can interfere with viral replication or cancer cell proliferation.
Experimental Protocol Example: Alkylation of a Purine Base
This protocol provides a general method for the N-alkylation of a purine or pyrimidine base with 1,4-dichloro-2-butene.
Materials:
-
cis- or trans-1,4-dichloro-2-butene
-
Purine or pyrimidine base (e.g., adenine, guanine, cytosine, thymine)
-
A suitable base (e.g., potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO))
Procedure:
-
The purine or pyrimidine base is suspended in the anhydrous solvent.
-
The base (e.g., potassium carbonate) is added to the suspension.
-
cis- or trans-1,4-dichloro-2-butene is added to the mixture, which is then stirred at an appropriate temperature (e.g., room temperature to 50 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction mixture is then worked up by quenching with water and extracting the product with an organic solvent.
-
The crude product is purified by column chromatography to yield the desired nucleoside analogue.
The resulting unsaturated acyclic nucleoside analogues can then be further modified or directly screened for their biological activity. For instance, studies have shown that nucleoside analogues synthesized from (E)-1,4-dichloro-2-butene exhibit cytotoxic, antitumor, and antiviral activities.[6]
Conclusion
cis- and trans-1,4-dichloro-2-butene are valuable and versatile chemical intermediates with distinct physicochemical properties. Their primary utility lies in their ability to act as bifunctional alkylating agents, a property that has been effectively exploited in the synthesis of complex organic molecules, including a range of nucleoside analogues with potential therapeutic applications. A thorough understanding of their properties and reaction conditions is crucial for their effective use in research and development, particularly in the pharmaceutical industry.
References
- 1. nbinno.com [nbinno.com]
- 2. cis-1,4-Dichloro-2-butene | 1476-11-5 | FD05794 [biosynth.com]
- 3. trans-1,4-Dichloro-2-butene | High-Purity Reagent [benchchem.com]
- 4. Trans-1,4-Dichloro-2-butene CAS 110-57-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. Synthesis routes of cis-1,4-Dichloro-2-butene [benchchem.com]
- 6. Unsaturated and carbocyclic nucleoside analogues: synthesis, antitumor, and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cis-1,4-Dichloro-2-butene 95 1476-11-5 [sigmaaldrich.com]
- 8. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Dawn of Dichlorobutenes: A Technical Guide to Their Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational discovery and initial scientific investigations into dichlorobutene isomers. These chlorinated hydrocarbons have become pivotal intermediates in industrial organic synthesis, notably in the production of polymers like neoprene and nylon.[1] This document details the early synthesis, separation challenges, and characterization methods that paved the way for their widespread application.
The Genesis of this compound: The Chlorination of 1,3-Butadiene (B125203)
The journey into the world of this compound isomers began with the exploration of 1,3-butadiene's reactivity. In a seminal 1930 publication, I. E. Muskat and H. E. Northrup detailed the preparation of dichlorobutenes through the chlorination of butadiene.[1] Their work revealed that the addition of chlorine to the conjugated diene was not a straightforward reaction yielding a single product, but rather a complex process resulting in a mixture of isomers.[1]
The primary mechanism is an electrophilic addition, which yields two main products: 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene. This is a direct result of the delocalized π-electron system of 1,3-butadiene, which allows for both 1,2- and 1,4-addition of chlorine atoms.[1]
Signaling Pathway of Butadiene Chlorination
The electrophilic addition of chlorine to 1,3-butadiene proceeds through a resonance-stabilized allylic carbocation intermediate. The initial attack by a chlorine molecule on one of the double bonds forms this cation, with the positive charge distributed over carbons 2 and 4. A subsequent attack by a chloride ion at either of these positions leads to the formation of the two primary isomers.[1] The ratio of these isomers is influenced by reaction conditions, particularly temperature.[1]
Initial Investigation and Separation
A significant hurdle in the early investigations was the separation of the newly synthesized this compound isomers. As the isomers exist as a liquid mixture, the primary method available to chemists in the early 20th century was fractional distillation.[1] This technique leverages the differences in the boiling points of the components in a liquid mixture to achieve separation.[1]
Physical Properties of Key this compound Isomers
The successful separation of the this compound isomers was contingent on their differing physical properties, most notably their boiling points. The notable difference in boiling points between 3,4-dichloro-1-butene and the 1,4-dichloro-2-butene isomers made their separation by fractional distillation a feasible, albeit meticulous, process.[1]
| Isomer | Structure | Boiling Point (°C) |
| 3,4-dichloro-1-butene | CH₂=CHCHClCH₂Cl | 123.4 |
| cis-1,4-dichloro-2-butene | cis-ClCH₂CH=CHCH₂Cl | 152.5 |
| trans-1,4-dichloro-2-butene (B41546) | trans-ClCH₂CH=CHCH₂Cl | 155.5 |
Note: Data compiled from various sources.
Beyond fractional distillation, early characterization and confirmation of the isomeric structures relied on a suite of physical and chemical methods, including:[1]
-
Elemental Analysis: To confirm the empirical formula of C₄H₆Cl₂.
-
Density and Refractive Index Measurements: These physical constants provided additional criteria for assessing purity and differentiating between isomers.
-
Chemical Derivatization: Reacting the isolated isomers to form solid derivatives with sharp, distinct melting points was a common method for identification and structural confirmation.
Experimental Protocols
Synthesis of this compound Isomers (based on early 20th-century procedures)
Objective: To synthesize a mixture of this compound isomers via the chlorination of 1,3-butadiene.[1]
Materials:
-
1,3-Butadiene (liquefied or in a suitable inert solvent)
-
Chlorine gas
-
Inert solvent (e.g., carbon tetrachloride, chloroform)
-
Reaction vessel with stirring and cooling capabilities
-
Gas delivery system
Procedure:
-
A solution of 1,3-butadiene in an inert solvent is prepared in the reaction vessel, which is equipped with a stirrer and a cooling bath.[1]
-
Chlorine gas is bubbled through the solution at a controlled rate. A low reaction temperature (typically below 0°C) is maintained to manage the exothermic reaction and influence the isomer ratio.[1]
-
The progress of the reaction is monitored by the uptake of chlorine.[1]
-
Upon completion, any excess dissolved chlorine and hydrogen chloride (a common byproduct) are removed by purging with an inert gas or by washing with a dilute alkaline solution.[1]
-
The solvent is then removed by distillation, yielding a crude mixture of this compound isomers.[1]
Separation and Purification by Fractional Distillation
Objective: To separate the this compound isomers based on their boiling point differences.
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Thermometer
Procedure:
-
The crude mixture of this compound isomers is placed in the distillation flask.
-
The apparatus is assembled for fractional distillation.
-
The mixture is heated, and the vapor passes into the fractionating column.
-
The component with the lowest boiling point (3,4-dichloro-1-butene) ascends the column and distills over first.
-
The temperature is carefully monitored, and fractions are collected at their respective boiling points.
Modern Spectroscopic Characterization
Modern analytical techniques provide a more detailed and definitive means of differentiating between the this compound isomers.
NMR spectroscopy is a powerful tool for the structural elucidation of the this compound isomers, with each isomer exhibiting unique chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra.[2]
¹H and ¹³C NMR Spectroscopic Data of this compound Isomers
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3,4-dichloro-1-butene | ~5.9 (1H, m), ~5.4 (2H, m), ~4.6 (1H, m), ~3.8 (2H, m) | ~133.5, ~120.0, ~65.0, ~48.0 |
| cis-1,4-dichloro-2-butene | ~5.9 (2H, t), ~4.2 (4H, d) | ~129.0, ~39.0 |
| trans-1,4-dichloro-2-butene | ~5.9 (2H, t), ~4.1 (4H, d) | ~130.0, ~45.0 |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data compiled from various sources.[2]
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound isomer in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum.
-
Data Analysis: Process the spectra and identify the chemical shifts and coupling constants for each signal.
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the this compound isomers. Key diagnostic peaks include the C=C stretching and C-H bending vibrations.[2] A notable distinction is the strong IR absorption around 965 cm⁻¹ for the trans-1,4-dichloro-2-butene isomer, which is absent in the cis isomer.[2]
Key Vibrational Spectroscopy Data for this compound Isomers (cm⁻¹)
| Isomer | IR C=C Stretch | IR =C-H Bend (out-of-plane) | Raman C=C Stretch |
| 3,4-dichloro-1-butene | ~1640 | ~990, ~930 | ~1640 |
| cis-1,4-dichloro-2-butene | ~1650 | ~700 | ~1650 |
| trans-1,4-dichloro-2-butene | ~1660 | ~965 | ~1660 (strong) |
Note: Wavenumbers are approximate. Data compiled from various sources.[2]
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two salt plates (e.g., KBr or NaCl) to create a thin film.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record a background spectrum of the empty salt plates, followed by the sample spectrum, typically in the range of 4000-400 cm⁻¹.
Workflow and Logical Relationships
The discovery and initial investigation of this compound isomers followed a logical progression from synthesis to separation and characterization, a workflow that remains fundamental in chemical research.
Conclusion
The pioneering work of Muskat and Northrup on the chlorination of butadiene laid the groundwork for the industrial production of this compound isomers. Their initial investigations, centered on controlled reaction conditions and meticulous separation by fractional distillation, not only introduced a valuable class of chemical intermediates but also highlighted the intricacies of electrophilic additions to conjugated systems. The logical workflow of synthesis, separation, and characterization they employed remains a cornerstone of chemical research and development today. The advent of modern spectroscopic techniques has further refined our ability to distinguish and characterize these important isomers, enabling their continued use in a wide array of applications.
References
Dichotomous Pathways: A Technical Guide to Thermodynamic and Kinetic Control in Dichlorobutene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dichlorobutenes via the chlorination of 1,3-butadiene (B125203) is a classic example of a reaction governed by the principles of thermodynamic versus kinetic control. The distribution of the primary products, 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene, is highly dependent on the reaction conditions. This technical guide provides an in-depth exploration of the underlying principles, detailed experimental protocols, and quantitative data to enable the selective synthesis of the desired isomer.
The Core Reaction: Electrophilic Addition of Chlorine to 1,3-Butadiene
The reaction proceeds through an electrophilic addition mechanism. The pi electrons of the conjugated diene attack a chlorine molecule, forming a resonance-stabilized allylic carbocation. This intermediate is key to understanding the formation of two different products. The positive charge is delocalized over two carbons, allowing for nucleophilic attack by the chloride ion at two different positions, leading to the 1,2-addition product (kinetic) and the 1,4-addition product (thermodynamic).
Data Presentation: Product Distribution
The ratio of the kinetic to thermodynamic product is primarily influenced by temperature and reaction time. Low temperatures and short reaction times favor the kinetic product, while higher temperatures and longer reaction times, often with a catalyst, allow the system to reach equilibrium, favoring the more stable thermodynamic product.
| Product | Addition Type | Control | Low Temperature (-15°C, analogous to Br₂)[1] | High Temperature (Equilibrium at 100°C with catalyst) |
| 3,4-dichloro-1-butene | 1,2-addition | Kinetic | ~60% | 21% |
| 1,4-dichloro-2-butene (cis and trans) | 1,4-addition | Thermodynamic | ~40% | 79% (7% cis, 72% trans) |
Note: A general chlorination of butadiene has been reported to yield a 40:60 ratio of 3,4-dichloro-1-butene to 1,4-dichloro-2-butene under unspecified conditions.[2][3]
Experimental Protocols
Kinetic Control: Synthesis of 3,4-dichloro-1-butene (1,2-Addition Product)
This protocol is designed to favor the formation of the kinetic product by maintaining a low reaction temperature.
Materials:
-
1,3-butadiene
-
Chlorine gas
-
Non-polar solvent (e.g., pentane (B18724) or dichloromethane), pre-cooled to -15°C
-
Three-necked round-bottom flask equipped with a gas inlet tube, a dry ice/acetone condenser, and a mechanical stirrer.
Procedure:
-
In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube extending below the surface of the solvent, and a dry ice/acetone condenser.
-
Charge the flask with a pre-cooled non-polar solvent.
-
Cool the flask to -15°C using an appropriate cooling bath (e.g., an ice-salt bath or a cryocooler).
-
Bubble a stream of 1,3-butadiene gas through the cold solvent until a desired concentration is reached.
-
Slowly bubble chlorine gas through the stirred solution, maintaining the temperature at -15°C. The reaction is exothermic, so the addition rate of chlorine should be carefully controlled to prevent a temperature increase.
-
Monitor the reaction progress by taking small aliquots and analyzing them by gas chromatography (GC) to determine the isomer ratio.
-
Once the desired conversion is achieved, stop the flow of chlorine and purge the system with an inert gas (e.g., nitrogen or argon) to remove any unreacted chlorine and butadiene.
-
The crude product mixture, enriched in 3,4-dichloro-1-butene, can be carefully concentrated under reduced pressure. Further purification can be achieved by fractional distillation, taking advantage of the boiling point difference between the isomers (3,4-dichloro-1-butene: ~123°C; 1,4-dichloro-2-butene: ~155°C).
Thermodynamic Control: Synthesis of 1,4-dichloro-2-butene (1,4-Addition Product)
This protocol facilitates the formation of the more stable thermodynamic product by allowing the reaction mixture to reach equilibrium at a higher temperature, often with the aid of a catalyst. This can be achieved either by direct high-temperature chlorination or by isomerization of the kinetic product.
Method 1: High-Temperature Chlorination (Vapor Phase)
Industrial production often utilizes vapor-phase chlorination at elevated temperatures.
Materials:
-
1,3-butadiene gas
-
Chlorine gas
-
Tubular reactor
Procedure:
-
Preheat a tubular reactor to a temperature in the range of 240-300°C.[4]
-
Introduce a gaseous mixture of 1,3-butadiene and chlorine into the reactor. A molar excess of butadiene is typically used to minimize the formation of higher chlorinated byproducts.
-
The hot gaseous effluent from the reactor, containing a mixture of dichlorobutenes, is cooled to condense the products.
-
The product mixture, which will be at or near thermodynamic equilibrium, will be rich in 1,4-dichloro-2-butene.
-
The isomers can be separated by fractional distillation.
Method 2: Isomerization of 3,4-dichloro-1-butene
This method starts with the kinetically favored product and converts it to the thermodynamically favored one.
Materials:
-
Crude mixture of dichlorobutenes (or isolated 3,4-dichloro-1-butene)
-
Isomerization catalyst (e.g., a copper-based catalyst or a solid acid catalyst like Fe₂O₃/TiO₂)
-
Reaction flask with a reflux condenser and magnetic stirrer
Procedure:
-
Place the mixture of dichlorobutenes into a reaction flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a catalytic amount of the chosen isomerization catalyst.
-
Heat the mixture with stirring to a temperature between 80°C and 120°C.
-
Monitor the progress of the isomerization by GC analysis of aliquots taken at regular intervals.
-
Once the equilibrium is reached (the isomer ratio remains constant), cool the reaction mixture.
-
The catalyst can be removed by filtration (for solid catalysts) or by washing with an appropriate aqueous solution.
-
The resulting mixture, now enriched in 1,4-dichloro-2-butene, can be purified by fractional distillation.
Mandatory Visualization
Reaction Pathway Diagram
Caption: Reaction pathway for the chlorination of 1,3-butadiene.
Experimental Workflow: Kinetic vs. Thermodynamic Control
Caption: Workflow for selective dichlorobutene synthesis.
References
The Resonance-Stabilized Allylic Carbocation in Butadiene Chlorination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles governing the chlorination of 1,3-butadiene (B125203), with a specific focus on the pivotal role of the resonance-stabilized allylic carbocation intermediate. Understanding the mechanistic intricacies of this reaction is paramount for controlling product selectivity, optimizing reaction conditions, and designing novel synthetic pathways in various chemical and pharmaceutical applications. This document provides a comprehensive overview of the reaction mechanism, quantitative data on product distribution under kinetic and thermodynamic control, detailed experimental protocols, and visual diagrams to elucidate key concepts.
Introduction: The Significance of Butadiene Chlorination
The electrophilic addition of chlorine to 1,3-butadiene is a classic example of a reaction that yields multiple products through a common intermediate. The reaction proceeds via a resonance-stabilized allylic carbocation, which can be attacked by a chloride ion at two different positions, leading to the formation of 1,2- and 1,4-addition products.[1][2] The distribution of these products is highly dependent on the reaction conditions, particularly temperature, a concept explained by the principles of kinetic and thermodynamic control.[1][3][4] A thorough understanding of these principles is essential for selectively synthesizing the desired dichlorobutene isomer, which are valuable intermediates in the production of polymers like neoprene and other specialty chemicals.[5]
The Reaction Mechanism: Formation of the Allylic Carbocation
The chlorination of 1,3-butadiene is an electrophilic addition reaction. The initial step involves the attack of a chlorine molecule on one of the double bonds of the butadiene molecule. This leads to the formation of a resonance-stabilized allylic carbocation.[1]
The positive charge in this intermediate is not localized on a single carbon atom but is delocalized over two carbons (C2 and C4) through resonance.[6] This delocalization significantly stabilizes the carbocation.[7] The resonance hybrid of the allylic carbocation has two major contributing resonance structures.[1][6]
The chloride ion, acting as a nucleophile, can then attack either of the two carbons bearing a partial positive charge.
-
1,2-Addition: Attack at the C2 carbon results in the formation of 3,4-dichloro-1-butene. This is generally the kinetic product, meaning it is formed faster, typically at lower temperatures.[1][3][4]
-
1,4-Addition: Attack at the C4 carbon leads to the formation of 1,4-dichloro-2-butene. This is typically the thermodynamic product, as it is the more stable isomer, and its formation is favored at higher temperatures where the reaction is reversible.[1][3][4]
Visualization of the Reaction Mechanism
The following diagram illustrates the formation of the resonance-stabilized allylic carbocation and the subsequent nucleophilic attack leading to the 1,2- and 1,4-addition products.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. 5.9 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
An In-depth Technical Guide to the Commercial Production Methods for Dichlorobutene Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core commercial methodologies for the production of dichlorobutene isomers. Dichlorobutenes are crucial intermediates in the synthesis of various commercially significant chemicals, including chloroprene, which is the monomer for neoprene synthetic rubber.[1][2] The industrial synthesis primarily revolves around the chlorination of 1,3-butadiene (B125203), leading to a mixture of isomers that can be further processed to obtain the desired products.[1][3]
Core Synthesis Pathway: Chlorination of 1,3-Butadiene
The predominant commercial route to this compound isomers is the chlorination of 1,3-butadiene. This reaction yields a mixture of two primary isomers: 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene (both cis and trans forms).[3][4][5] The reaction can be conducted in either the vapor or liquid phase, with the choice of phase influencing the reaction conditions and isomer distribution.[3][6]
The electrophilic addition of chlorine to the conjugated diene system of butadiene proceeds via both 1,2-addition and 1,4-addition mechanisms, leading to the formation of the different isomers.[1] Temperature is a critical parameter in controlling the product ratio, with higher temperatures favoring the thermodynamically more stable 1,4-dichloro-2-butene.[1]
The following table summarizes the key quantitative data for the chlorination of 1,3-butadiene in both the vapor and liquid phases.
| Parameter | Vapor Phase Chlorination | Liquid Phase Chlorination |
| Temperature | 240-300 °C[3] | 25-100 °C[3] |
| Pressure | Atmospheric[3] | Sufficient to maintain the liquid phase[3] |
| Butadiene:Chlorine Molar Ratio | Typically, a slight excess of butadiene is used to minimize polychlorination. | Varies, but often near stoichiometric. |
| Catalyst | Generally non-catalytic, but catalysts can be used to influence isomer ratios. | Can be non-catalytic or use catalysts like iron chlorides. |
| Primary Products | Mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene.[3] | Mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene.[3] |
| Reported Isomer Ratio (3,4- vs 1,4-) | The ratio is temperature-dependent; higher temperatures favor the 1,4-isomer.[1] | A common ratio reported is 40:60 (3,4-dichloro-1-butene:1,4-dichloro-2-butene).[4][5] |
| Overall Yield | High overall yield of dichlorobutenes.[6] A yield of 93% has been reported at 300-350 °C.[7] | High overall yield of dichlorobutenes.[6] |
Isomerization of Dichlorobutenes
The mixture of this compound isomers from the chlorination step is often subjected to catalytic isomerization to enrich the desired isomer.[3] For the production of chloroprene, 3,4-dichloro-1-butene is the key intermediate.[4] Therefore, the isomerization process is typically designed to convert 1,4-dichloro-2-butene into 3,4-dichloro-1-butene.[3] This is a reversible equilibrium-controlled process.
Various catalysts have been developed for this isomerization, with copper-based catalysts being common.[8] Iron-based catalysts, such as cyclopentadienyl (B1206354) iron dicarbonyl dimer, have also been shown to be highly active, though their industrial use may be limited by cost.[8]
The following table summarizes the key quantitative data for the catalytic isomerization of 1,4-dichloro-2-butene to 3,4-dichloro-1-butene.
| Parameter | Catalytic Isomerization |
| Temperature | 60-120 °C[3] |
| Catalyst | Copper compounds (e.g., copper(I) chloride) with cocatalysts, or iron complexes.[3][8] |
| Equilibrium Mixture Composition (at 100°C) | Liquid Phase: 21% 3,4-dichloro-1-butene, 7% cis-1,4-dichloro-2-butene, 72% trans-1,4-dichloro-2-butene. |
| Vapor Phase: 52% 3,4-dichloro-1-butene, 6% cis-1,4-dichloro-2-butene, 42% trans-1,4-dichloro-2-butene. | |
| Separation Method | Fractional distillation is used to separate the isomers based on their different boiling points.[3] |
Experimental Protocols
The following are generalized experimental protocols for the key steps in the commercial production of this compound isomers. These are based on information from various sources and represent a synthesis of common industrial practices.
Objective: To synthesize a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene via the vapor phase reaction of butadiene and chlorine.[3]
Materials:
-
1,3-Butadiene (gas)
-
Chlorine (gas)
-
Inert gas (e.g., nitrogen) for purging
Procedure:
-
Preheating: The reactor is preheated to the desired temperature, typically in the range of 280-400°C.[3]
-
Reactant Feed: Gaseous 1,3-butadiene and chlorine are fed into the reactor. The molar ratio of butadiene to chlorine is maintained in slight excess of butadiene to minimize the formation of tetrachlorobutanes.
-
Reaction: The reaction is highly exothermic. The reactor design must allow for efficient heat removal to maintain the desired temperature profile. The residence time in the reactor is controlled to ensure high conversion.
-
Quenching and Product Collection: The hot reactor effluent, containing the this compound isomers, unreacted starting materials, and hydrogen chloride byproduct, is rapidly cooled (quenched) to prevent further reactions and isomerization. The crude product is condensed and collected.
-
Purification: The crude product is then subjected to a purification process, which may include washing with a dilute alkaline solution to remove HCl, followed by fractional distillation to separate the this compound isomers from byproducts and unreacted starting materials.[1]
Objective: To isomerize 1,4-dichloro-2-butene to 3,4-dichloro-1-butene using a copper-based catalyst.[3]
Materials:
-
A mixture of this compound isomers (primarily 1,4-dichloro-2-butene)
-
Copper-based catalyst (e.g., a mixture of a copper compound and a chlorine-containing aniline (B41778) derivative)[8]
-
Inert atmosphere (e.g., nitrogen)
Procedure:
-
Catalyst Preparation: The catalyst system is prepared and charged into the isomerization reactor.
-
Reactant Feed: The this compound isomer mixture is fed into the reactor.
-
Isomerization Reaction: The mixture is heated to the reaction temperature, typically between 60-120°C, under an inert atmosphere.[3] The reaction is continued until equilibrium is approached or the desired isomer ratio is achieved.
-
Product Purification: Once the isomerization is complete, the desired 3,4-dichloro-1-butene can be separated from the higher-boiling 1,4-dichloro-2-butene and the non-volatile catalyst by fractional distillation, often under reduced pressure.[3] The lower boiling point of 3,4-dichloro-1-butene (123°C) compared to 1,4-dichloro-2-butene (155°C) facilitates this separation.[3]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. 3,4-Dichloro-1-butene | C4H6Cl2 | CID 12971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DE10110641A1 - Isomerization of 1,4-dichloro-2-butene to 3,4-dichloro-1-butene, or vice-versa, e.g. to provide starting material for 2-chloroprene, is catalyzed by iron-cyclopentadienyl derivative - Google Patents [patents.google.com]
3,4-Dichloro-1-butene: A Comprehensive Technical Guide
CAS Number: 760-23-6
Molecular Weight: 124.99 g/mol .[1]
This technical guide provides an in-depth overview of 3,4-dichloro-1-butene (B1205564), a significant chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical properties, synthesis, and safety protocols.
Physicochemical and Toxicological Data
The following tables summarize the key quantitative data for 3,4-dichloro-1-butene, including its physical, chemical, and toxicological properties.
Table 1: Physical and Chemical Properties of 3,4-Dichloro-1-butene
| Property | Value | Source(s) |
| Molecular Formula | C4H6Cl2 | [1] |
| Melting Point | -61 °C | [1] |
| Boiling Point | 123 °C | [2] |
| Density | 1.15 g/mL at 25 °C | |
| Flash Point | 83 °F (28 °C) | [1] |
| Vapor Pressure | 17 mm Hg at 25 °C | |
| Water Solubility | Practically insoluble | |
| Refractive Index | n20/D 1.4658 |
Table 2: Toxicological Data for 3,4-Dichloro-1-butene
| Parameter | Value | Species | Source(s) |
| Oral LD50 | ~940 mg/kg | Rat | [3] |
| Inhalation LC50 | ~2100 ppm | Rat | [3] |
Table 3: Environmental Fate Data for 3,4-Dichloro-1-butene
| Parameter | Value | Source(s) |
| Bioconcentration Factor (BCF) | 0.59 to 13.3 (in carp) | [1] |
| Atmospheric Half-life (Hydroxyl Radicals) | ~19 hours | |
| Atmospheric Half-life (Ozone) | ~23 hours |
Synthesis and Manufacturing
The primary industrial synthesis of 3,4-dichloro-1-butene involves a two-step process starting from 1,3-butadiene (B125203).[2] This process includes the chlorination of butadiene followed by the isomerization of the resulting dichlorobutene mixture.[2]
Experimental Protocols
Protocol 1: Vapor Phase Chlorination of 1,3-Butadiene
This protocol describes the synthesis of a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene.[2]
-
Objective: To produce a mixture of dichlorobutenes via the vapor-phase reaction of 1,3-butadiene and chlorine.
-
Materials: 1,3-Butadiene (gas), Chlorine (gas), Nitrogen (for inerting).
-
Equipment: Gas flow meters, packed or unpacked tubular reactor (glass or nickel), heating furnace, condenser, and a collection flask.
-
Procedure:
-
The reactor system is assembled and purged with dry nitrogen to eliminate air and moisture.[2]
-
The reactor is heated to a temperature between 280-400°C.[2]
-
Gaseous 1,3-butadiene and chlorine are introduced into the reactor. A molar ratio of at least 10:1 (butadiene to chlorine) is maintained to minimize the formation of higher chlorinated byproducts.[2]
-
The reaction products are cooled in a condenser to liquefy the dichlorobutenes, which are then collected.[2]
-
Unreacted butadiene can be collected in a cold trap for recycling.[2]
-
Protocol 2: Isomerization of 1,4-Dichloro-2-butene
This protocol details the conversion of the 1,4-dichloro-2-butene isomer to the desired 3,4-dichloro-1-butene.[2]
-
Objective: To isomerize 1,4-dichloro-2-butene to 3,4-dichloro-1-butene.
-
Materials: Crude this compound mixture, catalyst (e.g., copper(I) chloride, copper naphthenate).[2]
-
Equipment: Round-bottom flask, heating mantle with stirring, distillation apparatus.
-
Procedure:
-
The crude this compound mixture is added to a flask containing the catalyst (1-15% by weight of the dichlorobutenes).[2]
-
The mixture is heated with stirring to a temperature between 80°C and 120°C under reduced pressure (50-300 mm Hg).[2]
-
The progress of the isomerization is monitored by gas chromatography.[2]
-
Protocol 3: Purification by Fractional Distillation
-
Objective: To separate 3,4-dichloro-1-butene from the reaction mixture.
-
Equipment: Fractional distillation apparatus.
-
Procedure:
Analytical Methods
A chromatographic method is available for the determination of 3,4-dichloro-1-butene in air.[4] The method utilizes a 2-meter long, 4 mm diameter analytical column filled with diatomite impregnated with 10% PFMS 4, heated to 130°C.[4] A flame ionization detector is used with nitrogen as the carrier gas.[4]
Visualizations
The following diagrams illustrate the synthesis workflow and the logical relationships in the production of 3,4-dichloro-1-butene.
Safety and Handling
3,4-Dichloro-1-butene is a hazardous substance and requires careful handling. It is classified as a flammable liquid and is harmful if swallowed or inhaled. It causes severe skin burns and eye damage. Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn.[2] Work should be conducted in a well-ventilated area, and sources of ignition must be avoided.[2]
In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water. If inhaled, move the person to fresh air and seek immediate medical attention. For eye contact, rinse cautiously with water for several minutes.
References
Formation of Dichlorobutene via Vapor Phase Chlorination: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The vapor phase chlorination of butene is a cornerstone industrial process for the synthesis of dichlorobutenes, critical intermediates in the production of synthetic rubbers and various specialty chemicals. This guide provides a comprehensive technical overview of the reaction, detailing the underlying mechanisms, experimental methodologies, and product distributions. A key focus is the differentiation between free-radical and ionic pathways, which are highly dependent on reaction conditions and lead to distinct isomer profiles. This document summarizes quantitative data from key studies, presents detailed experimental protocols, and provides visual representations of reaction pathways and experimental workflows to aid in research and process development.
Introduction
The chlorination of butene isomers (1-butene, cis-2-butene, and trans-2-butene) in the vapor phase is a complex process that can yield a variety of dichlorinated butene and butane (B89635) isomers. The reaction is highly exothermic and can proceed through two primary mechanistic routes: a free-radical chain reaction, typically favored at higher temperatures and initiated by UV light or radical initiators, and an ionic (electrophilic) addition, which is more common in the liquid phase but can also occur in the vapor phase, particularly in the absence of radical initiators.[1] The distribution of the resulting products is highly sensitive to reaction conditions such as temperature, reactant concentrations, and the presence of catalysts or inhibitors. Understanding and controlling these parameters is crucial for selectively synthesizing the desired dichlorobutene isomers.
Reaction Mechanisms
The vapor phase chlorination of butene can proceed via two distinct pathways, free-radical and ionic, which govern the resulting product distribution.
Free-Radical Chlorination
Initiated by heat or UV light, the free-radical mechanism involves the homolytic cleavage of chlorine molecules into chlorine radicals. This pathway leads to both the addition of chlorine across the double bond and the substitution of allylic hydrogens. Allylic substitution is particularly favored at high temperatures and low chlorine concentrations due to the formation of a resonance-stabilized allylic radical.[1]
Ionic Chlorination
In the absence of radical initiators, the chlorination can proceed through an ionic mechanism. This pathway involves the electrophilic attack of chlorine on the butene double bond, forming a cyclic chloronium ion intermediate. The subsequent nucleophilic attack by a chloride ion leads to the anti-addition of two chlorine atoms across the double bond.[1]
Quantitative Data on Product Distribution
The product distribution in the vapor phase chlorination of butene is highly dependent on the starting isomer and reaction conditions. The following tables summarize the observed product distributions under specific gas-phase conditions.
Table 1: Chlorination of 1-Butene
| Reaction Conditions | 1,2-Dichlorobutane (%) | 3,4-Dichloro-1-butene (%) | cis-1,4-Dichloro-2-butene (%) | trans-1,4-Dichloro-2-butene (%) | Reference |
| Gas Phase, 25°C, N₂ | 80-85 | 15-20 | - | - | [1] |
Table 2: Chlorination of cis-2-Butene
| Reaction Conditions | meso-2,3-Dichlorobutane (%) | dl-2,3-Dichlorobutane (%) | 3-Chloro-1-butene (%) | cis-1-Chloro-2-butene (%) | trans-1-Chloro-2-butene (%) | Reference |
| Gas Phase, 700 Torr N₂, 297 K | 47 | 18 | 13 | 13 | 2 | [1] |
Table 3: Chlorination of trans-2-Butene
| Reaction Conditions | meso-2,3-Dichlorobutane (%) | dl-2,3-Dichlorobutane (%) | 3-Chloro-1-butene (%) | cis-1-Chloro-2-butene (%) | trans-1-Chloro-2-butene (%) | Reference |
| Gas Phase, 700 Torr N₂, 297 K | 48 | 17 | 12 | 2 | 16 | [1] |
Experimental Protocols
While liquid-phase chlorinations are more common in a laboratory setting due to ease of handling, this section outlines a representative protocol for a continuous vapor-phase chlorination of butene.
Materials
-
1-butene or 2-butene (B3427860) (lecture bottle or gas cylinder)
-
Chlorine gas (lecture bottle or gas cylinder)
-
Nitrogen (or other inert gas) for dilution and purging
-
Mass flow controllers for each gas
-
Tubular reactor (e.g., quartz or stainless steel) housed in a furnace
-
Condenser/cold trap system (e.g., dry ice/acetone bath)
-
Scrubber system (e.g., sodium thiosulfate (B1220275) solution) for unreacted chlorine
-
Gas chromatography-mass spectrometry (GC-MS) system for product analysis
Experimental Procedure
-
System Setup: Assemble the vapor-phase reactor system in a well-ventilated fume hood. The system consists of gas inlets connected to mass flow controllers, a pre-heating zone, the tubular reactor within a furnace, a condenser to collect the products, and a scrubber for the exhaust gas.
-
Inerting the System: Purge the entire system with nitrogen for at least 30 minutes to remove any air and moisture.
-
Reactant Flow: Set the desired furnace temperature for the reactor. Begin the flow of nitrogen diluent and butene through the reactor at specified flow rates using the mass flow controllers. Allow the system to stabilize.
-
Initiation of Reaction: Introduce chlorine gas into the reactant stream at a controlled rate via its mass flow controller. The ratio of butene to chlorine should be carefully controlled.
-
Product Collection: The reactor effluent passes through the condenser/cold trap, where the this compound products and any unreacted butene are liquefied and collected.
-
Reaction Quenching and Work-up: Once the desired reaction time has elapsed, stop the flow of chlorine and butene. Continue the nitrogen flow to purge the system. The collected liquid product can be washed with a dilute sodium bicarbonate solution to neutralize any dissolved HCl, followed by washing with water. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄).
-
Analysis: The product mixture is analyzed by GC-MS to determine the identity and relative amounts of the different this compound isomers.
Experimental Workflow Diagram
Conclusion
The vapor phase chlorination of butene is a versatile yet complex reaction. The product distribution is a sensitive function of the starting butene isomer and the reaction conditions, which dictate the competition between free-radical and ionic mechanisms. For drug development and specialty chemical synthesis, where specific isomers may be required, a thorough understanding of these reaction pathways and the ability to control them are paramount. The data and protocols presented in this guide serve as a foundational resource for researchers and professionals in this field. Careful control of temperature, reactant ratios, and the exclusion or inclusion of radical initiators are key to achieving the desired product selectivity.
References
Understanding Dichlorobutene Isomer Equilibrium: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of dichlorobutene isomer equilibrium is crucial for various synthetic applications. This compound serves as a key intermediate in the production of chloroprene, which is then used to manufacture synthetic rubbers. The isomeric purity of this compound can significantly impact the efficiency and outcome of subsequent chemical transformations. This technical guide provides an in-depth analysis of the core principles governing this compound isomer equilibrium, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical pathways.
The Key this compound Isomers
The primary isomers of this compound that are relevant in synthetic chemistry are 3,4-dichloro-1-butene (B1205564), cis-1,4-dichloro-2-butene, and trans-1,4-dichloro-2-butene (B41546). These isomers are typically produced through the chlorination of butadiene.[1][2] The reaction of chlorine with butadiene, when heated, results in an equilibrium mixture of these isomers.[1]
Thermodynamic Equilibrium of this compound Isomers
The equilibrium distribution of this compound isomers is significantly influenced by temperature and the presence of a catalyst. The isomers can be interconverted through isomerization reactions.[3][4] In the presence of a catalyst at 100 °C, a liquid mixture of dichlorobutenes will equilibrate to a specific composition.[1] The vapor phase above this liquid will also have a distinct equilibrium composition.[1]
The equilibrium concentrations of the three main this compound isomers in both the liquid and vapor phases at 100 °C in the presence of a catalyst are summarized in the table below.
| Phase | 3,4-dichloro-1-butene | cis-1,4-dichloro-2-butene | trans-1,4-dichloro-2-butene |
| Liquid | 21% | 7% | 72% |
| Vapor | 52% | 6% | 42% |
Data sourced from PubChem.[1]
The trans-1,4-dichloro-2-butene isomer is the most thermodynamically stable in the liquid phase at this temperature, while the 3,4-dichloro-1-butene isomer is more volatile and thus more abundant in the vapor phase.[1]
Catalysis of Isomerization
Various catalysts can be employed to facilitate the isomerization of dichlorobutenes and achieve equilibrium more rapidly. These include:
-
Iron-based catalysts: Iron-cyclopentadienyl dicarbonyl dimer has been identified as a highly active catalyst for this isomerization.[5]
-
Copper compounds: A mixture of a copper compound and a chlorine-containing aniline (B41778) derivative, or a copper compound with a dithiocarbamate (B8719985) or trithiocarbonate (B1256668) derivative, can be used.[5] Mixed-valence copper complexes with organic donors have also been investigated.[6]
-
Solid acid catalysts: Zeolites such as H-ZSM-5 and mordenite (B1173385) have shown high activity in the liquid-phase isomerization of dichlorobenzenes, suggesting their potential applicability to dichlorobutenes.[7]
-
Other catalysts: Thiols, hydrogen bromide, or hydrogen chloride with initiators like ultraviolet light or chemical initiators (e.g., AIBN) can also be used, particularly for the cis-to-trans isomerization of 1,4-dichloro-2-butene.[8]
Reaction Pathways and Mechanisms
The formation of this compound isomers originates from the electrophilic addition of chlorine to 1,3-butadiene. This reaction can proceed via 1,2-addition to yield 3,4-dichloro-1-butene (the kinetic product, favored at lower temperatures) or via 1,4-addition to yield 1,4-dichloro-2-butene (the thermodynamic product, favored at higher temperatures).[9] Once formed, these isomers can interconvert to reach a thermodynamic equilibrium.
Caption: Formation of this compound isomers from butadiene.
The isomerization between the different this compound isomers is a key process in reaching the final equilibrium state. This process is often catalyzed.
Caption: Interconversion of this compound isomers at equilibrium.
Experimental Protocols
The determination of the this compound isomer ratio in a mixture is typically performed using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).[1][10][11][12]
Objective: To determine the equilibrium composition of a this compound isomer mixture.
Materials:
-
This compound isomer mixture
-
Internal standard (e.g., a non-reactive hydrocarbon)
-
Solvent (e.g., hexane (B92381) or another suitable organic solvent)
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS)
-
Capillary column suitable for separating halogenated hydrocarbons (e.g., a column with a stationary phase like PFMS-4).[3]
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound isomer mixture into a volumetric flask.
-
Add a precise amount of the internal standard.
-
Dilute to the mark with the chosen solvent.
-
-
Instrumentation Setup (GC-FID/MS):
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without causing degradation (e.g., 250 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation of the isomers.[13]
-
Carrier Gas: Use an inert gas like helium or nitrogen at a constant flow rate.
-
Detector Temperature (FID): Typically set higher than the final oven temperature (e.g., 280 °C).
-
Mass Spectrometer (if used): Set the mass range to scan for the expected molecular ions and fragment ions of the this compound isomers (m/z).
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Record the chromatogram. The different isomers will elute at different retention times.
-
Identify the peaks corresponding to each isomer based on their retention times (previously determined using pure standards) and/or their mass spectra.
-
-
Data Analysis:
-
Integrate the area of each isomer peak and the internal standard peak.
-
Calculate the response factor for each isomer relative to the internal standard using a calibration curve prepared with known concentrations of each pure isomer.
-
Determine the concentration of each isomer in the original mixture using the peak areas, response factors, and the known concentration of the internal standard.
-
Calculate the percentage of each isomer in the mixture.
-
Caption: Workflow for determining this compound isomer ratios.
References
- 1. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Dichloro-1-butene | C4H6Cl2 | CID 12971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]
- 5. DE10110641A1 - Isomerization of 1,4-dichloro-2-butene to 3,4-dichloro-1-butene, or vice-versa, e.g. to provide starting material for 2-chloroprene, is catalyzed by iron-cyclopentadienyl derivative - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. benchchem.com [benchchem.com]
- 10. sas.upenn.edu [sas.upenn.edu]
- 11. chlorination [sas.upenn.edu]
- 12. benchchem.com [benchchem.com]
- 13. US3901950A - Process for the chlorination of trans-1,4-dichloro-2-butene to meso-1,2,3,4-tetrachlorobutane - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Dichlorobutene as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Dichlorobutenes are a class of chlorinated alkenes that serve as highly versatile and economically important intermediates in organic synthesis. Their bifunctional nature, arising from the presence of two chlorine atoms and a double bond, allows for a wide range of chemical transformations. The most common isomers, 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene (in both cis and trans forms), are key starting materials in the industrial production of polymers and are instrumental in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals.[1][2][3] This document provides an overview of their primary applications, detailed experimental protocols for key transformations, and essential safety information.
Major Industrial Applications
The primary industrial relevance of dichlorobutene lies in its role as a precursor to high-volume polymers like neoprene and nylon.
1.1 Synthesis of Chloroprene (B89495)
Chloroprene (2-chloro-1,3-butadiene) is the monomer for neoprene, a synthetic rubber known for its chemical and weather resistance.[2] The industrial synthesis of chloroprene relies on this compound as a key intermediate. The process begins with the chlorination of 1,3-butadiene, which yields a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene.[1][4] The 1,4-dichloro-2-butene is subsequently isomerized to the desired 3,4-dichloro-1-butene.[1] The final step is the dehydrochlorination of 3,4-dichloro-1-butene using a base, typically sodium hydroxide (B78521), to produce chloroprene.[1][5]
Experimental Protocol: Dehydrochlorination of 3,4-Dichloro-1-butene to Chloroprene
This protocol is adapted from a patented industrial process.[6]
-
Reaction Setup: A reactor equipped with a mechanical stirrer, thermometer, and condenser is charged with an aqueous solution of sodium hydroxide (e.g., 5-10% w/w).
-
Catalyst Addition (Optional): A phase-transfer catalyst can be added to enhance the reaction rate at lower temperatures.
-
Reactant Addition: 3,4-Dichloro-1-butene is added to the basic solution.
-
Reaction Conditions: The mixture is heated to the target temperature (e.g., 50-70°C) and stirred vigorously to ensure adequate mixing of the organic and aqueous phases.[6]
-
Monitoring: The reaction is monitored by gas chromatography (GC) to track the consumption of the starting material and the formation of chloroprene.
-
Work-up: Upon completion, the organic phase is separated from the aqueous brine.
-
Purification: The crude chloroprene is purified by distillation. A polymerization inhibitor is typically added during this step.[1]
Table 1: Quantitative Data for Chloroprene Synthesis
| Parameter | Value / Condition | Source |
| Reactant | 3,4-Dichloro-1-butene | [6] |
| Reagent | Aqueous NaOH (5.2%) / NaCl (18.2%) | [6] |
| Temperature | 50 ± 1°C | [6] |
| Time | 60 minutes | [6] |
| Conversion | 90.5% | [6] |
1.2 Synthesis of Adiponitrile
Adiponitrile (NC(CH₂)₄CN) is a crucial precursor for hexamethylenediamine, a monomer used in the production of Nylon 6,6. An early industrial method involved the reaction of 1,4-dichloro-2-butene with sodium cyanide (NaCN). This reaction proceeds via a nucleophilic substitution to form 3-hexenedinitrile, which is then hydrogenated to yield adiponitrile.[7]
Protocol: Synthesis of 3-Hexenedinitrile
This is a generalized protocol based on the established chemical transformation.[7]
-
Reaction Setup: A reaction vessel is charged with sodium cyanide and a suitable solvent system (e.g., aqueous alcohol) to facilitate the dissolution of the salt and the organic reactant.
-
Reactant Addition: 1,4-Dichloro-2-butene is added to the cyanide solution. The reaction is exothermic and the addition rate may need to be controlled to maintain the desired temperature.
-
Reaction Conditions: The mixture is stirred at a controlled temperature until the reaction is complete, as determined by GC or TLC analysis.
-
Work-up: The reaction mixture is poured into water, and the organic product is extracted with a suitable solvent (e.g., ether).
-
Purification: The organic extracts are washed, dried, and the solvent is removed. The crude 3-hexenedinitrile is then purified by vacuum distillation. The subsequent hydrogenation step would be carried out in a separate procedure using a catalyst like palladium on carbon.[7]
Applications in Fine Chemical and Pharmaceutical Synthesis
The reactivity of dichlorobutenes makes them valuable building blocks for more complex molecules, including heterocyclic compounds and pharmaceutical intermediates.[1][8][9]
2.1 Synthesis of Heterocyclic Compounds
cis-1,4-Dichloro-2-butene is a common starting material for constructing five-membered rings. It can react with various dinucleophiles in a condensation reaction. For instance, its reaction with sulfone-activated methylene (B1212753) compounds is a known method for preparing highly functionalized cyclopentenes.
Protocol: Synthesis of 1,1-Bis-ethoxycarbonyl-2-vinylcyclopropane
This protocol demonstrates a cyclization reaction using a mixture of this compound isomers.[10]
-
Reagent Preparation: Prepare diethyl sodio malonate by adding diethyl malonate (1 equivalent) to a solution of sodium ethoxide (2 equivalents) in anhydrous ethanol.
-
Reactant Addition: Slowly add 1,4-dichloro-2-butene (98% mixture of cis and trans, 1 equivalent) to the warm, stirred suspension of diethyl sodio malonate over 15 minutes.
-
Reaction Conditions: Reflux the reaction mixture for 3 hours.
-
Work-up: After cooling, pour the mixture into 1.2 L of water. Extract the oily product with ether.
-
Purification: Dry the ether extract over magnesium sulfate, filter, and distill to yield the product.
Table 2: Overview of Nucleophilic Substitution Reactions
| Nucleophile | This compound Isomer | Product Type | Reference |
| Sodium Cyanide (NaCN) | 1,4-dichloro-2-butene | Dinitrile | [7] |
| Sodium Amide (NaNH₂) | cis-1,4-dichloro-2-butene | Chloro-diene | |
| Diethyl Sodio Malonate | 1,4-dichloro-2-butene | Vinylcyclopropane derivative | [10] |
| Amines | cis-1,4-dichloro-2-butene | Pyrrolidine derivatives | [11] |
| Sodium Sulfide (Na₂S) | 1,4-dichlorobutane | Tetrahydrothiophene | [12] |
Synthesis of this compound Isomers
The primary industrial method for producing dichlorobutenes is the direct chlorination of 1,3-butadiene.[13][14] This reaction typically produces a mixture of isomers, with the ratio depending on the reaction conditions. The main products are 3,4-dichloro-1-butene (1,2-addition product) and 1,4-dichloro-2-butene (1,4-addition product).[4]
Table 3: Equilibrium Composition of this compound Isomers
Data for a liquid mixture of dichlorobutenes heated at 100°C in the presence of a catalyst.[15]
| Isomer | Percentage in Mixture |
| trans-1,4-dichloro-2-butene | 72% |
| 3,4-dichloro-1-butene | 21% |
| cis-1,4-dichloro-2-butene | 7% |
Safety and Handling
Dichlorobutenes are hazardous chemicals and must be handled with extreme care.
-
Hazards: They are flammable, corrosive to tissues, toxic upon inhalation, ingestion, or skin contact, and are considered potential carcinogens.[15][16][17] Vapors are heavier than air and can travel to an ignition source.[15][18] When heated to decomposition, they emit toxic hydrogen chloride gas.
-
Handling Precautions:
-
Always work in a well-ventilated chemical fume hood.[16]
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[17]
-
Ground and bond containers when transferring material to prevent static discharge. Use spark-proof tools.[17][19]
-
Keep away from heat, sparks, and open flames.[19]
-
Ensure an eyewash station and safety shower are immediately accessible.[19]
-
-
Spill & Disposal: In case of a spill, evacuate the area, eliminate ignition sources, and absorb the liquid with an inert material like vermiculite (B1170534) or sand.[16] Dispose of this compound and contaminated materials as hazardous waste according to local regulations.[16]
References
- 1. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. nbinno.com [nbinno.com]
- 4. 3,4-Dichloro-1-butene | C4H6Cl2 | CID 12971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 6. US4215078A - Process for manufacturing chloroprene and 2,3-dichlorobutadiene-1,3 - Google Patents [patents.google.com]
- 7. Adiponitrile - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis routes of cis-1,4-Dichloro-2-butene [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. innospk.com [innospk.com]
- 13. benchchem.com [benchchem.com]
- 14. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. nj.gov [nj.gov]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. TRANS-1,4-DICHLORO-2-BUTENE | 764-41-0 [chemicalbook.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Synthesis of Chloroprene from 3,4-Dichloro-1-Butene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of chloroprene (B89495) (2-chloro-1,3-butadiene), a critical monomer for the production of polychloroprene (neoprene) synthetic rubber. The primary focus is on the dehydrochlorination of 3,4-dichloro-1-butene (B1205564), which is the key final step in the modern industrial synthesis of chloroprene from butadiene.[1] This process involves the elimination of a hydrogen and a chlorine atom from the 3 and 4 positions of 3,4-dichloro-1-butene, typically facilitated by a base.[2] Various methodologies are presented, including reactions utilizing sodium hydroxide (B78521) and calcium hydroxide (lime), the latter often in the presence of a polyol to enhance reactivity.[2][3] This document is intended to serve as a comprehensive guide for laboratory-scale synthesis, providing quantitative data, detailed experimental procedures, and essential safety information.
Introduction
Chloroprene is a vital monomer used almost exclusively for the production of polychloroprene, a synthetic rubber known for its excellent mechanical strength, heat resistance, and chemical stability.[4] The industrial production of chloroprene predominantly follows a three-step process starting from 1,3-butadiene (B125203):
-
Chlorination: 1,3-butadiene is chlorinated to produce a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene.[1]
-
Isomerization: The 1,4-dichloro-2-butene isomer is catalytically isomerized to the desired 3,4-dichloro-1-butene.[1][5]
-
Dehydrochlorination: 3,4-dichloro-1-butene is treated with a base to yield chloroprene.[1][5]
This document will focus on the third and final step, the dehydrochlorination of 3,4-dichloro-1-butene.
Physicochemical Properties
A summary of the key physicochemical properties of the reactant and product is provided below for reference.
| Property | 3,4-Dichloro-1-butene | Chloroprene |
| CAS Number | 760-23-6[1] | 126-99-8 |
| Molecular Formula | C₄H₆Cl₂[1][6] | C₄H₅Cl[7] |
| Molecular Weight | 125.00 g/mol [1][6] | 88.53 g/mol [7] |
| Boiling Point | 122-123 °C[1] | 59.4 °C |
| Melting Point | -61 °C[1][6] | -130 °C |
| Density | 1.150-1.153 g/mL at 25 °C[1] | 0.956 g/cm³ at 20 °C |
| Flash Point | 28 °C[6] | -20 °C |
| Solubility in Water | Practically insoluble; 420 mg/L[1][8] | Slightly soluble |
| Appearance | Colorless liquid[6][8] | Colorless liquid[7] |
Experimental Protocols
Two primary methods for the dehydrochlorination of 3,4-dichloro-1-butene are detailed below. The first utilizes a strong base, sodium hydroxide, while the second employs a more cost-effective base, calcium hydroxide, with a polyol as a co-solvent.
Protocol 1: Dehydrochlorination using Sodium Hydroxide
This method is a common industrial practice for the synthesis of chloroprene.
Materials:
-
3,4-dichloro-1-butene (DCB)
-
Sodium hydroxide (NaOH), aqueous solution
-
Polymerization inhibitor (e.g., hydroquinone (B1673460) or phenothiazine)
-
Distillation apparatus
-
Reaction vessel with stirring and temperature control
Procedure:
-
Charge the reaction vessel with an aqueous solution of sodium hydroxide. The concentration and molar ratio relative to DCB should be optimized based on desired reaction kinetics and yield.
-
Add a suitable polymerization inhibitor to the reaction mixture to prevent the polymerization of chloroprene.
-
Heat the sodium hydroxide solution to the desired reaction temperature, typically between 40 and 80 °C.[9]
-
Slowly add 3,4-dichloro-1-butene to the heated base solution with vigorous stirring. The addition rate should be controlled to maintain the reaction temperature.
-
The reaction is an elimination reaction, and the volatile chloroprene product will begin to distill from the reaction mixture.
-
Collect the crude chloroprene distillate. The distillate may also contain unreacted DCB and water.
-
The crude product can be purified by fractional distillation to separate chloroprene from impurities. The yield of dehydrochlorination can reach up to 99%.[9]
Protocol 2: Dehydrochlorination using Calcium Hydroxide and Ethylene (B1197577) Glycol
This protocol provides a cost-effective alternative using lime (calcium hydroxide) and a polyol.[2]
Materials:
-
3,4-dichloro-1-butene (DCB)
-
Calcium hydroxide (Ca(OH)₂)
-
Ethylene glycol
-
Reaction flask with a dropping funnel, stirrer, and distillation head
-
Heating mantle
Procedure:
-
In a reaction flask, charge 100 g (1.61 mol) of ethylene glycol and 10.4 g (0.14 mol) of Ca(OH)₂.[3]
-
Stir the mixture and heat it to 100 °C.[3]
-
From the dropping funnel, add 31.25 g (0.25 mol) of 3,4-dichloro-1-butene over a period of 30 minutes.[3]
-
Maintain the reaction mixture at 100 °C with continuous stirring for an additional hour.[3]
-
During the reaction, the chloroprene product will distill and can be collected in a cooled receiver.[2]
-
The collected distillate can be analyzed by gas chromatography to determine the purity and yield of chloroprene.
Quantitative Data Summary
The following table summarizes key quantitative data from various experimental conditions for the dehydrochlorination of 3,4-dichloro-1-butene to chloroprene.
| Experiment | Base | Co-solvent/Additive | Temperature (°C) | DCB Conversion (%) | Chloroprene Yield (%) | Reference |
| 1 | Ca(OH)₂ | Ethylene Glycol | 100 | 95.2 | 72 | [3] |
| 2 | Ca(OH)₂ | Ethylene Glycol | Not specified | 97.6 | 68.9 | [3] |
| 3 | Ca(OH)₂ | Ethoxyethanol & Ethylene Glycol | Not specified | 61.2 | 46.8 | [3] |
| 4 | Ca(OH)₂ | Propylene Glycol | 81 | 99 | 60 | [3] |
| 5 | CaO | Ethylene Glycol | 90 | 100 | 24 | [3] |
| 6 | Ca(OH)₂ | Water | 92 | 8 | 2 | [3] |
| 7 | NaOH | Dilute solution | 40-80 | Up to 100 | Up to 99 | [9] |
Visualizations
Reaction Pathway
Caption: Dehydrochlorination of 3,4-dichloro-1-butene to chloroprene.
Experimental Workflow
Caption: General experimental workflow for chloroprene synthesis.
Safety Precautions
3,4-Dichloro-1-butene:
-
Hazards: Flammable liquid and vapor.[6][10] Causes severe skin and eye burns.[6][10] Harmful if swallowed or inhaled.[10] May cause respiratory and digestive tract burns.[6] It is also a lachrymator.[6]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Keep away from heat, sparks, and open flames.[6]
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.[6] Keep containers tightly closed.[6]
Chloroprene:
-
Hazards: Highly flammable liquid and vapor.[11] Toxic if inhaled.[11] May polymerize explosively if not properly inhibited.[7]
-
Handling: Handle in a well-ventilated area or fume hood.[11] Ground and bond containers when transferring material.[11] Use non-sparking tools.[11] Wear appropriate PPE.
-
Storage: Store in a cool, well-ventilated area, away from heat and ignition sources.[11] Ensure the presence of a polymerization inhibitor.
General Precautions:
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.[6][11]
-
Have an emergency eyewash station and safety shower readily available.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6]
Conclusion
The synthesis of chloroprene from 3,4-dichloro-1-butene is a well-established and efficient chemical process. The choice of base and reaction conditions can be tailored to achieve high yields and conversions. Adherence to detailed experimental protocols and strict safety precautions is paramount for the successful and safe laboratory-scale synthesis of this important industrial monomer. The data and protocols presented herein provide a solid foundation for researchers and scientists working in the fields of polymer chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US5672792A - Process for preparing chloroprene - Google Patents [patents.google.com]
- 4. camachem.com [camachem.com]
- 5. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Chloroprene | C4H5Cl | CID 31369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,4-Dichloro-1-butene | C4H6Cl2 | CID 12971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. agilent.com [agilent.com]
Application of 1,4-Dichlorobutene in Adiponitrile and Nylon Production: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 1,4-dichlorobutene (B14681088) in the synthesis of adiponitrile (B1665535), a key precursor for nylon-6,6 production. It includes detailed application notes, experimental protocols, and quantitative data to guide laboratory-scale synthesis and process understanding. The information is tailored for professionals in chemical research and development.
Introduction
The synthesis of adiponitrile from 1,4-dichlorobutene represents a historically significant, albeit older, industrial pathway. This method involves a two-step process: the initial formation of 1,4-dicyano-2-butene (B72079) through a nucleophilic substitution reaction, followed by the catalytic hydrogenation of the dinitrile to yield adiponitrile. Adiponitrile is a crucial intermediate, primarily used in the production of hexamethylenediamine (B150038), one of the two essential monomers for the synthesis of nylon-6,6. Understanding this synthetic route provides valuable insights into dinitrile chemistry and polymer production.
Overall Synthesis Pathway
The conversion of 1,4-dichlorobutene to nylon-6,6 can be conceptually divided into four main stages:
-
Cyanation: 1,4-dichloro-2-butene is reacted with a cyanide source, typically sodium cyanide, to produce 1,4-dicyano-2-butene.
-
Hydrogenation to Adiponitrile: The unsaturated dinitrile, 1,4-dicyano-2-butene, is catalytically hydrogenated to the saturated dinitrile, adiponitrile.
-
Hydrogenation to Hexamethylenediamine: Adiponitrile is further hydrogenated to produce hexamethylenediamine.
-
Polymerization: Hexamethylenediamine is reacted with adipic acid to form the polyamide, nylon-6,6.
Experimental Protocols and Data
This section provides detailed experimental procedures for each major step of the synthesis.
Stage 1: Synthesis of 1,4-Dicyano-2-butene from 1,4-Dichloro-2-butene
This step involves the nucleophilic substitution of the chloride atoms in 1,4-dichloro-2-butene with cyanide ions. The use of a catalyst, such as a copper salt, and a phase-transfer catalyst can significantly improve reaction efficiency.
Experimental Workflow:
Protocol:
A representative laboratory-scale protocol is adapted from historical patent literature, which demonstrates a high-yield synthesis.
-
Materials: 1,4-dichloro-2-butene, sodium cyanide (98%), cuprous chloride, acetonitrile (B52724).
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, a suspension of 50 parts by weight of 98% sodium cyanide in 235 parts of acetonitrile is prepared.
-
To this suspension, add 20 parts of cuprous chloride as a catalyst.
-
The mixture is heated to reflux with vigorous stirring.
-
A solution of 50 parts of 1,4-dichloro-2-butene in 50 parts of acetonitrile is added dropwise to the refluxing mixture over a period of 2 hours.
-
After the addition is complete, the reaction mixture is maintained at reflux for an additional 22.5 hours.
-
The resulting slurry is filtered while hot, and the filter cake is washed with hot acetonitrile.
-
The combined filtrate and washings are subjected to distillation at atmospheric pressure to remove the acetonitrile solvent.
-
The residual oil is then purified by vacuum distillation to yield pure 1,4-dicyano-2-butene.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 83% | U.S. Patent 2,462,388 |
| Solvent | Acetonitrile | U.S. Patent 2,462,388 |
| Catalyst | Cuprous Chloride | U.S. Patent 2,462,388 |
| Reaction Temp. | Reflux (~82°C) | U.S. Patent 2,462,388 |
| Reaction Time | 24.5 hours | U.S. Patent 2,462,388 |
Stage 2 & 3: Hydrogenation to Adiponitrile and Hexamethylenediamine
The hydrogenation process is typically carried out in two stages, although one-pot conversions are possible. The first hydrogenation reduces the carbon-carbon double bond of 1,4-dicyano-2-butene to yield adiponitrile. The second hydrogenation reduces the two nitrile groups of adiponitrile to primary amine groups, forming hexamethylenediamine.
Catalytic Hydrogenation Pathway:
Protocol for Adiponitrile Hydrogenation to Hexamethylenediamine:
This protocol focuses on the hydrogenation of adiponitrile using a Raney Nickel catalyst, a common and effective method.
-
Materials: Adiponitrile, Raney Nickel (activated), ethanol (B145695) (solvent), high-pressure autoclave.
-
Procedure:
-
A high-pressure autoclave is charged with adiponitrile and ethanol as the solvent.
-
A catalytic amount of activated Raney Nickel is added to the mixture.
-
The autoclave is sealed and purged several times with nitrogen, followed by hydrogen.
-
The system is pressurized with hydrogen to the desired pressure (e.g., 3-5 MPa).
-
The mixture is heated to the target temperature (e.g., 100-150°C) with vigorous stirring.
-
The reaction is monitored by hydrogen uptake. Once the theoretical amount of hydrogen is consumed, the reaction is considered complete.
-
The autoclave is cooled to room temperature and carefully depressurized.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed by distillation, and the resulting hexamethylenediamine can be further purified by vacuum distillation.
-
Quantitative Data for Adiponitrile Hydrogenation:
| Catalyst | Temperature (°C) | Pressure (MPa) | Selectivity to Hexamethylenediamine (%) | Reference |
| Raney Ni | 100-150 | 3-5 | >90 | General Literature |
| Raney Co | 100-150 | 3-5 | High | General Literature |
| Rh/Al2O3 | 70-100 | 3 | High | Scientific Publication |
Stage 4: Synthesis of Nylon-6,6
Nylon-6,6 is synthesized through the polycondensation of hexamethylenediamine and adipic acid. This can be achieved through two primary methods: melt polymerization and interfacial polymerization. The formation of a nylon salt intermediate is a common first step.
Protocol for Nylon Salt Formation and Melt Polymerization:
-
Materials: Hexamethylenediamine, adipic acid, water.
-
Procedure for Nylon Salt:
-
Equimolar amounts of hexamethylenediamine and adipic acid are dissolved separately in hot water.
-
The two solutions are mixed, leading to the precipitation of the hexamethylenediamine-adipate salt (nylon salt).
-
The salt is collected by filtration, washed with cold water, and dried.
-
-
Procedure for Melt Polymerization:
-
The dried nylon salt is placed in an autoclave.
-
The autoclave is purged with nitrogen and heated to approximately 220-280°C under pressure.
-
Water is vented off as steam during the polymerization process.
-
The pressure is gradually reduced to atmospheric pressure and then to a vacuum to remove the last traces of water and drive the polymerization to completion.
-
The molten nylon-6,6 is then extruded, cooled, and pelletized.
-
Quantitative Data for Nylon-6,6 Synthesis:
| Parameter | Value |
| Monomer Ratio | 1:1 (Hexamethylenediamine:Adipic Acid) |
| Polymerization Temp. | 220-280°C |
| Polymerization Type | Melt Polycondensation |
Safety Considerations
-
1,4-Dichlorobutene: This compound is a toxic and corrosive chemical. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, and work in a well-ventilated fume hood.
-
Sodium Cyanide: Highly toxic if ingested, inhaled, or absorbed through the skin. Extreme caution must be exercised. Always have a cyanide antidote kit readily available when working with cyanides.
-
Hydrogen Gas: Highly flammable. Hydrogenation reactions should be conducted in a well-ventilated area, away from ignition sources, and using equipment designed for high-pressure reactions.
-
Hexamethylenediamine: Corrosive and can cause burns. Handle with appropriate PPE.
Conclusion
The synthesis of adiponitrile and subsequently nylon-6,6 from 1,4-dichlorobutene, while largely replaced by more modern industrial processes, provides a valuable case study in organic synthesis and polymer chemistry. The protocols and data presented herein offer a solid foundation for researchers to explore these transformations in a laboratory setting. Careful attention to reaction conditions, catalyst selection, and safety precautions is paramount for successful and safe execution.
Application Notes and Protocols for the Chlorination of Butenes
For Researchers, Scientists, and Drug Development Professionals
The chlorination of butenes is a cornerstone of organic synthesis, producing dichlorobutane isomers that are vital intermediates in the manufacturing of polymers, pharmaceuticals, and various specialty chemicals. The specific isomer of butene used and the reaction conditions are critical in determining the regioselectivity and stereoselectivity of the chlorination, which can proceed through either an ionic or a free-radical mechanism.[1] This document provides detailed protocols for the controlled chlorination of different butene isomers.
Reaction Mechanisms
The chlorination of butenes can be directed down two primary mechanistic pathways:
-
Ionic (Electrophilic) Addition: This pathway is favored in the absence of UV light and radical initiators, often facilitated by polar solvents or Lewis acids. The reaction proceeds via a cyclic chloronium ion intermediate, resulting in the anti-addition of two chlorine atoms across the double bond.[1]
-
Free-Radical Halogenation: Initiated by UV light or a chemical radical initiator, this mechanism can result in both the addition of chlorine across the double bond and the substitution of an allylic hydrogen atom. The distribution of products is largely determined by the stability of the radical intermediate. High temperatures and low chlorine concentrations tend to favor allylic substitution due to the formation of a resonance-stabilized allylic radical.[1][2]
Quantitative Data Summary
The following table summarizes the expected products and reaction conditions for the chlorination of various butene isomers.
| Butene Isomer | Reagents & Conditions | Major Product(s) | Reaction Type | Reference |
| 1-Butene (B85601) | Cl₂ in CCl₄, dark | 1,2-Dichlorobutane | Ionic Addition | [3] |
| 1-Butene | Cl₂ in H₂O | 1-Chloro-2-butanol | Halohydrin Formation | [4] |
| 1-Butene | SO₂Cl₂, AIBN, CCl₄, reflux or UV | 3-Chloro-1-butene (B1220285), 1,2-Dichlorobutane | Free-Radical | [1] |
| cis-2-Butene (B86535) | Cl₂, CH₂Cl₂, <10°C | meso-2,3-Dichlorobutane | Ionic Addition | [1][5] |
| trans-2-Butene | Cl₂, CH₂Cl₂, <10°C | (±)-2,3-Dichlorobutane | Ionic Addition | [5] |
| Isobutylene (B52900) | Cl₂, FeCl₃, CH₂Cl₂, <10°C | 1,2-Dichloro-2-methylpropane | Lewis Acid-Catalyzed Addition | [1] |
Experimental Protocols
Protocol 1: Ionic Chlorination of cis-2-Butene
This protocol describes the ionic addition of chlorine to cis-2-butene to synthesize meso-2,3-dichlorobutane.
Materials:
-
cis-2-Butene
-
Chlorine (Cl₂) gas
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous calcium chloride (CaCl₂)
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Dry ice/acetone condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Assemble the dry three-necked flask with the gas inlet tube, condenser, and magnetic stirrer in a well-ventilated fume hood.
-
Cool the flask in an ice bath.
-
Condense approximately 10 mL of cis-2-butene into the flask.
-
Add 50 mL of anhydrous dichloromethane to the flask.
-
Slowly bubble chlorine gas through the stirred solution. Control the addition rate to maintain the reaction temperature below 10°C.
-
Monitor the reaction by observing the disappearance of the yellow-green color of the chlorine gas.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter the solution and analyze the product mixture by GC-MS to confirm the presence of meso-2,3-dichlorobutane.[1]
Protocol 2: Free-Radical Chlorination of 1-Butene
This protocol details the free-radical chlorination of 1-butene using sulfuryl chloride and a radical initiator.
Materials:
-
1-Butene
-
Sulfuryl chloride (SO₂Cl₂)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous carbon tetrachloride (CCl₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or UV lamp
-
Ice bath
-
Separatory funnel
-
GC-MS
Procedure:
-
Set up the reaction apparatus in a fume hood, ensuring all glassware is dry.
-
In the three-necked flask, dissolve a catalytic amount of AIBN (approximately 1-2 mol%) in 50 mL of anhydrous carbon tetrachloride.[1]
-
Cool the flask in an ice bath and condense approximately 10 mL of 1-butene into it.
-
Place a solution of 1 equivalent of sulfuryl chloride in 20 mL of carbon tetrachloride in the dropping funnel.
-
Heat the reaction mixture to reflux or irradiate with a UV lamp.
-
Add the sulfuryl chloride solution dropwise to the refluxing mixture over 30-60 minutes.
-
After the addition is complete, continue to reflux or irradiate for an additional hour.
-
Cool the reaction mixture to room temperature.
-
Carefully wash the reaction mixture with saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a water wash.[1]
-
Dry the organic layer over anhydrous sodium sulfate and then filter.
-
Analyze the product mixture by GC-MS to determine the relative amounts of 3-chloro-1-butene and 1,2-dichlorobutane.[1]
Protocol 3: Lewis Acid-Catalyzed Chlorination of Isobutylene
This protocol outlines the chlorination of isobutylene using a Lewis acid catalyst to promote ionic addition.
Materials:
-
Isobutylene (2-methylpropene)
-
Chlorine (Cl₂) gas
-
Anhydrous ferric chloride (FeCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Water
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Dry ice/acetone condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
GC-MS
Procedure:
-
In a dry three-necked flask, suspend a catalytic amount of anhydrous ferric chloride (approximately 5 mol%) in 50 mL of anhydrous dichloromethane.[1]
-
Cool the flask in an ice bath and condense approximately 10 mL of isobutylene into the stirred suspension.
-
Slowly bubble chlorine gas through the mixture, maintaining the temperature below 10°C.
-
Monitor the reaction for the disappearance of the chlorine color.
-
After the reaction is complete, quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with water.
-
Dry the organic layer over an appropriate drying agent (e.g., anhydrous sodium sulfate).
-
Filter and analyze the product mixture, which is expected to be predominantly 1,2-dichloro-2-methylpropane, by GC-MS.[1]
Visualizations
Caption: Workflow for the ionic chlorination of cis-2-butene.
References
Application Notes and Protocols: Dehydrochlorination of Dichlorobutene for Chloroprene Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of chloroprene (B89495) (2-chloro-1,3-butadiene) via the dehydrochlorination of 3,4-dichloro-1-butene (B1205564). Chloroprene is a critical monomer for the production of polychloroprene, a synthetic rubber commercially known as Neoprene.[1] The primary industrial route involves the dehydrochlorination of 3,4-dichloro-1-butene, which is synthesized from 1,3-butadiene (B125203).[2][3] This document outlines various methodologies, including the use of different bases and catalysts, and presents quantitative data to guide researchers in optimizing this chemical transformation. Safety protocols for handling the involved hazardous materials are also detailed.
Introduction
The industrial synthesis of chloroprene from 1,3-butadiene is a three-step process:
-
Chlorination: 1,3-butadiene is chlorinated to yield a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene.[3][4]
-
Isomerization: The 1,4-dichloro-2-butene isomer is catalytically converted to the desired 3,4-dichloro-1-butene.[4][5]
-
Dehydrochlorination: 3,4-dichloro-1-butene undergoes dehydrochlorination to produce chloroprene.[2][3]
This document focuses on the critical final step: the dehydrochlorination of 3,4-dichloro-1-butene. This elimination reaction is typically facilitated by a base, with sodium hydroxide (B78521) being a common choice in industrial settings.[1][6] Alternative, more cost-effective bases like lime (calcium hydroxide) have also been explored, often in the presence of a polyol.[1][7]
Reaction Pathway and Experimental Workflow
The overall reaction and a typical experimental workflow are depicted below.
Quantitative Data Summary
The following tables summarize key quantitative data from various reported protocols for the dehydrochlorination of 3,4-dichloro-1-butene.
Table 1: Dehydrochlorination using Sodium Hydroxide
| Parameter | Value | Reference |
| Starting Material | 3,4-dichloro-1-butene | [6] |
| Reagent | Aqueous Sodium Hydroxide (NaOH) and Sodium Chloride (NaCl) | [6] |
| Catalyst | Quaternary ammonium (B1175870) compound | [6][8] |
| Temperature | 50 ± 1 °C | [6] |
| Reaction Time | 60 minutes | [6] |
| Conversion | 90.5% | [6] |
| Yield | 90-95% (with dilute alkaline solution at 85°C) | [5] |
Table 2: Dehydrochlorination using Lime (Calcium Hydroxide)
| Parameter | Value | Reference |
| Starting Material | 3,4-dichloro-1-butene | [7] |
| Reagent | Lime (Ca(OH)₂) | [7] |
| Solvent/Additive | Ethylene (B1197577) Glycol | [7] |
| Temperature | 100 °C | [7] |
| Reaction Time | 90 minutes | [7] |
| Conversion | 95.2% | [7] |
| Yield | 72% | [7] |
Experimental Protocols
Protocol 1: Dehydrochlorination using Sodium Hydroxide and a Phase Transfer Catalyst
This protocol is based on an industrial process utilizing a chlor-alkali cell liquor.[6]
Materials:
-
3,4-dichloro-1-butene (DCB)
-
Aqueous solution of Sodium Hydroxide (e.g., 5-12%) and Sodium Chloride (e.g., 10-18%)[6]
-
Phase transfer catalyst (e.g., a quaternary ammonium salt)[8][9]
-
Reaction vessel equipped with a stirrer, condenser, and addition funnel
-
Heating and temperature control system
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Set up the reaction vessel with a stirrer, condenser, and addition funnel.
-
Charge the reactor with the aqueous sodium hydroxide/sodium chloride solution and the phase transfer catalyst.
-
Heat the mixture to the desired reaction temperature (e.g., 50-70 °C) with stirring.[6]
-
Slowly add the 3,4-dichloro-1-butene to the reaction mixture over a period of time.
-
Maintain the reaction at the set temperature with vigorous stirring for a specified duration (e.g., 60 minutes).[6]
-
The chloroprene product can be continuously removed from the reaction mixture by distillation as it is formed.
-
After the reaction is complete, cool the mixture and separate the organic and aqueous phases using a separatory funnel.
-
The organic phase, containing the crude chloroprene, can be further purified by fractional distillation. The chief impurity is often 1-chlorobuta-1,3-diene.[2]
Protocol 2: Dehydrochlorination using Lime and Ethylene Glycol
This protocol offers a more cost-effective alternative to sodium hydroxide.[7]
Materials:
-
3,4-dichloro-1-butene (DCB)
-
Lime (Calcium Hydroxide, Ca(OH)₂)
-
Ethylene Glycol
-
Reaction vessel equipped with a stirrer, condenser, and addition funnel
-
Heating and temperature control system
-
Distillation apparatus
Procedure:
-
Charge the reaction vessel with ethylene glycol and lime (Ca(OH)₂).[7]
-
Stir the mixture and heat it to 100 °C.[7]
-
Using the addition funnel, add 3,4-dichloro-1-butene to the heated mixture over a period of 30 minutes.[7]
-
Maintain the reaction mixture at 100 °C with continuous stirring for an additional hour.[7]
-
During the reaction, the chloroprene product will distill and can be collected in a receiving flask.
-
The collected distillate, containing chloroprene and some unreacted dichlorobutene, can be further purified by fractional distillation.
Byproducts and Purification
The main byproduct of the dehydrochlorination of 3,4-dichloro-1-butene is 1-chloro-1,3-butadiene.[2] Other potential byproducts can include methyl vinyl ketone and 1,3-dichloro-2-butene, particularly in the older acetylene-based synthesis route.[5] Purification of the crude chloroprene is typically achieved through distillation.[2][6] It is crucial to prevent the autoxidation of chloroprene, which can form peroxides and initiate polymerization. Therefore, traces of oxygen should be carefully excluded during dehydrochlorination and purification, and polymerization inhibitors may be introduced.[5]
Safety Precautions
Chemical Hazards:
-
This compound: Dichlorobutenes are toxic and can be absorbed through the skin.[10] They are also flammable.
-
Chloroprene: Chloroprene is a colorless, volatile, and flammable liquid.[2] It is an irritant and toxic.[2] It is also a suspected carcinogen.
-
Sodium Hydroxide and Lime: These are corrosive bases.
Handling and Storage:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[10][11]
-
Avoid inhalation of vapors and direct contact with the skin.[10][12]
-
Emergency eyewash stations and safety showers should be readily accessible.[10]
-
Store this compound and chloroprene in tightly sealed containers in a cool, dry, and well-ventilated area, away from ignition sources.[11][13]
-
Due to the risk of peroxide formation and subsequent polymerization, chloroprene should be stored with appropriate inhibitors.[5]
Waste Disposal:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
These protocols and notes are intended for use by qualified individuals trained in chemical synthesis. It is imperative to conduct a thorough risk assessment before commencing any experimental work.
References
- 1. benchchem.com [benchchem.com]
- 2. Chloroprene - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]
- 5. Manufacturing processes for Chloroprene - Chempedia - LookChem [lookchem.com]
- 6. US4215078A - Process for manufacturing chloroprene and 2,3-dichlorobutadiene-1,3 - Google Patents [patents.google.com]
- 7. US5672792A - Process for preparing chloroprene - Google Patents [patents.google.com]
- 8. CA1218678A - Process for the manufacture of chloroprene - Google Patents [patents.google.com]
- 9. Kinetics and mechanism of the dehydrochlorination of 3,4-dichloro-1-butene under phase transfer catalysis conditions (Journal Article) | OSTI.GOV [osti.gov]
- 10. nj.gov [nj.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. solutions.covestro.com [solutions.covestro.com]
- 13. agilent.com [agilent.com]
Application Note: Fractional Distillation for the Separation of Dichlorobutene Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorobutene isomers, primarily 3,4-dichloro-1-butene (B1205564), cis-1,4-dichloro-2-butene (B23561), and trans-1,4-dichloro-2-butene (B41546), are important intermediates in the synthesis of various industrial chemicals, including chloroprene (B89495) and adiponitrile.[1] The chlorination of butadiene typically produces a mixture of these isomers.[2][3] Due to differences in their reactivity and physical properties, the separation and purification of individual isomers are often necessary for subsequent synthetic steps. Fractional distillation is a widely employed technique for this separation, exploiting the differences in the boiling points of the isomers.[4] This application note provides a detailed protocol and relevant data for the separation of this compound isomers using fractional distillation.
Data Presentation
The successful separation of this compound isomers by fractional distillation is dependent on the differences in their boiling points. The table below summarizes the key physical properties of the most common this compound isomers.
| Isomer | Structure | Boiling Point (°C at 760 mmHg) | Melting Point (°C) | Density (g/mL at 20°C) | Refractive Index (n²⁰/D) |
| 3,4-Dichloro-1-butene | CH₂=CHCHClCH₂Cl | 122 - 123[5] | -61 | 1.158[6] | 1.4630[6] |
| cis-1,4-Dichloro-2-butene | ClCH₂CH=CHCH₂Cl | 152[7][8] | -48[7][8] | 1.188 (at 25°C)[7] | 1.489[7][8] |
| trans-1,4-Dichloro-2-butene | ClCH₂CH=CHCH₂Cl | 155.4[9][10] | 1-3[11][12] | 1.183 (at 25°C)[11][12] | 1.488[11][12] |
Experimental Protocols
This protocol outlines a general procedure for the fractional distillation of a mixture of this compound isomers in a laboratory setting. The separation is based on the significant difference in boiling points between 3,4-dichloro-1-butene and the 1,4-dichloro-2-butene isomers.
Objective: To separate 3,4-dichloro-1-butene from cis- and trans-1,4-dichloro-2-butene via fractional distillation.
Materials:
-
Mixture of this compound isomers
-
Round-bottom flask (appropriate size for the volume of the mixture)
-
Fractionating column (e.g., Vigreux, packed with Raschig rings or metal sponge)
-
Distillation head with a condenser and a collection flask
-
Heating mantle with a stirrer
-
Thermometer
-
Boiling chips
-
Vacuum source and manometer (for vacuum distillation, if required)
-
Insulating material (e.g., glass wool or aluminum foil)
-
Gas chromatograph (GC) for fraction analysis
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place the this compound isomer mixture and a few boiling chips into the round-bottom flask.
-
Connect the flask to the bottom of the fractionating column.
-
Place the distillation head on top of the column, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.
-
Connect the condenser to a water source and attach the collection flask.
-
Insulate the column and distillation head to minimize heat loss.
-
-
Distillation:
-
Begin heating the mixture gently using the heating mantle.
-
As the mixture begins to boil, vapors will rise into the fractionating column.
-
Monitor the temperature at the distillation head. The temperature should slowly rise and then stabilize at the boiling point of the most volatile component, 3,4-dichloro-1-butene (~122-123°C at atmospheric pressure).
-
Maintain a slow and steady distillation rate by controlling the heating. A high reflux ratio (the ratio of condensed vapor returning to the column to the vapor removed as distillate) should be maintained to ensure good separation. This can be controlled by adjusting the heating rate.
-
Collect the first fraction, which will be enriched in 3,4-dichloro-1-butene, in the collection flask.
-
-
Fraction Collection:
-
Once the temperature at the distillation head begins to rise again after the first fraction is collected, it indicates that the next, less volatile component is starting to distill.
-
At this point, change the collection flask to collect an intermediate fraction.
-
The temperature will then stabilize at the boiling point of the cis-1,4-dichloro-2-butene (~152°C).
-
Continue distillation to collect the fraction enriched in cis- and trans-1,4-dichloro-2-butene. Due to the small difference in their boiling points, a complete separation of the cis and trans isomers by standard laboratory fractional distillation is challenging.
-
-
Analysis:
-
Analyze the collected fractions using Gas Chromatography (GC) to determine their composition and the efficiency of the separation.[1]
-
Safety Precautions:
-
This compound isomers are toxic, corrosive, and flammable. Handle with appropriate personal protective equipment (gloves, goggles, lab coat) in a well-ventilated fume hood.[2]
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Ensure the distillation apparatus is properly assembled and vented to prevent pressure buildup.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the fractional distillation of this compound isomers.
Caption: Workflow for the separation of this compound isomers via fractional distillation.
Logical Relationship of Isomer Separation
The separation of the this compound isomer mixture is based on the significant difference in boiling points. The following diagram illustrates the logical relationship of the separation process.
Caption: Logical flow of this compound isomer separation based on boiling points.
References
- 1. CONTINUOUS DISTILLATION PILOT PLANT - De Lorenzo Training & Didactical Equipment [delorenzoglobal.com]
- 2. Fractional Distillation Pilot Plant | Pope Scientific, Inc. [popeinc.com]
- 3. my.che.utah.edu [my.che.utah.edu]
- 4. portalabpg.org.br [portalabpg.org.br]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. Use of fractional distillation in organic chemistry - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. ias.ac.in [ias.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. oilproduction.net [oilproduction.net]
- 12. energyeducation.ca [energyeducation.ca]
Application Notes and Protocols: Dichlorobutene as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorobutene isomers, primarily 1,4-dichloro-2-butene and 3,4-dichloro-1-butene, are versatile C4 building blocks in organic synthesis. Their reactivity, stemming from the presence of two chloro substituents and a double bond, allows for a variety of transformations into key pharmaceutical intermediates. These intermediates are foundational for the synthesis of a range of active pharmaceutical ingredients (APIs), including antiviral, anticancer, and antimicrobial agents. This document provides detailed application notes and experimental protocols for the synthesis of several important pharmaceutical intermediates from this compound precursors.
Physicochemical Properties of this compound Isomers
A clear understanding of the physicochemical properties of this compound isomers is crucial for their safe handling and effective use in synthesis.
| Property | 1,4-Dichloro-2-butene | 3,4-Dichloro-1-butene |
| CAS Number | 764-41-0[1] | 760-23-6 |
| Molecular Formula | C₄H₆Cl₂[1] | C₄H₆Cl₂ |
| Molecular Weight | 124.99 g/mol [1] | 124.99 g/mol |
| Appearance | Colorless liquid[2] | Colorless liquid |
| Boiling Point | 155 °C (311 °F; 428 K)[2] | 123.5 °C |
| Melting Point | -48 °C (-54 °F; 225 K)[2] | - |
| Density | 1.186 g/mL[2] | 1.164 g/mL |
| Solubility | Insoluble in water; soluble in organic solvents[2] | Insoluble in water; soluble in organic solvents |
Synthesis of Key Pharmaceutical Intermediates
Adiponitrile (B1665535): A Precursor for Hexamethylenediamine
Adiponitrile is a crucial intermediate in the production of hexamethylenediamine, a monomer used in the synthesis of nylon and as a building block for certain pharmaceutical compounds. An early industrial method for adiponitrile synthesis involves the reaction of 1,4-dichloro-2-butene with sodium cyanide.[3]
Reaction Pathway:
Caption: Synthesis of Adiponitrile from 1,4-Dichloro-2-butene.
Experimental Protocol: Synthesis of 3-Hexenedinitrile
-
Objective: To synthesize 3-hexenedinitrile by the reaction of 1,4-dichloro-2-butene with sodium cyanide.
-
Materials:
-
1,4-dichloro-2-butene
-
Sodium cyanide (NaCN)
-
Aqueous ethanol
-
Copper(I) cyanide (CuCN) (catalyst)
-
-
Procedure:
-
In a well-ventilated fume hood, prepare a solution of sodium cyanide in aqueous ethanol.
-
Add a catalytic amount of copper(I) cyanide to the solution.
-
Slowly add 1,4-dichloro-2-butene to the stirred cyanide solution. An exothermic reaction will occur; maintain the temperature between 75-85 °C using a cooling bath.
-
After the addition is complete, continue stirring at 80 °C for 2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and filter to remove the precipitated sodium chloride.
-
The filtrate contains the product, 3-hexenedinitrile. The solvent can be removed under reduced pressure, and the crude product can be purified by distillation.
-
Quantitative Data:
| Reactant | Molar Ratio | Catalyst | Temperature | Reaction Time | Yield |
| 1,4-Dichloro-2-butene | 1 | CuCN | 75-85 °C | 2 hours | ~95% (selectivity to dicyanobutenes)[4] |
| Sodium Cyanide | 2.1 |
Hydrogenation to Adiponitrile:
The resulting 3-hexenedinitrile can be hydrogenated to adiponitrile using a suitable catalyst, such as palladium on carbon, at elevated temperature and pressure.[4]
1,4-Butanediol (B3395766) and Tetrahydrofuran (B95107): Versatile Solvents and Intermediates
1,4-Butanediol (BDO) and its dehydration product, tetrahydrofuran (THF), are widely used as solvents and are important precursors in the synthesis of various pharmaceuticals. 1,4-dichlorobutene (B14681088) can be converted to BDO through hydrolysis followed by hydrogenation.[5] THF can then be synthesized from BDO via acid-catalyzed dehydration. Alternatively, THF can be prepared directly from 1,4-dihalobutane in the presence of a strong acid.[6]
Reaction Pathway:
Caption: Synthesis of 1,4-Butanediol and Tetrahydrofuran.
Experimental Protocol: Synthesis of 1,4-Butanediol from 1,4-Dichloro-2-butene
-
Objective: To synthesize 1,4-butanediol from 1,4-dichloro-2-butene.
-
Materials:
-
1,4-dichloro-2-butene
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Hydrogen gas (H₂)
-
Palladium on carbon (Pd/C) catalyst
-
-
Procedure:
-
Hydrolysis: In a round-bottom flask, dissolve 1,4-dichloro-2-butene in a large excess of water containing sodium bicarbonate to neutralize the HCl formed during the reaction.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to obtain 1,4-butenediol.
-
Hydrogenation: The crude 1,4-butenediol is dissolved in a suitable solvent (e.g., ethanol) and transferred to a hydrogenation reactor.
-
Add a catalytic amount of Pd/C.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir at room temperature until hydrogen uptake ceases.
-
Filter the catalyst and remove the solvent under reduced pressure to yield 1,4-butanediol, which can be purified by distillation.
-
Quantitative Data:
| Step | Reactants | Conditions | Yield |
| Hydrolysis | 1,4-dichloro-2-butene, H₂O, NaHCO₃ | Reflux, 4-6 hours | High |
| Hydrogenation | 1,4-butenediol, H₂, Pd/C | RT, 50-100 psi H₂ | >95% |
Busulfan (B1668071): An Alkylating Anticancer Agent
While busulfan is typically synthesized from 1,4-butanediol and methanesulfonyl chloride, the potential to synthesize the 1,4-butanediol precursor from this compound makes this an indirect but relevant pathway.[7][8] A direct synthesis from 1,4-dichlorobutane (B89584) (obtained by hydrogenation of 1,4-dichloro-2-butene) and a mesylate salt could also be envisioned, though less common.
Reaction Pathway (via 1,4-Butanediol):
References
- 1. 2-Butene, 1,4-dichloro- [webbook.nist.gov]
- 2. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Adiponitrile - Wikipedia [en.wikipedia.org]
- 4. Manufacture of Adiponitrile - Chempedia - LookChem [lookchem.com]
- 5. caloongchem.com [caloongchem.com]
- 6. US4271081A - Process for the preparation of tetrahydrofuran - Google Patents [patents.google.com]
- 7. CN102408363B - Method for synthesizing busulfan - Google Patents [patents.google.com]
- 8. CN102408363A - Synthesis method of busulfan - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of Dichlorobutene in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorobutene, a chlorinated hydrocarbon, serves as a versatile intermediate in the synthesis of various organic compounds. While its primary industrial application is in the production of chloroprene (B89495), the monomer for neoprene synthetic rubber, this compound isomers also hold potential as precursors in the synthesis of agrochemicals.[1] The reactivity of the carbon-chlorine bonds and the carbon-carbon double bond allows for a range of chemical transformations, making it a molecule of interest for the development of novel pesticides. This document outlines the potential applications of this compound in agrochemical synthesis, with a focus on the conceptual synthesis of dithiocarbamate-based fungicides, a class of agrochemicals known for their broad-spectrum activity.
Synthesis of Agrochemical Intermediates from this compound
This compound is a key intermediate in several industrial chemical processes. The isomers, primarily 1,4-dichloro-2-butene and 3,4-dichloro-1-butene, are typically produced through the chlorination of butadiene.[1] These isomers can be interconverted, and their distinct reactivity can be harnessed for various synthetic pathways.
One of the most well-documented applications of this compound is the synthesis of chloroprene. This process involves the isomerization of 1,4-dichlorobut-2-ene to 3,4-dichloro-1-butene, followed by dehydrochlorination.[1] While chloroprene itself is not an agrochemical, the underlying chemical principles and reactions are relevant to the synthesis of other functionalized molecules.
Conceptual Application: Synthesis of Dithiocarbamate (B8719985) Fungicides
Dithiocarbamates are a major class of fungicides used to control a wide range of fungal diseases in crops. Their synthesis often involves the reaction of a carbon disulfide with a primary or secondary amine, followed by reaction with a suitable electrophile. The electrophilic nature of this compound makes it a plausible candidate for the synthesis of novel dithiocarbamate fungicides.
The following section details a conceptual experimental protocol for the synthesis of a bis-dithiocarbamate derivative from 1,4-dichlorobut-2-ene. This protocol is based on established principles of organic chemistry and serves as a representative example of how this compound could be utilized in the synthesis of potential agrochemicals.
Experimental Protocol: Synthesis of a Bis-dithiocarbamate Derivative from 1,4-Dichlorobut-2-ene
Objective: To synthesize a bis-dithiocarbamate compound by reacting 1,4-dichlorobut-2-ene with a dithiocarbamate salt.
Materials:
-
1,4-Dichlorobut-2-ene (cis/trans mixture)
-
Sodium N,N-dimethyldithiocarbamate
-
Ethanol (B145695) (anhydrous)
-
Distilled water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium N,N-dimethyldithiocarbamate in 100 mL of anhydrous ethanol.
-
Slowly add 1,4-dichlorobut-2-ene to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, remove the ethanol using a rotary evaporator.
-
To the residue, add 100 mL of distilled water and 100 mL of diethyl ether.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction.
-
Separate the organic layer and wash it twice with 50 mL of distilled water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the diethyl ether under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Safety Precautions:
-
This compound is a toxic and corrosive compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
Ethanol and diethyl ether are flammable. Avoid open flames.
-
Sodium N,N-dimethyldithiocarbamate is harmful if swallowed.
Quantitative Data
The following table summarizes hypothetical quantitative data for the synthesis of the bis-dithiocarbamate derivative.
| Parameter | Value |
| Moles of 1,4-Dichlorobut-2-ene | 0.1 mol |
| Moles of Sodium N,N-dimethyldithiocarbamate | 0.22 mol (10% excess) |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4 hours |
| Theoretical Yield | Based on 1,4-dichlorobut-2-ene |
| Expected Yield | 85-95% |
| Purity (after purification) | >98% |
Visualizing the Synthesis and Logic
Diagram of the Synthetic Pathway:
Caption: Synthetic pathway from butadiene to a bis-dithiocarbamate derivative.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of a bis-dithiocarbamate.
Conclusion
While the direct synthesis of commercially available agrochemicals from this compound is not extensively documented in public literature, its chemical properties make it a viable precursor for the synthesis of potential pesticide candidates. The protocol outlined for the synthesis of a bis-dithiocarbamate derivative illustrates a plausible application of this compound in the development of new fungicides. Further research into the derivatization of this compound could lead to the discovery of novel and effective agrochemicals. The exploration of such synthetic routes is crucial for the continuous innovation required in the field of crop protection.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1,4-Dichlorobut-2-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of various five- and six-membered heterocyclic compounds utilizing cis- and trans-1,4-dichlorobut-2-ene as a versatile four-carbon building block. The protocols outlined below cover the preparation of thiophenes, pyrroles, and pyridazines, offering a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Synthesis of 2,5-Dihydrothiophene (B159602)
The reaction of cis-1,4-dichlorobut-2-ene with a sulfide (B99878) source provides a direct route to 2,5-dihydrothiophene, a valuable intermediate in organic synthesis.
Reaction Scheme:
Caption: Synthesis of 2,5-dihydrothiophene from cis-1,4-dichlorobut-2-ene.
Experimental Protocol:
A detailed experimental protocol for the synthesis of 2,5-dihydrothiophene is provided below, based on established literature procedures[1][2].
Materials:
-
cis-1,4-Dichlorobut-2-ene
-
Anhydrous sodium sulfide (Na₂S)
-
Methanol (B129727) (MeOH)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water (H₂O)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of anhydrous sodium sulfide in a mixture of methanol and dimethyl sulfoxide is prepared.
-
cis-1,4-Dichlorobut-2-ene is added dropwise to the stirred solution at a controlled temperature.
-
The reaction mixture is stirred at a specified temperature for a designated period to ensure complete reaction.
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude 2,5-dihydrothiophene can be purified by distillation.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| cis-1,4-Dichlorobut-2-ene | Sodium Sulfide | Methanol/Dimethyl Sulfoxide | 35-38 | - | Reasonable | [1][2] |
Synthesis of N-Substituted Pyrroles (Proposed Multi-Step Synthesis)
Direct synthesis of pyrroles from 1,4-dichlorobut-2-ene and primary amines is often a low-yielding process. A more efficient, albeit multi-step, approach involves the conversion of 1,4-dichlorobut-2-ene to a 1,4-dicarbonyl equivalent, which can then undergo a Paal-Knorr pyrrole (B145914) synthesis. A plausible intermediate is 2,5-dimethoxytetrahydrofuran (B146720), which can be synthesized from 1,4-dichlorobut-2-ene.
Proposed Synthetic Pathway:
Caption: Proposed multi-step synthesis of N-substituted pyrroles.
Experimental Protocols:
Step 1: Synthesis of cis-But-2-ene-1,4-diol from cis-1,4-Dichlorobut-2-ene
A potential first step is the hydrolysis of 1,4-dichlorobut-2-ene to but-2-ene-1,4-diol.
Materials:
-
cis-1,4-Dichlorobut-2-ene
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
Water
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
A mixture of cis-1,4-dichlorobut-2-ene and an aqueous solution of sodium carbonate is heated under reflux.
-
The reaction is monitored by a suitable analytical technique (e.g., TLC or GC) until the starting material is consumed.
-
After cooling, the aqueous solution is extracted with an organic solvent.
-
The combined organic extracts are dried and the solvent is evaporated to yield cis-but-2-ene-1,4-diol.
Step 2: Synthesis of 2,5-Dimethoxytetrahydrofuran from cis-But-2-ene-1,4-diol
The diol can then be converted to 2,5-dimethoxytetrahydrofuran.
Materials:
-
cis-But-2-ene-1,4-diol
-
Methanol
-
Acid catalyst (e.g., H₂SO₄ or an acidic resin)
Procedure:
-
A solution of cis-but-2-ene-1,4-diol in methanol containing a catalytic amount of acid is stirred, potentially with heating.
-
The reaction progress is monitored until completion.
-
The acid catalyst is neutralized, and the methanol is removed under reduced pressure.
-
The resulting crude 2,5-dimethoxytetrahydrofuran can be purified by distillation.
Step 3: Paal-Knorr Synthesis of N-Substituted Pyrroles
The final step is the well-established Paal-Knorr synthesis.
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
Primary amine (R-NH₂)
-
Acetic acid or other suitable acid catalyst
-
Solvent (e.g., ethanol (B145695) or water)
Procedure:
-
A mixture of 2,5-dimethoxytetrahydrofuran, the primary amine, and a catalytic amount of acetic acid in a suitable solvent is heated.
-
The reaction is typically refluxed for several hours.
-
After completion, the solvent is removed, and the residue is worked up by extraction.
-
The crude N-substituted pyrrole is purified by column chromatography or distillation.
Quantitative Data for Paal-Knorr Synthesis (Illustrative Examples):
| 1,4-Dicarbonyl Precursor | Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,5-Hexanedione | Aniline | Acetic Acid | Ethanol | Reflux | 2 | 85-95 |
| 2,5-Dimethoxytetrahydrofuran | Benzylamine | Acetic Acid | Ethanol | Reflux | 4 | 70-80 |
| 2,5-Hexanedione | n-Butylamine | None (neat) | - | 120 | 1 | >90 |
Synthesis of 3,6-Dihydropyridazines (Proposed Multi-Step Synthesis)
Proposed Synthetic Pathway:
Caption: Proposed multi-step synthesis of 3,6-dihydropyridazine.
Experimental Protocols:
Step 1: Synthesis of But-2-ene-1,4-dinitrile
Materials:
-
trans-1,4-Dichlorobut-2-ene
-
Sodium cyanide (NaCN) or potassium cyanide (KCN)
-
Solvent (e.g., DMSO or a phase-transfer catalyst system)
Procedure:
-
A solution of sodium cyanide in a suitable solvent is prepared in a reaction vessel.
-
trans-1,4-Dichlorobut-2-ene is added to the cyanide solution.
-
The mixture is heated to facilitate the nucleophilic substitution.
-
After the reaction is complete, the mixture is poured into water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield but-2-ene-1,4-dinitrile.
Step 2: Synthesis of Succindialdehyde
The dinitrile is then reduced to the dialdehyde (B1249045).
Materials:
-
But-2-ene-1,4-dinitrile
-
Diisobutylaluminium hydride (DIBAL-H)
-
Anhydrous solvent (e.g., toluene (B28343) or THF)
-
Aqueous acid for workup (e.g., HCl)
Procedure:
-
A solution of but-2-ene-1,4-dinitrile in an anhydrous solvent is cooled to a low temperature (e.g., -78 °C).
-
DIBAL-H is added dropwise, and the reaction is stirred for a specified time.
-
The reaction is quenched by the careful addition of an aqueous acid.
-
The product, succindialdehyde, is isolated by extraction and purified.
Step 3: Synthesis of 3,6-Dihydropyridazine
The final cyclization is achieved by reacting the dialdehyde with hydrazine (B178648).
Materials:
-
Succindialdehyde
-
Hydrazine hydrate (B1144303) (N₂H₄·H₂O)
-
Solvent (e.g., ethanol)
Procedure:
-
A solution of succindialdehyde in ethanol is treated with hydrazine hydrate.
-
The mixture is typically stirred at room temperature or with gentle heating.
-
The product, 3,6-dihydropyridazine, often precipitates from the reaction mixture or can be isolated by extraction and subsequent purification.
Quantitative Data for Hydrazine Condensation (Illustrative Examples):
| 1,4-Dicarbonyl | Hydrazine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Succinaldehyde | Hydrazine Hydrate | Ethanol | Room Temp | 1-2 | High |
| 2,5-Hexanedione | Hydrazine Hydrate | Ethanol | Reflux | 3 | ~80 |
Experimental Workflow Visualization
Caption: General experimental workflows for heterocycle synthesis.
References
Application Notes and Protocols for the Gas Chromatographic Analysis of Dichlorobutene Products
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail robust gas chromatography (GC) methods for the analysis of dichlorobutene isomers. Given their volatile nature, GC coupled with mass spectrometry (GC-MS) is a powerful and widely adopted technique for the separation and quantification of these compounds. Dichlorobutenes are key intermediates in various industrial syntheses, including the production of chloroprene (B89495) and adiponitrile. The primary isomers of concern—cis-1,4-dichloro-2-butene, trans-1,4-dichloro-2-butene, and 3,4-dichloro-1-butene—often coexist in reaction mixtures and commercial products, making their accurate analysis critical for quality control, process optimization, and safety.
Analytical Overview
Gas chromatography separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. For this compound isomers, a non-polar capillary column is typically effective, separating the isomers based on their boiling points and interaction with the stationary phase.[1] Mass spectrometry provides sensitive detection and confident identification based on the mass-to-charge ratio of the analytes and their fragmentation patterns.[1]
Quantitative Data Summary
While specific retention times can vary based on the exact instrument conditions and column used, the following table provides representative data for the GC-MS analysis of this compound isomers. The elution order on a non-polar column is generally 3,4-dichloro-1-butene, followed by cis-1,4-dichloro-2-butene, and then trans-1,4-dichloro-2-butene. Limits of detection (LOD) and quantification (LOQ) are typically in the low µg/L to ng/L range, especially when using techniques like purge and trap for sample introduction.
| Isomer | Expected Retention Time (min) | Key Mass Fragment Ions (m/z) | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) |
| 3,4-Dichloro-1-butene | Lowest | 89, 75, 53 | 0.1 - 5.0 | 0.3 - 15.0 |
| cis-1,4-Dichloro-2-butene | Intermediate | 89, 75, 53 | 0.1 - 5.0 | 0.3 - 15.0 |
| trans-1,4-Dichloro-2-butene | Highest | 89, 75, 53 | 0.1 - 5.0 | 0.3 - 15.0 |
Note: The provided retention times are relative. Actual retention times will depend on the specific GC column and analytical conditions. LOD and LOQ values are estimates based on typical performance for similar volatile organic compounds and will require experimental determination for a specific matrix and instrument.[1]
Experimental Protocols
This section provides detailed methodologies for the analysis of this compound products in different matrices.
Protocol for Analysis of this compound in a Chemical Reaction Mixture
This protocol is designed for monitoring the progress of a chemical reaction or for quality control of the final product.
3.1.1. Sample Preparation
-
Quenching: If the reaction is ongoing, quench a small, accurately measured aliquot of the reaction mixture by adding it to a vial containing a suitable quenching agent (e.g., ice-cold water or a buffered solution) to stop the reaction.
-
Extraction: To the quenched mixture, add an equal volume of a water-immiscible organic solvent such as dichloromethane (B109758) or hexane (B92381). Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction of the this compound isomers into the organic phase.
-
Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and organic layers.
-
Drying: Carefully transfer the organic layer to a clean vial containing a small amount of a drying agent like anhydrous sodium sulfate (B86663) to remove any residual water.
-
Dilution: Dilute the dried organic extract with a suitable solvent (e.g., hexane or the extraction solvent) to a concentration that falls within the linear range of the instrument calibration. A serial dilution may be necessary.
3.1.2. GC-MS Instrumentation and Conditions
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness is recommended.[2]
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
GC Conditions:
-
MS Conditions:
3.1.3. Calibration and Quantification
-
Prepare a series of calibration standards of the this compound isomers in the same solvent used for sample dilution.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Construct a calibration curve by plotting the peak area of each isomer against its concentration.
-
Determine the concentration of each isomer in the prepared sample by comparing its peak area to the calibration curve.
-
Calculate the original concentration in the reaction mixture by accounting for all dilution and extraction factors.
Protocol for Trace Analysis of Dichlorobutenes in Water using Purge and Trap GC-MS
This protocol is suitable for the determination of low levels of dichlorobutenes in aqueous samples, such as wastewater or environmental water samples, and is based on principles from EPA Method 8260B.[3]
3.2.1. Sample Preparation
-
Collect water samples in clean glass vials with zero headspace.
-
If required, add a preservative according to standard methods for volatile organic compounds.
-
Spike the sample with internal standards and surrogates as required for the specific method.
3.2.2. Purge and Trap GC-MS Instrumentation and Conditions
-
Instrumentation: Purge and Trap concentrator coupled to a GC-MS system.
-
Purge and Trap Conditions:
-
Purge Gas: Helium
-
Purge Time: 11 minutes
-
Desorption Temperature: 180-250 °C
-
Trap Material: A multi-sorbent trap (e.g., containing Tenax, silica (B1680970) gel, and charcoal) is often used.
-
-
GC-MS Conditions: The GC-MS conditions will be similar to those described in Protocol 3.1.2, but the injection will be from the purge and trap system. The initial oven temperature may be lower to effectively trap the desorbed analytes at the head of the column.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures.
Caption: Workflow for GC-MS analysis of this compound products.
Caption: Workflow for Purge and Trap GC-MS analysis.
References
Application Notes and Protocols for the Ring-Opening Metathesis Polymerization (ROMP) of cis-3,4-Dichlorocyclobutene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the ring-opening metathesis polymerization (ROMP) of cis-3,4-dichlorocyclobutene (B1606063). This monomer is a compelling substrate for ROMP, yielding poly(1,2-dichloro-1,3-butadiene), a polymer with a unique chlorinated backbone. The protocols outlined herein describe the synthesis and characterization of this polymer, leveraging Grubbs-type ruthenium catalysts. This guide is intended for researchers in materials science and polymer chemistry, offering a foundational methodology for the synthesis and exploration of this halogenated polymer.
Introduction
Ring-opening metathesis polymerization (ROMP) is a powerful technique for the synthesis of polymers from strained cyclic olefins.[1][2] The reaction is driven by the relief of ring strain in the monomer and is catalyzed by transition metal alkylidene complexes, most notably those based on ruthenium, such as Grubbs' catalysts.[3] The ROMP of cyclobutene (B1205218) derivatives proceeds readily due to their inherent ring strain.[1][2]
cis-3,4-Dichlorocyclobutene is a particularly interesting monomer for ROMP as it produces a linear polymer with a repeating unit of -[CHCl-CHCl-CH=CH]-.[4] This resulting polymer, poly(1,2-dichloro-1,3-butadiene), has a unique chemical structure that may offer interesting material properties. These application notes provide a representative experimental protocol for the ROMP of cis-3,4-dichlorocyclobutene, along with expected characterization data and a discussion of the reaction mechanism.
Reaction and Mechanism
The ROMP of cis-3,4-dichlorocyclobutene is initiated by a ruthenium carbene catalyst, such as Grubbs' First Generation Catalyst. The catalyst's metal center coordinates to the double bond of the cyclobutene monomer. This is followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. Subsequent cycloreversion of this intermediate opens the ring and generates a new metal carbene attached to the growing polymer chain, which can then react with another monomer unit, propagating the polymerization.
Key Reaction Parameters
Several factors can influence the outcome of the polymerization, including:
-
Catalyst Selection: Grubbs' First, Second, and Third Generation catalysts are all potential candidates. The choice of catalyst can affect the rate of polymerization, molecular weight control, and functional group tolerance.[3]
-
Solvent: A non-coordinating, anhydrous solvent is typically used. Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are common choices.[1][2]
-
Temperature: The reaction is often carried out at or below room temperature to control the polymerization rate and minimize side reactions.[1][2]
-
Monomer-to-Catalyst Ratio: This ratio is a key determinant of the target degree of polymerization and, consequently, the molecular weight of the resulting polymer.
Experimental Protocols
The following protocol is a representative procedure for the ROMP of cis-3,4-dichlorocyclobutene using Grubbs' First Generation Catalyst.
Materials
-
cis-3,4-Dichlorocyclobutene (≥95.0%)[5]
-
Grubbs' First Generation Catalyst
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl vinyl ether (for quenching)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Polymerization Procedure
-
Monomer and Catalyst Preparation: In a glovebox or under an inert atmosphere, add Grubbs' First Generation Catalyst to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DCM (or THF) to the flask to dissolve the catalyst. The volume should be sufficient to achieve the desired monomer concentration (e.g., 0.1-1.0 M).
-
Initiation: While stirring, inject the desired amount of cis-3,4-dichlorocyclobutene into the catalyst solution.
-
Polymerization: Allow the reaction to proceed at room temperature (or a specified temperature, e.g., 0 °C) for a designated time (e.g., 1-4 hours).[1][2] Monitor the reaction mixture for an increase in viscosity, which indicates polymer formation.
-
Termination: To quench the polymerization, add an excess of ethyl vinyl ether to the reaction mixture and stir for 20-30 minutes.
-
Polymer Precipitation and Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of rapidly stirring methanol.
-
Isolation: Collect the precipitated white polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.[4]
Data Presentation
The following table summarizes hypothetical quantitative data for the ROMP of cis-3,4-dichlorocyclobutene under various conditions. This data is illustrative and serves as a guideline for expected results.
| Entry | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | M_n (kDa) | PDI (M_w/M_n) |
| 1 | 100:1 | DCM | 25 | 2 | >95 | 12.3 | 1.15 |
| 2 | 200:1 | DCM | 25 | 2 | >95 | 24.5 | 1.20 |
| 3 | 100:1 | THF | 0 | 4 | >90 | 11.8 | 1.18 |
| 4 | 200:1 | THF | 0 | 4 | >90 | 23.9 | 1.22 |
M_n: Number-average molecular weight, determined by Gel Permeation Chromatography (GPC) relative to polystyrene standards. PDI: Polydispersity Index.
Characterization
The resulting poly(1,2-dichloro-1,3-butadiene) can be characterized by various techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure. In the ¹H NMR spectrum, olefinic proton signals are expected to appear, indicating the successful ring-opening of the cyclobutene monomer.[1]
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight (M_n and M_w) and the polydispersity index (PDI) of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the polymer, such as C=C and C-Cl bonds.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to assess the thermal stability and determine the glass transition temperature (T_g) of the polymer.
Visualizations
Reaction Mechanism
Caption: ROMP mechanism of cis-3,4-dichlorocyclobutene.
Experimental Workflow
Caption: Experimental workflow for ROMP of dichlorocyclobutene.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No polymerization | Impure monomer or solvent; inactive catalyst. | Purify monomer and solvent; use fresh, properly stored catalyst. |
| Low molecular weight | High catalyst loading; presence of chain transfer agents. | Decrease catalyst loading; ensure high purity of all reagents. |
| Broad PDI | Slow initiation relative to propagation; side reactions. | Consider a different catalyst or lower reaction temperature. |
Conclusion
The ring-opening metathesis polymerization of cis-3,4-dichlorocyclobutene provides a direct route to poly(1,2-dichloro-1,3-butadiene), a polymer with a unique halogenated structure. The use of Grubbs' catalysts allows for a controlled polymerization under mild conditions. The protocols and data presented in these application notes serve as a valuable resource for researchers interested in synthesizing and exploring the properties of this and related polymers. Further optimization of reaction conditions and catalyst selection may lead to enhanced control over the polymer's molecular characteristics and material properties.
References
- 1. BJOC - Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands [beilstein-journals.org]
- 2. Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 顺式-3,4-二氯环丁烯 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Catalytic Isomerization of 1,4-Dichloro-2-butene to 3,4-Dichloro-1-butene
Introduction
The isomerization of 1,4-dichloro-2-butene to 3,4-dichloro-1-butene (B1205564) is a critical transformation in industrial organic synthesis, primarily serving as a key step in the production of chloroprene (B89495) (2-chloro-1,3-butadiene), the monomer for neoprene synthetic rubber.[1] The initial chlorination of 1,3-butadiene (B125203) yields a mixture of isomers, predominantly 3,4-dichloro-1-butene and 1,4-dichloro-2-butene (both cis and trans forms).[2][3][4] To maximize the yield of the desired chloroprene precursor, the undesired 1,4-dichloro-2-butene isomer is converted to 3,4-dichloro-1-butene through catalytic isomerization.[2] This document provides detailed protocols and data for this important industrial process.
Reaction Pathway and Mechanism
The isomerization process involves the rearrangement of the double bond and a chlorine atom. This is typically achieved through a catalytic process that facilitates the formation of an equilibrium mixture of the isomers. The desired 3,4-dichloro-1-butene is then typically separated by distillation.[5]
Catalysis
Various catalysts have been developed to facilitate this isomerization. The choice of catalyst is crucial for achieving high conversion rates and selectivity under mild conditions.
-
Copper-Based Catalysts: Copper compounds, such as copper naphthenate, are widely used.[5] They are often employed in conjunction with co-catalysts like dinitriles, amides, or organic phosphorus compounds to enhance activity.[5]
-
Iron-Based Catalysts: Iron-cyclopentadienyl derivatives of the formula CpFe(CO)₂X (where X is a halogen) have been patented as effective catalysts for this reaction.[5] Additionally, solid acid catalysts like iron(III) oxide supported on titania (Fe₂O₃/TiO₂) have shown high activity.[6][7]
-
Other Systems: Other reported catalysts include various onium salts and heterogeneous iron and tin compounds.[8]
Quantitative Data
The physical properties of the isomers are distinct, which is critical for their separation. The reaction conditions vary depending on the catalyst employed.
Table 1: Physical Properties of this compound Isomers
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 3,4-Dichloro-1-butene | 124.99 | 123[5] |
| cis-1,4-Dichloro-2-butene | 124.99 | 152.5[9] |
| trans-1,4-Dichloro-2-butene | 124.99 | ~155[2] |
Table 2: Typical Isomerization Conditions
| Catalyst System | Temperature Range (°C) | Phase |
| Copper-based | 60 - 120[1][2] | Liquid |
| Iron-Cyclopentadienyl | 40 - 200[5] | Liquid |
| Fe₂O₃/TiO₂ | 60 - 90[6][7] | Liquid |
Experimental Protocols
The following protocols are intended as a guide for laboratory-scale synthesis and analysis.
Protocol 1: Catalytic Isomerization of 1,4-Dichloro-2-butene
Objective: To isomerize 1,4-dichloro-2-butene to 3,4-dichloro-1-butene using a copper-based catalyst.
Materials:
-
Mixture of this compound isomers (or purified 1,4-dichloro-2-butene)
-
Copper(I) chloride or another suitable copper catalyst
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Distillation apparatus (for fractional distillation)
-
Vacuum source
Procedure:
-
Reaction Setup: Charge a round-bottom flask with the starting mixture of 1,4-dichloro-2-butene and the copper-based catalyst (e.g., 1-5 mol%).
-
Isomerization: Heat the mixture to the desired temperature (typically 60-120°C) with stirring.[1][2]
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of isomers.
-
Equilibrium: Continue the reaction until the equilibrium between the isomers is reached or the desired ratio is achieved.[2]
-
Purification: After the reaction is complete, separate the desired 3,4-dichloro-1-butene from the higher-boiling 1,4-dichloro-2-butene and the non-volatile catalyst via fractional distillation under reduced pressure.[2] The lower boiling point of 3,4-dichloro-1-butene allows it to be distilled first.[2][5]
Protocol 2: GC-MS Analysis of this compound Isomers
Objective: To separate and quantify the this compound isomers in a reaction mixture.
Instrumentation and Materials:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Capillary Column: A 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent) is suitable.
-
Sample: Aliquot from the reaction mixture, diluted in a suitable solvent (e.g., hexane (B92381) or methanol).
-
Helium (carrier gas)
GC-MS Conditions:
-
Injector Temperature: 250 °C[10]
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.[10]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[10]
-
Injection: 1 µL with a 50:1 split ratio.[10]
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
-
MS Scan Range: m/z 35 to 200.[10]
-
MS Source Temperature: 230 °C[10]
Data Analysis:
-
Identify the peaks in the total ion chromatogram. Due to its lower boiling point, 3,4-dichloro-1-butene will have the shortest retention time, followed by the cis and trans isomers of 1,4-dichloro-2-butene.[10]
-
Confirm the identity of each peak by examining its mass spectrum. All isomers will have the same molecular ion but may show subtle differences in their fragmentation patterns.[10] Key fragments include m/z 89, 75, and 53.[10]
-
Quantify the relative amounts of each isomer by integrating the peak areas in the chromatogram.
References
- 1. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. 3,4-Dichloro-1-butene | C4H6Cl2 | CID 12971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DE10110641A1 - Isomerization of 1,4-dichloro-2-butene to 3,4-dichloro-1-butene, or vice-versa, e.g. to provide starting material for 2-chloroprene, is catalyzed by iron-cyclopentadienyl derivative - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Improving reaction yield in dichlorobutene production
Welcome to the Technical Support Center for Dichlorobutene Production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound, a critical intermediate in various chemical processes.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for synthesizing this compound?
A1: The main route for this compound synthesis is the chlorination of 1,3-butadiene (B125203).[1] This reaction typically produces a mixture of isomers, primarily 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene (in both cis and trans forms).[1][2][3] The specific isomer ratio can be influenced by the reaction conditions.
Q2: What are the critical reaction parameters that influence the yield and selectivity of this compound isomers?
A2: To optimize the yield and selectivity, you must carefully control several key parameters:
-
Temperature: The chlorination of butadiene is highly exothermic. Gas-phase reactions are often conducted at elevated temperatures, typically between 240-300°C, to favor the formation of dichlorobutenes.[1][4]
-
Molar Ratio of Reactants: A slight excess of butadiene is commonly used to minimize the formation of over-chlorinated byproducts like tetrachlorobutanes.[1]
-
Mixing: Efficient and rapid mixing of the gaseous reactants is crucial to ensure uniform reaction conditions and prevent localized high concentrations of chlorine, which can lead to side reactions.[1]
-
Pressure: The reaction is generally carried out at or near atmospheric pressure.[1]
Q3: What are the major safety concerns during this compound synthesis?
A3: The synthesis process involves several hazards. The reactants and products are toxic and flammable.[5][6] A significant corrosive byproduct, hydrogen chloride (HCl), is generated, which can damage equipment and pose a safety risk if not handled properly.[5] It is essential to use appropriate personal protective equipment (PPE) and conduct the reaction in a well-ventilated area, preferably a fume hood. The reactor materials must be resistant to corrosion from HCl.[5]
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis.
Problem 1: Consistently low yield of the desired this compound isomers.
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Potential Cause: Improper Temperature Control.
-
Explanation: The chlorination of butadiene is a highly exothermic reaction. If the heat is not removed effectively, side reactions such as polymerization and over-chlorination can occur, reducing the yield of the desired products.[1]
-
Solution: Ensure your reactor's cooling system is functioning optimally. Monitor the internal temperature of the reactor closely throughout the process.
-
-
Potential Cause: Incorrect Stoichiometry.
-
Explanation: An excess of chlorine can lead to the formation of tetrachlorobutanes, while a large excess of butadiene may result in unreacted starting material, complicating purification.[1]
-
Solution: Verify the calibration of your gas flow meters or other reactant delivery systems to ensure the correct molar ratio (a slight excess of butadiene is often preferred).[1]
-
-
Potential Cause: Product Loss During Workup.
-
Explanation: Dichlorobutenes are volatile compounds.[1] Significant amounts can be lost during purification steps like distillation if not performed at appropriate temperatures and pressures.
-
Solution: Use a high-efficiency distillation column and consider performing the distillation under reduced pressure to lower the boiling points and minimize thermal decomposition or product loss.[1][7] Ensure all joints in your glassware are properly sealed.
-
Problem 2: Significant formation of side products (e.g., tetrachlorobutanes, polymeric materials).
-
Potential Cause: High Reaction Temperature or Poor Heat Dissipation.
-
Explanation: Elevated temperatures can promote the further chlorination of this compound to form tetrachlorobutanes.[1]
-
Solution: Optimize the reaction temperature to favor the desired this compound products. Improve the efficiency of the cooling system.
-
-
Potential Cause: Inefficient Mixing.
-
Explanation: Poor mixing can create localized areas with a high concentration of chlorine, leading to over-chlorination.[1]
-
Solution: Ensure that the stirring or agitation within the reactor is vigorous and effective for the scale of your reaction.
-
-
Potential Cause: Impurities in Starting Materials.
-
Explanation: Impurities present in the 1,3-butadiene or chlorine gas can sometimes act as catalysts for polymerization.[1]
-
Solution: Use high-purity reactants. If necessary, purify the starting materials before use.
-
Data Presentation
Table 1: Typical Reaction Conditions for Gas-Phase Chlorination of Butadiene
| Parameter | Value | Rationale / Effect on Yield |
| Temperature | 240 - 300°C | Favors this compound formation over tetrachlorobutanes.[1][4] |
| Reactant Ratio | ~1.1 : 1 (Butadiene : Chlorine) | Slight excess of butadiene minimizes over-chlorination.[1] |
| Pressure | Atmospheric | Convenient and effective for the reaction.[1] |
| Residence Time | Varies with reactor design | Must be optimized to maximize conversion while minimizing side reactions. |
Table 2: Equilibrium Composition of this compound Isomers
Heating a mixture of this compound isomers in the presence of a catalyst can lead to an equilibrium mixture.
| Isomer | Composition in Liquid Phase at 100°C | Composition in Vapor Phase |
| 3,4-dichloro-1-butene | 21% | 52% |
| cis-1,4-dichloro-2-butene | 7% | 6% |
| trans-1,4-dichloro-2-butene | 72% | 42% |
(Data sourced from reference[2])
Experimental Protocols
Protocol: Gas-Phase Chlorination of 1,3-Butadiene
Objective: To synthesize a mixture of this compound isomers via the gas-phase chlorination of 1,3-butadiene.
Materials:
-
1,3-Butadiene (high purity)
-
Chlorine gas (high purity)
-
Nitrogen gas (for purging)
-
Tubular reactor packed with inert material (e.g., glass beads)
-
Furnace with temperature controller
-
Mass flow controllers for gases
-
Cold trap/condenser (e.g., with dry ice/acetone bath)
-
Collection flask
Procedure:
-
System Setup: Assemble the tubular reactor within the furnace. Connect the gas inlets for butadiene, chlorine, and nitrogen via mass flow controllers. Attach the reactor outlet to a condenser cooled with a dry ice/acetone bath, followed by a collection flask.
-
Purging: Purge the entire system with nitrogen gas to remove air and moisture.
-
Heating: Heat the furnace to the desired reaction temperature (e.g., 260°C).[1]
-
Reaction Initiation: Once the temperature has stabilized, stop the nitrogen flow and introduce the reactant gases into the reactor at the desired molar ratio. A typical ratio is approximately 1.1:1 (butadiene to chlorine), for example, using flow rates of 100 mL/min for butadiene and 90 mL/min for chlorine.[1]
-
Product Collection: The gaseous product stream exiting the reactor will pass through the cold trap, where the this compound isomers will condense and be collected in the flask.[1]
-
Reaction Completion: Continue the gas flow for the desired reaction time. Once complete, stop the flow of reactants and purge the system with nitrogen gas.
-
Workup and Analysis: The collected liquid product is a mixture of this compound isomers. This mixture can be analyzed by gas chromatography (GC) to determine the isomer distribution.[8] Further purification to separate the isomers can be achieved by fractional distillation.[8]
Mandatory Visualization
Caption: Overall workflow for this compound synthesis.
Caption: Troubleshooting flowchart for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GB1276788A - Improved process for the preparation of dichloro butenes by chlorination of butadiene - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. TRANS-1,4-DICHLORO-2-BUTENE | 764-41-0 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Managing corrosive byproducts like HCl in dichlorobutene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dichlorobutene. The focus is on managing corrosive byproducts, particularly hydrogen chloride (HCl), which is a significant challenge in this process.
Frequently Asked Questions (FAQs)
Q1: What are the primary corrosive byproducts in this compound synthesis?
A1: The synthesis of this compound, typically through the chlorination of butadiene, primarily generates hydrogen chloride (HCl) as a significant corrosive byproduct. The reaction of chlorine with butadiene produces a mixture of 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene isomers.[1] During this process, and in subsequent purification steps, the presence of water or other impurities can lead to the formation of hydrochloric acid, which is highly corrosive to many standard materials of construction.
Q2: How do these corrosive byproducts affect my experiment and equipment?
A2: Corrosive byproducts like HCl can have several detrimental effects:
-
Equipment Corrosion: Aqueous HCl can aggressively attack common metals like stainless steel, leading to equipment failure, leaks, and contamination of the product.
-
Product Contamination: Corrosion can introduce metallic ions into the reaction mixture, which may act as unwanted catalysts, leading to side reactions and compromising product purity.
-
Safety Hazards: A breach in equipment due to corrosion can lead to the release of toxic and flammable this compound and corrosive HCl.
-
Inaccurate Results: Uncontrolled side reactions caused by metallic contaminants can lead to lower yields and the formation of unexpected impurities, affecting the reliability of experimental data.
Q3: What materials are recommended for constructing a reactor for this compound synthesis?
A3: Given the highly corrosive nature of the reactants and byproducts, careful selection of reactor materials is crucial. Recommended materials include:
-
Glass-Lined Steel: Offers excellent resistance to a wide range of corrosive chemicals, including hydrochloric acid.
-
Hastelloy C-276: A nickel-molybdenum-chromium alloy known for its outstanding resistance to a wide range of corrosive environments.
-
Polytetrafluoroethylene (PTFE) and other fluoropolymers: These materials are highly resistant to HCl and are often used for lining vessels and for seals and gaskets.
-
Glassware: For laboratory-scale experiments, borosilicate glass is a suitable and common choice.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound synthesis, with a focus on issues related to HCl management.
Issue 1: Unexpectedly high pressure buildup in the reactor.
-
Possible Cause: Rapid evolution of HCl gas due to a runaway reaction or localized overheating. The vapor pressure of HCl is significant and increases with temperature.
-
Solution:
-
Immediately reduce the heating and/or the rate of chlorine addition.
-
Ensure the condenser is functioning efficiently to handle the vapor load.
-
Verify that the stirring is adequate to ensure even temperature distribution.
-
Consider a nitrogen purge to carry away HCl gas to a scrubbing system.
-
Issue 2: The reaction mixture is turning a dark color, and the yield of this compound is low.
-
Possible Cause: Corrosion of the reactor material by HCl, leading to the introduction of metal ions that can catalyze polymerization and other side reactions.
-
Solution:
-
Stop the reaction and inspect the reactor for signs of corrosion.
-
If corrosion is observed, transfer the reaction mixture to a suitable inert vessel.
-
Consider using a more corrosion-resistant reactor material for future experiments.
-
Purify the starting materials to remove any impurities that might accelerate corrosion.
-
Issue 3: Difficulty in neutralizing the reaction mixture after completion.
-
Possible Cause: Inefficient mixing of the organic and aqueous layers during the neutralization workup, or the formation of a stable emulsion.
-
Solution:
-
Use a robust stirring mechanism to ensure good contact between the organic and aqueous phases.
-
Add the neutralizing agent (e.g., saturated sodium bicarbonate solution) slowly and with vigorous stirring. Be cautious of gas evolution (CO2).
-
If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.
-
For stubborn emulsions, filtration through a pad of celite may be effective.
-
Issue 4: The final product is contaminated with acidic impurities.
-
Possible Cause: Incomplete neutralization or washing of the organic layer.
-
Solution:
-
Perform multiple washes with a saturated sodium bicarbonate solution, followed by water and then brine.
-
Check the pH of the aqueous layer after each wash to ensure it is neutral or slightly basic.
-
Ensure thorough separation of the aqueous and organic layers after each wash.
-
Data Presentation
Table 1: Material Compatibility with Hydrochloric Acid
| Material | Compatibility with HCl (Concentrated) | Temperature Limit | Notes |
| Glass-Lined Steel | Excellent | Up to 200°C | Subject to thermal shock. |
| Hastelloy C-276 | Excellent | Up to 120°C | Good resistance to both oxidizing and non-oxidizing acids. |
| 316 Stainless Steel | Poor | Ambient | Prone to pitting and crevice corrosion. |
| Borosilicate Glass | Excellent | Up to 500°C | Standard for laboratory glassware. |
| PTFE | Excellent | Up to 250°C | Chemically inert to HCl. |
| Polypropylene | Good | Up to 60°C | Can be used for less critical applications at lower temperatures. |
Table 2: Comparison of Neutralizing Agents for HCl
| Neutralizing Agent | Chemical Formula | Pros | Cons |
| Sodium Hydroxide (B78521) | NaOH | Strong base, rapid neutralization. | Highly corrosive and exothermic reaction. Can cause saponification of esters if present. |
| Sodium Bicarbonate | NaHCO₃ | Mild base, safer to handle.[2] Generates CO₂ gas, which can be an indicator of neutralization progress. | Slower reaction rate. Vigorous gas evolution can cause foaming and pressure buildup if not added slowly.[2] |
| Sodium Carbonate | Na₂CO₃ | Stronger base than sodium bicarbonate. | Also generates CO₂ gas. Can be too basic for some sensitive compounds. |
| Triethylamine | (C₂H₅)₃N | Organic base, soluble in organic solvents. | Can be difficult to remove from the final product. Volatile and flammable. |
Experimental Protocols
Protocol 1: Liquid Phase Chlorination of 1,3-Butadiene (B125203) (Laboratory Scale)
Objective: To synthesize a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene via the liquid phase reaction of butadiene and chlorine.
Materials:
-
1,3-Butadiene (liquefied gas)
-
Chlorine (gas)
-
Inert solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Nitrogen (for inerting)
-
Dry ice/acetone bath
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a dry ice condenser, and a thermometer.
-
Gas flow meters for chlorine and nitrogen.
-
Scrubbing system for HCl and excess chlorine (e.g., a bubbler with sodium hydroxide solution).
-
Separatory funnel.
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.
-
Cool the three-necked flask in a dry ice/acetone bath to -78°C.
-
Condense a known amount of 1,3-butadiene into the flask.
-
Add the inert solvent to the flask.
-
Replace the dry ice/acetone bath with an ice/water bath to maintain the reaction temperature at 0-5°C.
-
Start stirring the solution and begin bubbling chlorine gas into the mixture at a slow, controlled rate. Monitor the reaction temperature closely.
-
Continue the addition of chlorine until the desired stoichiometric amount has been added or until the reaction is complete (as determined by GC analysis of an aliquot).
-
Once the reaction is complete, purge the system with nitrogen to remove any unreacted chlorine and HCl gas, directing the effluent to the scrubbing system.
-
Allow the reaction mixture to warm to room temperature.
-
Carefully transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. Vent the separatory funnel frequently to release the pressure from CO₂ evolution.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound mixture.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound synthesis issues.
Caption: this compound synthesis and HCl byproduct formation pathway.
Caption: Workflow for neutralization and workup of the reaction mixture.
References
Technical Support Center: Optimizing Feed Nozzle Design for Vapor Phase Chlorination Reactors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during vapor phase chlorination experiments, with a focus on feed nozzle design and optimization.
Troubleshooting Guides
This section provides solutions to common problems encountered with feed nozzle operation in vapor phase chlorination reactors.
Issue 1: Nozzle Plugging or Fouling
Symptoms:
-
Irregular or reduced flow of reactants.[1]
-
Changes in the spray pattern or distribution.[1]
-
Decreased reactor performance and product yield.
Possible Causes and Solutions:
| Cause | Solution |
| Coke Formation: High reaction temperatures can lead to the formation of carbonaceous deposits (coke) on the nozzle surfaces, particularly with hydrocarbon feedstocks. | - Optimize the reactor temperature to minimize coke formation. - Introduce a small amount of an inert gas (e.g., nitrogen) through the nozzle to create a barrier and prevent reactant stagnation. - Select nozzle materials with smoother surfaces to reduce adhesion points for coke precursors. |
| Polymerization: Reactive monomers in the feed or formed during the reaction can polymerize on the nozzle surface, leading to blockages. | - Ensure proper mixing of reactants to avoid localized high concentrations of monomers. - Adjust the temperature profile at the nozzle exit to discourage polymerization initiation. - Implement a periodic cleaning or purging cycle for the nozzle. |
| Solid Impurities in Feed: Particulate matter in the reactant streams can physically block the nozzle orifice.[1] | - Install or upgrade filtration systems for all feed streams upstream of the nozzle. - Regularly inspect and clean filters as part of the preventative maintenance schedule. |
| Chemical Buildup: Reaction byproducts or unreacted species can deposit on the nozzle surfaces.[1] | - Review the reaction chemistry to identify potential solid byproducts and adjust operating conditions to minimize their formation. - Use a solvent flush to clean the nozzle in-situ if the deposits are soluble. |
Issue 2: Nozzle Corrosion
Symptoms:
-
Visible degradation, pitting, or discoloration of the nozzle material.
-
Enlargement of the nozzle orifice, leading to a decrease in spray pressure.[1]
-
Contamination of the product with metallic impurities.
-
Mechanical failure of the nozzle.
Possible Causes and Solutions:
| Cause | Solution |
| High-Temperature Chlorine Attack: Dry chlorine gas becomes highly corrosive to many metals at elevated temperatures.[3][4] | - Select appropriate materials of construction for the nozzle. Nickel alloys (e.g., Inconel 600, Hastelloy C276) and certain stainless steels offer good resistance.[4][5] - Maintain the operating temperature within the recommended limits for the chosen nozzle material. Carbon steel should generally not be used above 200°C for dry chlorine service.[3][4] |
| Wet Chlorine Corrosion: The presence of moisture dramatically increases the corrosivity (B1173158) of chlorine, forming hydrochloric and hypochlorous acids.[3] | - Ensure all reactant streams are thoroughly dried before entering the reactor. - Implement strict moisture control protocols for the entire system. - For duties where moisture is unavoidable, select highly resistant materials like titanium (for wet chlorine, but not dry) or PVDF-lined components.[3] |
| Chloride-Induced Stress Corrosion Cracking (SCC): Certain stainless steels are susceptible to SCC in the presence of chlorides, especially under tensile stress and at elevated temperatures. | - Choose SCC-resistant alloys such as duplex stainless steels or high-nickel alloys for nozzle construction.[5] - Ensure proper nozzle installation and avoid excessive mechanical stress. |
Issue 3: Nozzle Erosion
Symptoms:
-
Gradual enlargement of the nozzle orifice over time.[1]
-
Change in spray angle and pattern.
-
Decreased pressure at the nozzle outlet.[1]
-
Presence of metal particles in downstream equipment.
Possible Causes and Solutions:
| Cause | Solution |
| High Velocity of Reactant Stream: High-velocity gas flow can physically wear away the nozzle material.[1] | - Optimize the nozzle design to manage flow velocities. A convergent-divergent nozzle can help control the expansion of the gas and reduce the velocity at the walls. - Select harder, more erosion-resistant materials for the nozzle, such as ceramics or surface-hardened alloys. A WC-10Co4Cr coating can be effective.[6] |
| Solid Particles in the Feed: Abrasive particles in the reactant streams will accelerate erosion. | - Implement and maintain effective filtration of all feed streams. |
| Droplet Impingement: In cases where a liquid is co-fed and atomized, high-velocity droplets can erode the nozzle surfaces. | - Design the nozzle to minimize droplet impingement on critical surfaces. - Optimize the atomization process to produce a finer spray with lower momentum droplets. |
Frequently Asked Questions (FAQs)
1. How does feed nozzle design impact reactant mixing and overall reactor performance?
The design of the feed nozzle is critical for achieving rapid and uniform mixing of reactants in the vapor phase. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, which can result in the formation of undesirable byproducts and reduced selectivity towards the desired product. The goal is to create a high degree of turbulence and interfacial area between the reacting streams as they enter the reactor.
2. What are the common types of feed nozzles used in vapor phase chlorination, and how do they compare?
Common nozzle types include plain orifice, swirl, and effervescent atomizers.
-
Plain Orifice Nozzles: These are the simplest design, consisting of a small hole through which the reactants are injected. They are cost-effective but may provide less efficient mixing compared to other designs.
-
Swirl Nozzles: These nozzles impart a rotational motion to the fluid, which can enhance mixing and create a wider spray pattern. The swirling flow can improve the distribution of reactants within the reactor.
-
Effervescent Atomizers: In this design, a small amount of gas is mixed with the primary fluid stream internally before exiting the nozzle. This creates a two-phase flow that can produce a very fine and well-dispersed spray, leading to excellent mixing.
Quantitative Comparison of Nozzle Geometries (Illustrative Data)
| Nozzle Type | Pressure Drop (relative) | Reactant Conversion (%) | Selectivity to Desired Product (%) |
| Plain Orifice | Low | 85 | 90 |
| Swirl | Medium | 90 | 95 |
| Effervescent | High | 95 | 98 |
Note: The values in this table are illustrative and will vary depending on the specific reaction, operating conditions, and nozzle design.
3. What materials are recommended for feed nozzles in high-temperature chlorine environments?
Material selection is crucial to prevent corrosion. For dry, high-temperature chlorine service, nickel-based alloys are often preferred.
Material Compatibility in High-Temperature Chlorine Gas
| Material | Temperature Limit (approx.) | Corrosion Resistance |
| Carbon Steel | < 200°C | Poor |
| Stainless Steel (304, 316) | 300-350°C | Fair to Good (risk of SCC) |
| Duplex Stainless Steel | > 350°C | Good |
| Nickel Alloys (e.g., Inconel, Hastelloy) | > 500°C | Excellent |
| Titanium | Not suitable for dry chlorine | Excellent for wet chlorine |
4. How can Computational Fluid Dynamics (CFD) be used to optimize feed nozzle design?
CFD is a powerful tool for simulating fluid flow and chemical reactions within a reactor.[3][7] It allows researchers to:
-
Visualize the mixing patterns of different nozzle designs.
-
Predict temperature and concentration profiles within the reactor.
-
Identify potential issues like poor mixing zones or hot spots.
-
Compare the performance of various nozzle geometries without the need for extensive physical experimentation.
Experimental Protocols
Protocol 1: Evaluating Feed Nozzle Performance in a Pilot-Scale Reactor
Objective: To quantitatively compare the performance of different feed nozzle designs in a vapor phase chlorination reaction.
Materials and Equipment:
-
Pilot-scale tubular reactor with a heating system.
-
Feed systems for gaseous reactants (e.g., ethylene, chlorine, nitrogen) with mass flow controllers.
-
Interchangeable feed nozzles (e.g., plain orifice, swirl, effervescent).
-
Pressure transducers upstream and downstream of the nozzle.
-
Thermocouples along the length of the reactor.
-
Gas chromatograph (GC) for product analysis.
-
Scrubber system for effluent treatment.
Procedure:
-
System Preparation:
-
Install the desired feed nozzle at the reactor inlet.
-
Leak-test the entire system with an inert gas (e.g., nitrogen).
-
Heat the reactor to the desired operating temperature and allow it to stabilize.
-
-
Reactant Introduction:
-
Initiate the flow of an inert gas through the system.
-
Introduce the hydrocarbon feed stream at the desired flow rate.
-
Once the system is stable, introduce the chlorine gas at the specified molar ratio.
-
-
Data Collection:
-
Record the upstream and downstream pressures of the nozzle to determine the pressure drop.
-
Monitor the temperature profile along the reactor.
-
Collect samples of the reactor effluent at regular intervals for GC analysis.
-
-
Analysis:
-
Calculate the reactant conversion and the selectivity to the desired and byproduct products based on the GC data.
-
Repeat the experiment for each nozzle design under the same operating conditions.
-
-
Shutdown:
-
Stop the flow of chlorine, followed by the hydrocarbon feed.
-
Purge the system with inert gas until all reactive gases are removed.
-
Cool down the reactor.
-
Visualizations
Caption: Experimental workflow for evaluating feed nozzle performance.
Caption: Troubleshooting logic for feed nozzle issues.
References
- 1. Problems And Troubleshooting During Nozzle Use - CYCO Nozzles [cyconozzles.com]
- 2. researchgate.net [researchgate.net]
- 3. pelab.sjtu.edu.cn [pelab.sjtu.edu.cn]
- 4. super-metals.com [super-metals.com]
- 5. Study on the Corrosion Behavior of Various Alloys in High-Concentration Chlorine Gas Environments -Corrosion Science and Technology | Korea Science [koreascience.kr]
- 6. mdpi.com [mdpi.com]
- 7. CFD Simulation to Evaluate the Mixing quality by Mixers with Different Blade Shapes [ijche.ir]
Minimizing the formation of overchlorinated side-products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of overchlorinated side-products during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of overchlorination in my reaction?
A1: Overchlorination, or the introduction of multiple chlorine atoms onto a molecule when only one is desired, is a common side-reaction. The primary causes include:
-
High Reactivity of the Chlorinating Agent: Some chlorinating agents are highly reactive and may not provide sufficient selectivity for monochlorination.
-
Reaction Stoichiometry: Using an excess of the chlorinating agent can drive the reaction towards polychlorination.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the likelihood of multiple chlorination events.
-
Substrate Activation: Highly activated substrates (e.g., phenols, anilines) are more susceptible to overchlorination due to their electron-rich nature.
Q2: How can I control the regioselectivity (e.g., ortho vs. para) of my chlorination reaction?
A2: Controlling regioselectivity is crucial for synthesizing the desired isomer. Strategies include:
-
Choice of Catalyst: Lewis acid catalysts can influence the position of chlorination. For instance, zeolites can be used to favor the para-isomer in the chlorination of cumene (B47948) with sulfuryl chloride.[1][2]
-
Directing Groups: The existing functional groups on your substrate will direct the incoming electrophile to specific positions (ortho, para, or meta).
-
Steric Hindrance: Bulky protecting groups or catalysts can be used to block certain positions on the aromatic ring, thereby directing the chlorination to less hindered sites.
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the chlorinating agent.[3]
Q3: Which chlorinating agent is best for achieving selective monochlorination?
A3: The choice of chlorinating agent is critical for controlling selectivity.
-
N -Chlorosuccinimide (NCS): NCS is a milder chlorinating agent often used for the monochlorination of electron-rich aromatic compounds like anilines and phenols.[4][5] It can also be used for allylic and benzylic chlorinations via a free-radical pathway.[6]
-
Sulfuryl Chloride (SO₂Cl₂): This reagent's reactivity can be tuned with catalysts.[7] For example, in the presence of certain organocatalysts, it can achieve regioselective chlorination of anilines.[8] Zeolite catalysts can be employed to direct the chlorination of aromatics with sulfuryl chloride.[1]
Q4: How can I accurately quantify the amount of overchlorinated byproduct in my reaction mixture?
A4: Accurate quantification is essential for optimizing your reaction. Common analytical techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile chlorinated compounds and their isomers.[9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile or thermally sensitive chlorinated compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to determine the ratio of different chlorinated isomers in the product mixture.
Troubleshooting Guide
Problem 1: My reaction is producing a significant amount of dichlorinated product.
| Possible Cause | Suggested Solution |
| Excess Chlorinating Agent | Carefully control the stoichiometry. Use a 1:1 molar ratio of substrate to chlorinating agent, or even a slight excess of the substrate. |
| High Reaction Temperature | Perform the reaction at a lower temperature. Start at 0°C or room temperature and monitor the reaction progress. |
| Prolonged Reaction Time | Monitor the reaction closely using TLC, GC, or HPLC. Quench the reaction as soon as the desired monochlorinated product is formed. |
| Highly Reactive Chlorinating Agent | Switch to a milder chlorinating agent, such as N-chlorosuccinimide (NCS).[4][5] |
Problem 2: The chlorination is occurring at the wrong position on my aromatic ring.
| Possible Cause | Suggested Solution |
| Incorrect Catalyst | Experiment with different Lewis acid or organocatalysts to influence regioselectivity. Zeolites, for example, can promote para-selectivity.[1][2] |
| Solvent Effects | Vary the solvent. Aromatic solvents can form π-complexes with chlorine atoms, making them less reactive and more selective.[3] |
| Steric Hindrance is Insufficient | Introduce a bulky protecting group on a nearby functional group to sterically block undesired positions. |
Problem 3: I am observing degradation of my starting material or product.
| Possible Cause | Suggested Solution |
| Harsh Reaction Conditions | Use milder conditions. This includes lower temperatures and less reactive chlorinating agents. |
| Acid Sensitivity | If your compound is acid-sensitive, use a non-acidic chlorinating agent like NCS, or add a non-nucleophilic base to scavenge any acidic byproducts. |
| Oxidation of Substrate | For oxidation-labile compounds, consider using a milder chlorinating system. For example, 1,4-dioxane (B91453) can be used as an additive with sulfuryl chloride for the chlorination of sensitive substrates like p-cresol.[7] |
Experimental Protocols
General Procedure for Monochlorination of an Activated Aromatic Compound using NCS
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aromatic substrate (1.0 eq).
-
Solvent: Dissolve the substrate in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).
-
Reagent Addition: Add N-chlorosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution at room temperature. For highly activated substrates, cooling the reaction to 0°C may be necessary.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[11][12][13]
General Procedure for Catalyst-Tuned Chlorination with Sulfuryl Chloride
-
Setup: In a fume hood, to a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic substrate (1.0 eq) and the appropriate catalyst (e.g., a secondary amine for ortho-selectivity on anilines, or a zeolite for para-selectivity).[1][8]
-
Solvent: Add a dry, inert solvent (e.g., dichloromethane).
-
Reagent Addition: Cool the mixture to the desired temperature (e.g., 0°C) and add sulfuryl chloride (1.0-1.1 eq) dropwise via a syringe.
-
Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress by GC-MS or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding it to a stirred, cold aqueous solution of sodium bicarbonate.
-
Work-up and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.
Data Presentation
Table 1: Effect of Chlorinating Agent on the Selectivity of Propane Chlorination
| Chlorinating Agent | Product Ratio (1-chloropropane : 2-chloropropane) | Selectivity for 2° C-H over 1° C-H |
| Chlorine (Cl₂) | 45 : 55 | 3.66 : 1 |
| Bromine (Br₂) | 3 : 97 | 97 : 1 |
Data synthesized from literature to illustrate the higher selectivity of bromination over chlorination in radical reactions.[14][15]
Visualizations
Caption: General reaction pathway illustrating the formation of overchlorinated products.
Caption: Troubleshooting workflow for addressing overchlorination issues in experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 5. Chlorination - Common Conditions [commonorganicchemistry.com]
- 6. Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide [chem.ucla.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Approaches for the Analysis of Chlorinated Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 12. varsitytutors.com [varsitytutors.com]
- 13. savemyexams.com [savemyexams.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Purification techniques for isolating specific dichlorobutene isomers
Technical Support Center: Purification of Dichlorobutene Isomers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification and isolation of specific this compound isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary this compound isomers I am likely to encounter and need to separate?
A1: The chlorination of 1,3-butadiene, a common synthesis route, typically produces a mixture of three main isomers: 3,4-dichloro-1-butene (B1205564), cis-1,4-dichloro-2-butene, and trans-1,4-dichloro-2-butene (B41546).[1][2][3] The ratio of these isomers in the crude mixture is dependent on the reaction conditions, such as temperature.[2]
Q2: Which purification technique is most suitable for separating this compound isomers?
A2: The choice of technique depends on the scale and desired purity of the separation.
-
Fractional Distillation is the primary method for large-scale, industrial separation. It is effective for separating 3,4-dichloro-1-butene from the 1,4-isomers due to a significant difference in their boiling points.[2][4][5]
-
Gas Chromatography (GC) , particularly preparative GC, is an excellent choice for obtaining high-purity isomers on a laboratory scale.[6] For analytical purposes to check purity or quantify isomer ratios, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique.[1]
-
High-Performance Liquid Chromatography (HPLC) can also be used, but it is less common for these nonpolar isomers and may require significant method development.
Q3: How can I effectively separate 3,4-dichloro-1-butene from the 1,4-dichloro-2-butene isomers?
A3: Fractional distillation is highly effective for this separation. There is a notable difference in boiling points, with 3,4-dichloro-1-butene being the more volatile component.[2][4] By carefully controlling the temperature of the distillation column, you can distill the lower-boiling 3,4-dichloro-1-butene first, leaving the higher-boiling cis- and trans-1,4-dichloro-2-butene isomers behind.[4]
Q4: Separating the cis- and trans-1,4-dichloro-2-butene isomers is proving difficult. What is the best approach?
A4: The boiling points of the cis and trans isomers of 1,4-dichloro-2-butene are very close, making their separation by standard fractional distillation challenging. High-efficiency fractional distillation with a long column may provide some separation. However, chromatographic methods are generally more effective. High-resolution Gas Chromatography (GC) using a suitable capillary column is the preferred method for both analytical quantification and small-scale preparative separation.[1]
Q5: Can I use crystallization to purify this compound isomers?
A5: Direct crystallization is generally not a feasible method for purifying the common this compound isomers (3,4-dichloro-1-butene and 1,4-dichloro-2-butenes) as they are liquids at or near room temperature.[7] Crystallization is more suitable for solid compounds or derivatives.
Q6: Why might my isomer ratio change during purification, especially when using distillation?
A6: When a mixture of this compound isomers is heated, an equilibrium between the isomers can be established, particularly in the presence of catalysts.[8] This means that heating during fractional distillation can cause isomerization, converting the desired isomer into others. For example, at 100°C, a liquid mixture can equilibrate to a composition of approximately 21% 3,4-dichloro-1-butene, 7% cis-1,4-, and 72% trans-1,4-dichloro-2-butene.[8] To minimize this, distillation under reduced pressure to lower the boiling points is recommended.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation in Fractional Distillation | Insufficient column efficiency (too few theoretical plates). The boiling point difference between isomers (especially cis/trans) is small. | Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.[9] Ensure a slow and steady heating rate to maintain a proper temperature gradient in the column.[10] Consider distillation under reduced pressure to lower boiling points and potentially enhance separation. |
| Co-elution of Isomers in GC Analysis | Inappropriate GC column stationary phase. Oven temperature program is not optimized. Carrier gas flow rate is too high or too low. | Use a non-polar capillary column (e.g., DB-5ms) for good general separation.[1] Optimize the temperature ramp; a slower ramp rate can improve the resolution of closely eluting peaks.[1] Adjust the carrier gas (e.g., Helium) flow rate to its optimal linear velocity for the column being used. |
| Low Recovery of Purified Isomer | Distillation: Significant hold-up in a large or inefficiently packed column. Thermal degradation or isomerization of the product. | Distillation: Use a column appropriately sized for your sample volume. Ensure proper insulation of the column to minimize heat loss. Use reduced pressure to lower temperatures and prevent degradation. |
| Chromatography (GC/HPLC): Sample adsorption onto the column. Decomposition on the column. | Chromatography: Ensure the column is properly conditioned. For sensitive compounds, use a deactivated column. Check the thermal stability of the isomers under your GC injector and oven conditions. | |
| Inconsistent Peak Identification in GC-MS | The mass spectra of cis- and trans-1,4-dichloro-2-butene are very similar. | Do not rely solely on mass spectra for cis/trans identification. Accurate identification requires separation on the GC column. Use retention time data from authenticated standards for positive identification. |
Data Presentation: Isomer Properties and Analytical Conditions
Table 1: Physical Properties of this compound Isomers
| Isomer | Boiling Point (°C) | Density (g/cm³) | Refractive Index (20°C) |
| 3,4-dichloro-1-butene | 123 °C[4] | 1.153 @ 25°C[7] | 1.4630[7] |
| trans-1,4-dichloro-2-butene | ~155 °C (for mixture)[4] | ~1.18 | N/A |
| cis-1,4-dichloro-2-butene | ~155 °C (for mixture)[4] | ~1.18 | N/A |
Note: The 1,4-isomers are often supplied as a mixture, and their individual physical properties can be difficult to isolate.
Table 2: Typical Starting Parameters for GC-MS Analysis
| Parameter | Recommended Setting |
| Column | Non-polar capillary column (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250 °C[1] |
| Injection Mode | Split (e.g., 50:1 ratio for concentrated samples)[1] |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min)[1] |
| Oven Program | Start at 40 °C (hold 2 min), ramp at 10 °C/min to 200 °C[1] |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| MS Mass Range | Scan from m/z 35 to 200[1] |
Experimental Protocols
Protocol 1: Bulk Separation via Fractional Distillation
This protocol is designed to separate the lower-boiling 3,4-dichloro-1-butene from the higher-boiling 1,4-dichloro-2-butene isomers.
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a collection flask.[10] Ensure all joints are properly sealed.
-
Sample Charging: Charge the crude this compound isomer mixture into the round-bottom flask, adding boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently using a heating mantle.[10]
-
Equilibration: As the mixture boils, observe the vapor rising through the fractionating column. Allow the vapor to slowly ascend the column to establish a temperature gradient. The temperature at the distillation head should remain steady at the boiling point of the most volatile component (3,4-dichloro-1-butene, ~123°C).[4]
-
Fraction Collection: Collect the distillate that comes over at a stable temperature. This first fraction will be enriched in 3,4-dichloro-1-butene.
-
Second Fraction: Once the temperature begins to rise significantly, change the collection flask. This intermediate fraction will contain a mixture of isomers.
-
Final Fraction: Increase the heating mantle temperature to distill the higher-boiling 1,4-dichloro-2-butene isomers (~155°C).[4]
-
Analysis: Analyze all collected fractions by GC-MS to determine their isomeric purity.
Protocol 2: Purity Analysis by GC-MS
This protocol outlines the analysis of this compound isomer mixtures for purity assessment.
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 µL in 1 mL of a suitable solvent like hexane (B92381) or dichloromethane).
-
Instrument Setup: Set up the GC-MS system according to the parameters outlined in Table 2 or an established in-house method.
-
Injection: Inject 1 µL of the prepared sample into the GC.[1]
-
Data Acquisition: Begin data acquisition. The isomers will separate as they travel through the column, with the more volatile components typically eluting first. The expected elution order is generally 3,4-dichloro-1-butene, followed by the cis- and trans-1,4-isomers.
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Examine the mass spectrum for each peak to confirm the mass-to-charge ratios and fragmentation patterns characteristic of dichlorobutenes.
-
Calculate the relative percentage of each isomer based on the peak area in the chromatogram.
-
Visualizations
Caption: Workflow for selecting a purification technique.
Caption: Troubleshooting workflow for poor GC resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. academic.oup.com [academic.oup.com]
- 7. 3,4-Dichloro-1-butene | C4H6Cl2 | CID 12971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Purification [chem.rochester.edu]
Technical Support Center: Controlling Isomer Ratio in Butadiene Chlorination
Welcome to the technical support center for the chlorination of 1,3-butadiene (B125203). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the ratio of 1,2- and 1,4-addition products and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the chlorination of 1,3-butadiene?
The chlorination of 1,3-butadiene primarily yields two isomeric dichlorobutenes: 3,4-dichloro-1-butene (B1205564) (the 1,2-addition product) and 1,4-dichloro-2-butene (the 1,4-addition product). The 1,4-isomer exists as both cis and trans stereoisomers.[1][2]
Q2: How can I control the ratio of 3,4-dichloro-1-butene to 1,4-dichloro-2-butene?
The isomer ratio is primarily controlled by the reaction temperature. Low temperatures favor the formation of the kinetic product, 3,4-dichloro-1-butene, while higher temperatures promote the formation of the more stable thermodynamic product, 1,4-dichloro-2-butene.[3][4][5] Other factors such as the reaction phase (vapor or liquid), solvent, and catalyst can also influence the product distribution.[1]
Q3: What is the difference between kinetic and thermodynamic control in this reaction?
-
Kinetic control at lower temperatures means the product distribution is determined by the relative rates of formation of the two isomers. The 1,2-addition product is formed faster because the activation energy for this pathway is lower.[4][6]
-
Thermodynamic control at higher temperatures allows the reaction to be reversible, leading to an equilibrium between the products. The more stable isomer, 1,4-dichloro-2-butene (specifically the trans isomer), will be the major product.[2][4]
Q4: What is the mechanistic basis for the formation of two isomers?
The reaction proceeds through an electrophilic addition mechanism. The initial attack of a chlorine molecule on the butadiene forms a resonance-stabilized allylic carbocation intermediate. This intermediate has positive charge density on two different carbon atoms (C2 and C4). Nucleophilic attack by a chloride ion at these two positions leads to the formation of the 1,2- and 1,4-addition products, respectively.
Caption: Mechanism of Butadiene Chlorination.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of desired isomer | - Incorrect temperature: The reaction is highly sensitive to temperature. | - For the 1,2-isomer, maintain low temperatures (e.g., below 0°C). For the 1,4-isomer, higher temperatures are required.[6] |
| - Unwanted side reactions: Polymerization of butadiene or formation of higher chlorinated products. | - Use an excess of butadiene.[1] - Add a free-radical inhibitor to suppress polymerization. | |
| - Poor mixing: Inefficient contact between reactants. | - Ensure vigorous stirring of the reaction mixture. | |
| Formation of significant amounts of byproducts (e.g., tetrachlorobutanes) | - High chlorine concentration: Excess chlorine can lead to further chlorination of the dichlorobutene products. | - Maintain a high butadiene to chlorine molar ratio (e.g., 5:1 to 50:1 in the vapor phase).[1] |
| - Presence of free radicals: Free-radical chlorination is less selective. | - Conduct the reaction in the dark and/or add a free-radical inhibitor.[7] | |
| Difficulty in separating the isomers | - Similar boiling points: The boiling points of the isomers are relatively close, making simple distillation challenging. | - Use fractional distillation with a high-efficiency column. - Consider preparative gas chromatography for small-scale separations. |
| Reaction is too exothermic and difficult to control | - High concentration of reactants: The reaction is highly exothermic. | - Dilute the reactants in an inert solvent.[1] - Add the chlorine gas at a controlled rate. |
Data Presentation
The following tables summarize the influence of key reaction parameters on the isomer distribution in the chlorination of 1,3-butadiene.
Table 1: Effect of Reaction Phase and Temperature on Isomer Ratio
| Reaction Phase | Temperature | 3,4-dichloro-1-butene (%) | 1,4-dichloro-2-butene (%) | Reference |
| Vapor | 240-300 °C | ~40 | ~60 | [1] |
| Liquid (in CHCl₃ or CS₂) | Below 0 °C | ~67 | ~33 | [2] |
| Liquid (with catalyst) | 100 °C (equilibrium) | 21 | 79 (7% cis, 72% trans) | [2] |
Table 2: Influence of Reaction Mechanism on Isomer Ratio
| Reaction Pathway | Conditions | 3,4-dichloro-1-butene (%) | trans-1,4-dichloro-2-butene (%) | Reference |
| Free Radical | Non-polar solvent, no inhibitor | 22 | 78 | [7] |
| Ionic (Polar) | Presence of a radical inhibitor (e.g., oxygen) | 55 | 45 | [7] |
Experimental Protocols
Protocol 1: Laboratory-Scale Liquid-Phase Chlorination for Preferential Formation of 3,4-dichloro-1-butene (Kinetic Control)
Objective: To synthesize a mixture of dichlorobutenes enriched in the 1,2-addition product.
Materials:
-
1,3-Butadiene
-
Chlorine gas
-
Anhydrous chloroform (B151607) (or other suitable inert solvent)
-
Free-radical inhibitor (e.g., hydroquinone)
-
Dry ice/acetone bath
-
Ice/salt bath
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a dry ice condenser.
-
Gas flow meter for chlorine.
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood.
-
Cool the three-necked flask in an ice/salt bath to approximately -10°C.
-
Condense a known amount of 1,3-butadiene into the flask.
-
Add anhydrous chloroform to dilute the butadiene and a small amount of a free-radical inhibitor.
-
Begin stirring the solution and allow the temperature to equilibrate.
-
Slowly bubble chlorine gas through the solution at a controlled rate, ensuring the temperature does not rise significantly.
-
Monitor the reaction progress by observing the disappearance of the yellow-green color of chlorine.
-
Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen to remove any excess chlorine.
-
The resulting mixture contains primarily 3,4-dichloro-1-butene and some 1,4-dichloro-2-butene. The products can be isolated and purified by fractional distillation under reduced pressure.
Caption: Experimental Workflow for Liquid-Phase Chlorination.
Protocol 2: Isomerization of 1,4-Dichloro-2-butene to 3,4-Dichloro-1-butene
For applications where 3,4-dichloro-1-butene is the desired product, the 1,4-isomer from the initial chlorination can be isomerized.
Objective: To convert 1,4-dichloro-2-butene to 3,4-dichloro-1-butene.
Materials:
-
Mixture of this compound isomers (or isolated 1,4-dichloro-2-butene)
-
Catalyst (e.g., copper(I) chloride)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer.
-
Heating mantle.
Procedure:
-
Charge the round-bottom flask with the this compound mixture.
-
Add the catalyst (e.g., 1-5 mol% copper(I) chloride).
-
Heat the mixture to a temperature between 80-120°C with stirring.[1]
-
Monitor the isomerization process by taking aliquots and analyzing them by gas chromatography.
-
Once equilibrium is reached, or the desired ratio is obtained, cool the mixture.
-
The catalyst can be removed by filtration, and the product mixture can be purified by fractional distillation.
Caption: Decision Pathway for Isomerization.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Dichlorobutene Isomerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isomerization of dichlorobutene.
Troubleshooting Guide
This guide addresses common issues encountered during this compound isomerization experiments, offering potential causes and solutions to streamline your research.
| Problem | Potential Causes | Solutions |
| Low Yield of Desired Isomer | Improper temperature control in the highly exothermic reaction. | Ensure the reactor's cooling system is functioning optimally to prevent side reactions and polymerization.[1] |
| Incorrect stoichiometry of reactants. | Verify the calibration of gas flow meters to avoid excess chlorine or butadiene, which can lead to over-chlorination or unreacted starting material.[1] | |
| Catalyst deactivation. | Consider catalyst regeneration or replacement if a decrease in activity is observed over time.[1] | |
| Product loss during workup. | As dichlorobutenes are volatile, ensure distillation and extraction procedures are performed at appropriate temperatures and pressures to minimize loss.[1] | |
| Significant Formation of Side Products (e.g., tetrachlorobutanes, polymers) | Inefficient mixing leading to localized high concentrations of reactants. | Ensure adequate stirring or agitation in the reactor for uniform reaction conditions.[1] |
| Presence of impurities in starting materials. | Use high-purity butadiene and chlorine, as impurities can catalyze polymerization.[1] | |
| Exposure to UV light. | Conduct the reaction in a dark environment or use amber glass reaction vessels to prevent radical chain reactions.[1] | |
| Incomplete Conversion of Starting Material | Insufficient reaction time or temperature. | Monitor the reaction progress using gas chromatography (GC) and adjust the reaction time or temperature as needed.[2][3] |
| Low catalyst concentration or activity. | Increase the catalyst loading within the recommended range (e.g., 1-15% by weight for copper-based systems) or switch to a more active catalyst.[2] | |
| Difficulty in Separating this compound Isomers | Similar boiling points of the isomers. | Fractional distillation can be employed, though it can be an expensive process.[4] Analytical separation for monitoring is typically achieved with gas chromatography.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common this compound isomerization reactions in industrial processes?
A1: The two primary industrial isomerization reactions are the conversion of 1,4-dichloro-2-butene to 3,4-dichloro-1-butene (B1205564), a key intermediate for chloroprene (B89495) production, and the cis-trans isomerization of 1,4-dichloro-2-butene.[2][3][4]
Q2: What types of catalysts are effective for the isomerization of 1,4-dichloro-2-butene to 3,4-dichloro-1-butene?
A2: Copper(I) chloride, often in combination with a quaternary ammonium (B1175870) salt, is a widely used catalyst for this process.[2] Solid acid catalysts such as Fe2O3/TiO2 and Fe2O3/ZrO2 have also demonstrated high activity.[6][7][8] Additionally, iron-cyclopentadienyl derivatives are known to be highly active catalysts for this isomerization.[9]
Q3: How can I catalyze the cis-to-trans isomerization of 1,4-dichloro-2-butene?
A3: This isomerization can be effectively achieved using catalysts such as thiols (e.g., 2-mercaptoethanol) or hydrogen halides (e.g., hydrogen bromide or hydrogen chloride) in the presence of an initiator like UV light or a chemical initiator such as 2,2'-azobisisobutyronitrile (AIBN).[4]
Q4: What are the typical reaction conditions for this compound isomerization?
A4: Reaction conditions vary depending on the specific isomerization and catalyst system. For the conversion of 1,4-dichloro-2-butene to 3,4-dichloro-1-butene using a copper(I) chloride catalyst system, temperatures typically range from 80°C to 120°C.[2] For cis-to-trans isomerization of 1,4-dichloro-2-butene with hydrogen bromide, the reaction can proceed at room temperature.[4]
Q5: How can I monitor the progress of my isomerization reaction?
A5: The progress of the isomerization can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by gas chromatography (GC) to determine the ratio of the this compound isomers.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for detailed structural elucidation of the isomers.[5]
Catalyst Performance Data
The following table summarizes performance data for various catalyst systems used in this compound isomerization.
| Isomerization Reaction | Catalyst System | Catalyst Concentration | Temperature (°C) | Key Findings |
| 1,4-dichloro-2-butene to 3,4-dichloro-1-butene | Copper(I) chloride / Quaternary ammonium salt | 1-15% by weight | 80-120 | Effective for industrial production.[2] |
| 3,4-dichloro-1-butene to 1,4-dichloro-2-butene | Fe2O3/TiO2 | 5 wt% Fe2O3 | 60-90 | High catalytic activity observed.[8] |
| 3,4-dichloro-1-butene to 1,4-dichloro-2-butene | Fe2O3/ZrO2 | 5 wt% Fe on support | 25-55 | The rate of isomerization increases with temperature.[6] |
| cis-1,4-dichloro-2-butene to trans-1,4-dichloro-2-butene | Hydrogen Bromide / AIBN or UV light | 0.5-20 mol% | Room Temperature | Can achieve a >93/7 trans/cis ratio with 95-97% recovery.[4] |
| cis-1,4-dichloro-2-butene to trans-1,4-dichloro-2-butene | 2-Mercaptoethanol / UV light | Not specified | Not specified | Shows marginal catalytic activity.[4] |
Experimental Protocols
Protocol 1: Isomerization of 1,4-dichloro-2-butene to 3,4-dichloro-1-butene using a Copper Catalyst
-
Reactor Setup : In a three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, add the crude mixture of dichlorobutenes.[1]
-
Catalyst Addition : Add the copper(I) chloride catalyst and a quaternary ammonium salt. The catalyst concentration should be between 1% and 15% by weight of the dichlorobutenes, and the molar ratio of the quaternary ammonium salt to cuprous chloride should be in the range of 0.6 to 1.1.[2]
-
Reaction : Heat the mixture to a temperature between 80°C and 120°C with stirring.[2]
-
Monitoring : Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to determine the isomer ratio.[2]
-
Workup : Once the desired isomer distribution is achieved, cool the reaction mixture. The product can then be purified by distillation under reduced pressure (50-300 mm Hg).[2]
Protocol 2: Analysis of this compound Isomers using Gas Chromatography (GC)
-
Sample Preparation : Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or hexane.[5]
-
Instrumentation : Use a GC system coupled to a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID). A non-polar capillary column (e.g., DB-5ms) is suitable for separation.[5]
-
GC Conditions :
-
Injector Temperature: 250 °C
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1).[5]
-
-
Data Analysis : Identify the isomers based on their retention times and quantify their relative amounts by integrating the peak areas.
Visualizations
Caption: Experimental workflow for this compound isomerization.
Caption: Troubleshooting flowchart for this compound isomerization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. DE10110641A1 - Isomerization of 1,4-dichloro-2-butene to 3,4-dichloro-1-butene, or vice-versa, e.g. to provide starting material for 2-chloroprene, is catalyzed by iron-cyclopentadienyl derivative - Google Patents [patents.google.com]
Technical Support Center: Preventing Unwanted Polymerization in Dichlorobutene Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing and troubleshooting unwanted polymerization during chemical reactions involving dichlorobutene isomers (1,4-dichlorobut-2-ene and 3,4-dichlorobut-1-ene). Uncontrolled polymerization can lead to reduced yields, product contamination, and potentially hazardous reaction conditions. This resource offers practical solutions in a question-and-answer format, detailed experimental protocols, and quantitative data to support your research and development endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary causes of unwanted polymerization in this compound reactions?
A1: Unwanted polymerization of this compound is typically initiated by one or more of the following factors:
-
Heat: this compound is susceptible to thermal polymerization, especially at elevated temperatures used in synthesis or distillation.[1]
-
Light: UV radiation can generate free radicals, initiating a polymerization chain reaction.
-
Presence of Initiators: Impurities such as peroxides (formed from exposure to air) or other radical-generating species can trigger polymerization.[2]
-
Absence of Inhibitors: this compound is often supplied with a stabilizer. Failure to add or maintain an adequate concentration of a polymerization inhibitor can lead to spontaneous polymerization.[3]
-
Metallic Contaminants: Certain metal ions, potentially leached from reactors, can catalyze polymerization.[4]
Q2: What type of polymerization does this compound typically undergo?
A2: this compound can undergo both free-radical and cationic polymerization. Free-radical polymerization is common, initiated by heat, light, or radical initiators.[2][5] Cationic polymerization can occur in the presence of Lewis acids or strong protic acids.[6][7] The specific mechanism depends on the reaction conditions and the impurities present.
Q3: How do polymerization inhibitors work, and which ones are recommended for this compound?
A3: Polymerization inhibitors are compounds that scavenge free radicals, which are the primary initiators of most unwanted polymerization reactions.[3] They interrupt the chain reaction, preventing the formation of polymer chains. For this compound, phenolic inhibitors are commonly used.
-
Mechanism: Phenolic inhibitors donate a hydrogen atom to a reactive radical, creating a stable phenoxyl radical that is not reactive enough to propagate the polymerization chain.[3] This process is often more effective in the presence of a small amount of oxygen.[3]
-
Recommended Inhibitors:
-
Hydroquinone (B1673460) (HQ): A widely used and effective inhibitor.
-
Butylated Hydroxytoluene (BHT): Another common and effective radical scavenger.
-
4-tert-Butylcatechol (TBC): Noted for its high efficiency, sometimes reported to be more effective than hydroquinone at elevated temperatures.[8]
-
Q4: I've observed a sudden increase in viscosity and temperature in my this compound reaction. What should I do?
A4: These are strong indicators of runaway polymerization. Take the following immediate actions:
-
Stop all reagent addition immediately.
-
If the reaction is exothermic, cool the reaction vessel using an ice bath or other emergency cooling system. [9]
-
If it is safe to do so, add a quench solution of a polymerization inhibitor (e.g., a concentrated solution of hydroquinone or BHT in a compatible solvent).
-
Ensure adequate ventilation and be prepared for a potential pressure increase.
-
Once the reaction is under control, proceed to the troubleshooting guide to identify the root cause.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Corrective Action |
| Reaction mixture becomes viscous or solidifies | Runaway polymerization has occurred. | Immediate Action: Cool the reaction vessel immediately and add an inhibitor if safe. Future Prevention: Review reaction setup. Ensure proper temperature control, adequate inhibitor concentration, and use of purified, inhibitor-free starting materials (if the reaction requires it). |
| Low yield of desired product with polymeric residue | Slow, uncontrolled polymerization is competing with the desired reaction. | Optimize Reaction Temperature: Lower the reaction temperature to disfavor polymerization.[10] Increase Inhibitor Concentration: Incrementally increase the concentration of the polymerization inhibitor. Check for Impurities: Ensure all reagents and solvents are free from peroxides and other potential initiators. |
| Inconsistent reaction outcomes | Variable levels of impurities or inhibitors in starting materials. | Purify this compound: Distill this compound under vacuum in the presence of an inhibitor to remove polymeric residues and ensure a consistent starting material. Standardize Inhibitor Concentration: Add a known, consistent amount of inhibitor to each reaction. |
| Reaction fails to initiate (e.g., Grignard reaction) | Presence of polymerization inhibitor from the this compound starting material. | Remove Inhibitor: Purify the this compound by distillation or by washing with an aqueous base (e.g., 5-10% NaOH) to remove phenolic inhibitors before use.[11] Conduct the reaction under an inert atmosphere. |
Data Presentation: Polymerization Inhibitor Concentrations
The optimal inhibitor concentration depends on the specific reaction conditions, including temperature, expected duration, and the presence of other reagents. The following table provides general guidelines for common phenolic inhibitors.
| Inhibitor | Typical Concentration Range | Notes |
| Hydroquinone (HQ) | 50 - 1000 ppm (0.005% - 0.1%) | Effective general-purpose inhibitor. Requires a small amount of oxygen to be effective. |
| Butylated Hydroxytoluene (BHT) | 100 - 2000 ppm (0.01% - 0.2%)[12][13] | A common antioxidant that also functions as a polymerization inhibitor. |
| 4-tert-Butylcatechol (TBC) | 10 - 500 ppm (0.001% - 0.05%)[8] | Highly effective, particularly at elevated temperatures.[8] |
Note: It is crucial to experimentally determine the optimal inhibitor concentration for your specific application.
Experimental Protocols
Protocol 1: General Procedure for a this compound Reaction (e.g., Grignard Formation) with Polymerization Prevention
This protocol outlines the key steps for performing a reaction with 1,4-dichloro-2-butene while minimizing the risk of unwanted polymerization.
1. Preparation of this compound:
- If the subsequent reaction is sensitive to inhibitors (e.g., Grignard reagent formation), the inhibitor must be removed from the commercial this compound.
- Procedure for Inhibitor Removal:
- Place the this compound in a separatory funnel.
- Wash with an equal volume of 5-10% aqueous sodium hydroxide (B78521) solution to remove phenolic inhibitors.
- Wash with deionized water until the aqueous layer is neutral.
- Dry the this compound over anhydrous magnesium sulfate (B86663) or calcium chloride.
- Filter to remove the drying agent.
- For reactions not sensitive to inhibitors, proceed with the this compound as supplied, ensuring it contains an adequate amount of stabilizer.
2. Reaction Setup:
- All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas (e.g., nitrogen or argon) to exclude moisture and oxygen.
- Equip the reaction flask with a magnetic stirrer, a reflux condenser (with an inert gas inlet), a dropping funnel for reagent addition, and a thermometer to monitor the internal temperature.
3. Grignard Reagent Formation (Example):
- Place magnesium turnings (1.2 equivalents) in the reaction flask.[5]
- Add anhydrous diethyl ether or THF to cover the magnesium.
- Add a small crystal of iodine to activate the magnesium. Stir until the color dissipates.[5]
- Slowly add a small portion (5-10%) of the purified 1,4-dichloro-2-butene (1.0 equivalent) dissolved in anhydrous ether/THF.
- Initiation is indicated by bubbling and a gentle reflux. Gentle warming may be required.
- Once the reaction has started, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux.
- Crucially, maintain the reaction temperature below 35-40°C using a water bath to prevent thermal polymerization.
4. Monitoring and Work-up:
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture in an ice bath before quenching.
Protocol 2: Analysis of this compound and Polymeric Byproducts by GC-MS
This method can be used to analyze the purity of this compound isomers and to detect the presence of oligomers or polymers.
1. Sample Preparation:
- Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or hexane.[14]
2. GC-MS Conditions:
- Injector: 250 °C, split mode (e.g., 50:1 split ratio).[14]
- Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[14]
- Carrier Gas: Helium at a constant flow of 1 mL/min.[14]
- Oven Program: Start at 40 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5-10 minutes to elute any higher molecular weight oligomers.
- MS Conditions: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 500.[14]
3. Data Analysis:
- Identify this compound isomers based on their retention times and mass spectra.
- Search for repeating mass units in the higher retention time region of the chromatogram, which may indicate the presence of oligomers.
Visualizations
Mechanism of Free-Radical Polymerization and Inhibition
Caption: Free-radical polymerization mechanism and the role of inhibitors.
Troubleshooting Workflow for Unwanted Polymerization
Caption: Decision tree for troubleshooting unwanted polymerization.
References
- 1. Separation of (2E)-1,4-Dichlorobut-2-ene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. Separation and characterization of oligomers by reversed-phase high-performance liquid chromatography: a study on well-defined oligothiphenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Phenolic compounds: The inhibition effect on polyol pathway enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,4-Dichlorobutane(110-56-5) 1H NMR spectrum [chemicalbook.com]
- 11. Comparison of antioxidant activity of extract from roots of licorice (Glycyrrhiza glabra L.) to commercial antioxidants in 2% hydroquinone cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. adichemistry.com [adichemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Friedel-Crafts Alkylations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Friedel-Crafts alkylation reactions. Find solutions to improve your reaction yields and minimize by-product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no product yield in a Friedel-Crafts alkylation?
A1: Low or no yield in Friedel-Crafts alkylation can often be attributed to one or more of the following factors:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly sensitive to moisture. Using a hydrated catalyst will render it inactive.[1]
-
Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring makes the substrate too unreactive for the reaction to proceed.[2][3]
-
Substrate Reactivity with Catalyst: Aromatic rings substituted with amines (-NH₂) or hydroxyl (-OH) groups will react with the Lewis acid catalyst, deactivating it and making the ring unreactive.[4][5]
-
Insufficiently Reactive Alkylating Agent: The alkylating agent may not be reactive enough to form a carbocation or a polarized complex with the Lewis acid.[2] Vinyl and aryl halides are generally unreactive.[4][6]
-
Low Reaction Temperature: The reaction temperature may be too low to overcome the activation energy barrier.[2]
Q2: I am observing the formation of multiple products, including isomers of my target molecule. What is happening?
A2: The formation of multiple isomers is a classic sign of carbocation rearrangement.[2][3] The carbocation intermediate formed during the reaction can rearrange to a more stable carbocation via a hydride or alkyl shift.[7][8] For example, the alkylation of benzene (B151609) with 1-chloropropane (B146392) will primarily yield isopropylbenzene instead of the expected n-propylbenzene, because the initial primary carbocation rearranges to a more stable secondary carbocation.[9]
Q3: How can I minimize or prevent polyalkylation?
A3: Polyalkylation occurs because the alkylated product is often more reactive than the starting aromatic compound.[3] To minimize this, you can:
-
Use a large excess of the aromatic substrate: This increases the statistical probability of the electrophile reacting with the starting material rather than the alkylated product.[2][10]
-
Consider Friedel-Crafts acylation followed by reduction: Acylation introduces a deactivating acyl group, which prevents further reactions on the ring. The acyl group can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[11][12]
Q4: Can I use any solvent for my Friedel-Crafts alkylation?
A4: The choice of solvent can significantly impact the reaction outcome. Solvents can influence the solubility of reactants and intermediates, and in some cases, can even react with the catalyst or substrates.[13] For instance, some polar solvents like nitrobenzene (B124822) can alter the regioselectivity of the reaction.[7] It is crucial to use an anhydrous solvent to prevent catalyst deactivation.[1] Common inert solvents include dichloromethane (B109758) and carbon disulfide.[12]
Troubleshooting Guide: Low Conversion Rates
This guide provides a systematic approach to diagnosing and resolving low conversion rates in your Friedel-Crafts alkylation experiments.
| Symptom | Possible Cause | Suggested Solution |
| No or very low product formation | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is hydrated.[1] 2. Deactivated Aromatic Ring: The substrate has strongly electron-withdrawing groups (-NO₂, -CN, etc.).[2][14] 3. Unsuitable Aromatic Substrate: The substrate has functional groups like -NH₂ or -OH that react with the catalyst.[4][5] 4. Unreactive Alkylating Agent: Using aryl or vinyl halides.[4][6] 5. Reaction Temperature Too Low. [2] | 1. Use a fresh, unopened container of anhydrous Lewis acid or one that has been properly stored in a desiccator.[1] 2. Consider using a more electron-rich (activated) aromatic substrate. 3. Protect the interfering functional group before the reaction, or consider an alternative synthetic route. 4. Use an alkyl halide where the halogen is attached to an sp³ hybridized carbon.[6] Tertiary and benzylic halides are generally more reactive.[2] 5. Gradually increase the reaction temperature and monitor the progress.[2] |
| Formation of multiple isomeric products | Carbocation Rearrangement: The initial carbocation rearranges to a more stable one before alkylating the ring.[3][7] | 1. Use an alkylating agent that forms a stable carbocation not prone to rearrangement (e.g., a tertiary alkyl halide).[7] 2. Perform a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction to obtain the linear alkyl product without rearrangement.[6] 3. Lowering the reaction temperature can sometimes suppress rearrangements.[15] |
| Significant amount of polyalkylated products | Product is more reactive than starting material: The newly added alkyl group activates the aromatic ring, making it more susceptible to further alkylation.[3] | 1. Use a large excess of the aromatic substrate (e.g., 5 to 10-fold excess).[2][10] 2. Perform a Friedel-Crafts acylation followed by reduction of the ketone to an alkyl group.[11][12] The deactivating acyl group prevents poly-acylation. 3. Use a milder Lewis acid catalyst or a solid acid catalyst.[12] |
| Reaction mixture turns dark or forms char | Reaction is too vigorous: This can be due to a high concentration of reactants, a highly active catalyst, or the reaction temperature being too high, leading to decomposition.[2] | 1. Control the rate of addition of the alkylating agent or catalyst.[2] 2. Perform the reaction at a lower temperature, using an ice bath if necessary.[2] 3. Reduce the catalyst loading.[15] |
Data Presentation
Table 1: Effect of Reaction Temperature on Isomer Distribution in the Alkylation of Toluene (B28343) with a Methylating Agent
| Temperature (°C) | 2-isomer (%) | 3-isomer (%) | 4-isomer (%) |
| 0 | 54 | 17 | 29 |
| 25 | 3 | 69 | 28 |
| Data adapted from a study on the Friedel-Crafts alkylation of methylbenzene.[16] |
Table 2: Influence of Benzene to Alkyl Halide Ratio on Product Distribution in the Alkylation of Benzene with tert-Butyl Chloride
| Benzene : t-BuCl Molar Ratio | Mono-alkylated Product (%) | Poly-alkylated Product (%) |
| 1 : 1 | Low | High |
| 5 : 1 | Moderate | Moderate |
| 10 : 1 | High | Low |
| This table illustrates the general trend observed when using an excess of the aromatic substrate to minimize polyalkylation.[2][10] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Alkylation of Benzene with tert-Butyl Chloride
This protocol describes a standard procedure that minimizes carbocation rearrangement by using a tertiary alkyl halide.
Materials:
-
Anhydrous Benzene
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
Reagent Preparation: In the reaction flask, add anhydrous aluminum chloride and dichloromethane. Cool the suspension in an ice bath.
-
Reactant Addition: Slowly add anhydrous benzene to the cooled AlCl₃ suspension. From the dropping funnel, add tert-butyl chloride dropwise to the stirred mixture while maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the product by distillation.
Protocol 2: Friedel-Crafts Acylation of Toluene followed by Clemmensen Reduction
This two-step protocol is designed to produce 4-ethyltoluene (B166476) while avoiding both polyalkylation and carbocation rearrangement.
Step A: Friedel-Crafts Acylation of Toluene
-
Apparatus Setup: Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.
-
Reagent Preparation: To the flask, add anhydrous aluminum chloride and an anhydrous solvent like dichloromethane. Cool the mixture in an ice bath (0-5 °C).
-
Reactant Addition: Add acetyl chloride to the dropping funnel. Add toluene to the cooled AlCl₃ suspension. Slowly add the acetyl chloride from the dropping funnel to the reaction mixture.
-
Reaction: After the addition, allow the mixture to stir at room temperature. Monitor the reaction's completion via TLC or GC.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1 to isolate 4-methylacetophenone.
Step B: Clemmensen Reduction of 4-methylacetophenone
-
Catalyst Preparation: Prepare zinc amalgam (Zn-Hg) by stirring granulated zinc with a solution of mercury(II) chloride in water. Decant the aqueous solution.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the prepared zinc amalgam, concentrated hydrochloric acid, water, and the 4-methylacetophenone obtained from Step A.
-
Reduction: Heat the mixture to reflux with vigorous stirring for several hours.
-
Work-up and Isolation: Cool the reaction mixture and separate the organic layer. Wash the organic layer with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by distillation to yield 4-ethyltoluene.[11]
Visualizations
Caption: A decision tree for troubleshooting low conversion in Friedel-Crafts alkylation.
Caption: Strategies to mitigate common side reactions in Friedel-Crafts alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 6. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. gauthmath.com [gauthmath.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Optimizing reaction temperature to control dichlorobutene isomer distribution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the dichlorination of 1,3-butadiene (B125203). The focus is on optimizing reaction temperature to control the isomer distribution of 3,4-dichloro-1-butene (B1205564) and 1,4-dichlorobutene (B14681088).
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the chlorination of 1,3-butadiene?
The reaction of 1,3-butadiene with chlorine typically yields a mixture of two main dichlorobutene isomers: 3,4-dichloro-1-butene (a 1,2-addition product) and 1,4-dichloro-2-butene (a 1,4-addition product), which exists as both cis and trans isomers.[1][2]
Q2: How does reaction temperature influence the ratio of these isomers?
The reaction temperature is a critical parameter in controlling the isomer distribution, a concept known as kinetic versus thermodynamic control.[3]
-
Low Temperatures (Kinetic Control): At lower temperatures (e.g., below 0°C), the reaction is under kinetic control, favoring the formation of the 1,2-addition product, 3,4-dichloro-1-butene, which is formed faster.[3][4]
-
High Temperatures (Thermodynamic Control): At higher temperatures, the reaction becomes reversible, leading to thermodynamic control. This favors the formation of the more stable 1,4-dichloro-2-butene isomers.[3]
Q3: What is the underlying mechanism for the formation of two different isomers?
The formation of two isomers is due to the electrophilic addition of chlorine to the conjugated diene. The initial attack of a chlorine cation (Cl+) on one of the double bonds forms a resonance-stabilized allylic carbocation intermediate. This intermediate has positive charge density on two different carbon atoms. The subsequent attack by a chloride anion (Cl-) can occur at either of these positions, leading to the formation of the 1,2- and 1,4-addition products.[3]
Q4: Can the less desired 1,4-dichlorobutene be converted to the 3,4-dichloro-1-butene isomer?
Yes, the 1,4-dichloro-2-butene isomer can be converted to the desired 3,4-dichloro-1-butene through a catalytic isomerization process.[1][5] This is typically achieved by heating the isomer mixture in the presence of a catalyst, such as a copper salt.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of desired 3,4-dichloro-1-butene isomer | Reaction temperature is too high, favoring the thermodynamic 1,4-isomer. | Conduct the reaction at a lower temperature (e.g., below 0°C) to favor kinetic control. |
| Incorrect analysis of isomer ratio. | Use a calibrated Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) method to accurately quantify the isomer distribution.[6] | |
| Formation of higher chlorinated byproducts | Incorrect molar ratio of reactants. | Maintain a significant excess of butadiene to chlorine (a molar ratio of at least 10:1 is recommended for vapor-phase chlorination) to minimize the formation of higher chlorinated products.[1] |
| Inconsistent isomer ratios between experiments | Poor temperature control during the reaction. The reaction is highly exothermic. | Ensure consistent and efficient cooling of the reaction vessel. For liquid-phase reactions, consider using a jacketed reactor with a circulating coolant. |
| Inconsistent reaction time. | At higher temperatures where the reaction is reversible, the reaction time will influence the final isomer ratio as the mixture approaches equilibrium. Maintain a consistent reaction time for comparable results. | |
| Difficulty in separating the this compound isomers | Boiling points of the isomers are relatively close. | Fractional distillation can be used to separate the isomers, taking advantage of the difference in their boiling points (3,4-dichloro-1-butene: ~123°C; 1,4-dichloro-2-butene: ~155°C).[1] |
Data Presentation
The following table summarizes the effect of reaction temperature on the isomer distribution of dichlorobutenes based on available data.
| Reaction Temperature | Reaction Phase | 3,4-dichloro-1-butene (%) | 1,4-dichloro-2-butene (%) | Control Type |
| Below 0°C | Liquid (in chloroform (B151607) or carbon disulfide) | ~67 | ~33 | Kinetic |
| 100°C (with catalyst) | Liquid (equilibrium) | 21 | 79 (72% trans, 7% cis) | Thermodynamic |
| 240-300°C | Vapor | ~40 | ~60 | Thermodynamic |
Note: The data is compiled from various sources and reaction conditions.[1][4][7]
Experimental Protocols
Protocol 1: Low-Temperature Liquid-Phase Chlorination of 1,3-Butadiene
Objective: To synthesize a mixture of dichlorobutenes with a higher proportion of the 3,4-dichloro-1-butene isomer under kinetic control.
Materials:
-
1,3-Butadiene
-
Chlorine
-
Anhydrous Chloroform (or Carbon Tetrachloride)
-
Inert gas (Nitrogen or Argon)
-
Drying agent (e.g., calcium chloride)
Equipment:
-
Three-necked round-bottom flask
-
Gas inlet tubes
-
Dry ice/acetone condenser
-
Low-temperature thermometer
-
Magnetic stirrer and stir bar
-
Gas flow meters
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.
-
Cool the three-necked flask to the desired reaction temperature (e.g., -10°C) using a suitable cooling bath.
-
Introduce a measured volume of anhydrous chloroform into the flask and start stirring.
-
Bubble a slow stream of 1,3-butadiene gas through the solvent until a desired amount is dissolved.
-
Slowly bubble chlorine gas into the stirred solution through a separate gas inlet tube. The flow rate of chlorine should be carefully controlled to maintain the desired reaction temperature.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC.
-
Once the reaction is complete, stop the flow of chlorine and purge the system with an inert gas to remove any unreacted chlorine and butadiene.
-
The resulting mixture of this compound isomers in the solvent can then be used for further analysis or purification.
Protocol 2: Analysis of this compound Isomers by Gas Chromatography (GC)
Objective: To separate and quantify the 3,4-dichloro-1-butene and 1,4-dichloro-2-butene isomers in a reaction mixture.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS) detector.
-
Capillary column suitable for separating volatile organic compounds (e.g., DB-5ms or equivalent).
GC Conditions:
-
Injector Temperature: 250°C[6]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 2 minutes at 200°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Detector Temperature (FID): 250°C
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1)[6]
Procedure:
-
Prepare a dilute solution of the this compound mixture in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
Inject the sample into the GC.
-
Record the chromatogram. The different isomers will have distinct retention times.
-
Identify the peaks corresponding to each isomer by comparing their retention times to those of known standards or by analyzing their mass spectra if using a GC-MS.
-
Quantify the relative amounts of each isomer by integrating the peak areas.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3.4 Reactions of 1,3-Butadiene – Organic Chemistry II [kpu.pressbooks.pub]
- 4. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. 3,4-Dichloro-1-butene | C4H6Cl2 | CID 12971 - PubChem [pubchem.ncbi.nlm.nih.gov]
Enhancing selectivity in the synthesis of meso-1,2,3,4-tetrachlorobutane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of meso-1,2,3,4-tetrachlorobutane. Our aim is to help you enhance the selectivity of your synthesis and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain meso-1,2,3,4-tetrachlorobutane?
A1: The main strategies for synthesizing meso-1,2,3,4-tetrachlorobutane include:
-
Direct chlorination of 1,3-butadiene (B125203): This can be performed in the liquid or vapor phase and typically yields a mixture of dichlorobutene isomers, which are then further chlorinated.[1][2][3]
-
Chlorination of this compound isomers: Specifically, the chlorination of 3,4-dichloro-1-butene (B1205564) or trans-1,4-dichloro-2-butene (B41546) is a common and more controlled method to produce 1,2,3,4-tetrachlorobutane.[4][5][6]
-
Radical telomerization: This approach involves the controlled radical addition of chlorine to a suitable precursor, offering a pathway to influence stereoselectivity.[7]
Q2: Why is stereoselectivity important in the synthesis of 1,2,3,4-tetrachlorobutane?
A2: Stereochemical control is crucial because the meso-isomer is a key precursor for the production of 2,3-dichloro-1,3-butadiene, which is used in the manufacturing of specialty polymers.[4][7] The distinct physical properties of the stereoisomers, such as the significantly higher melting point of the meso form (around 73°C) compared to the dl-racemate (liquid at room temperature), also necessitate selective synthesis for specific applications.[5]
Q3: What are the key factors that influence the selectivity towards the meso-isomer?
A3: Several experimental parameters must be precisely controlled to favor the formation of the meso-isomer:
-
Reaction Temperature: Lower temperatures can enhance selectivity by increasing the energy difference between the transition states leading to the different stereoisomers.[4][6]
-
Chlorine Concentration: Maintaining a low and controlled rate of chlorine addition is critical to enhance the formation of the meso-isomer and suppress the formation of more highly chlorinated byproducts.[5][6]
-
Solvent: The choice of solvent can influence the reaction pathway. Halogenated solvents are often used in liquid-phase chlorination.[1][5]
-
Catalysts: While non-catalytic processes exist, certain catalysts can promote the desired ionic chlorination pathway.[1][6]
-
Starting Material: The choice of starting material, for instance, using trans-1,4-dichloro-2-butene, can direct the stereochemical outcome.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of 1,2,3,4-tetrachlorobutane | - Incomplete reaction. - Formation of significant side products (e.g., higher chlorinated butanes, polymers).[6][8] - Loss of product during workup and purification.[9] | - Monitor the reaction progress using techniques like GC to ensure completion. - Optimize reaction conditions (temperature, chlorine addition rate) to minimize side reactions.[6][8] - Ensure the workup procedure is suitable for the product; for instance, check for product solubility in the aqueous layer.[9] |
| Poor selectivity for the meso-isomer | - Reaction temperature is too high.[4][6] - Rate of chlorine addition is too fast.[6] - Undesired free-radical reactions are occurring.[1] - Incorrect choice of starting this compound isomer. | - Lower the reaction temperature; processes have been successful at temperatures as low as 0°C to -30°C, though this can be less economical.[6] - Decrease the rate of chlorine gas introduction to 0.01 to 2.0 mole percent per minute based on the initial amount of this compound.[6] - Add a free-radical inhibitor to the reaction mixture.[1][4] - Use trans-1,4-dichloro-2-butene as the starting material to favor meso-isomer formation.[6] |
| Formation of pentachlorobutanes and other highly chlorinated byproducts | - Excess chlorine or a high rate of chlorine addition.[6] | - Carefully control the stoichiometry of chlorine. - Maintain a low and steady rate of chlorine introduction throughout the reaction.[6] |
| Difficulty in separating meso and dl-isomers | - The isomers can have similar properties, making separation challenging. | - Fractional crystallization is a conventional and effective method for isolating the higher-melting meso-isomer in high purity.[6] The crude product can be dissolved in a suitable solvent like isopropyl alcohol and cooled to induce crystallization of the meso-isomer.[6] |
| Reaction is not initiating or is proceeding very slowly | - Low reaction temperature. - Absence of a catalyst in a catalytic process. - Deactivated catalyst or reagents.[8] | - While low temperatures favor selectivity, ensure the temperature is sufficient for the reaction to proceed at a reasonable rate. - If using a catalytic method, ensure the catalyst is present and active. Quaternary ammonium (B1175870) or phosphonium (B103445) chlorides are suitable catalysts for ionic chlorination.[1] - Use fresh or purified reagents and catalysts.[8] |
Experimental Protocols
Selective Synthesis of meso-1,2,3,4-Tetrachlorobutane from trans-1,4-Dichloro-2-butene
This protocol is based on a non-catalytic, liquid-phase chlorination process designed to enhance the formation of the meso-isomer.[6]
Materials:
-
trans-1,4-dichloro-2-butene
-
Chlorine gas
-
Nitrogen gas (for purging)
-
Isopropyl alcohol (for crystallization)
-
Dichloromethane (for analysis)
-
Reaction flask equipped with a stirrer, gas inlet tube, condenser, and thermometer
Procedure:
-
Charge the reaction flask with trans-1,4-dichloro-2-butene.
-
Purge the system with nitrogen to remove any air.
-
While stirring, begin adding chlorine gas to the reaction mixture at a controlled rate of approximately 0.01 to 2.0 mole percent per minute based on the initial amount of trans-1,4-dichloro-2-butene.[6]
-
Maintain the reaction temperature at a moderate level, as higher temperatures can decrease selectivity.
-
Monitor the reaction progress by taking samples and analyzing them via gas chromatography.
-
Once the reaction is complete, stop the chlorine flow and purge the reaction mixture with nitrogen to remove any unreacted chlorine.[6]
-
For purification, dilute the crude product with approximately half its volume of isopropyl alcohol.[6]
-
Stir the mixture rapidly and allow it to cool to room temperature (around 21-24°C) to induce crystallization of the meso-1,2,3,4-tetrachlorobutane.[6]
-
Filter the crystals and wash them to obtain a product with a purity of over 99%.[6]
Data Presentation
Table 1: Influence of Chlorine Addition Rate on meso-Isomer Selectivity
| Chlorine Addition Rate (mol %/min) | Yield of meso-1,2,3,4-tetrachlorobutane (%) | Yield of dl-1,2,3,4-tetrachlorobutane (%) | Yield of Pentachlorobutanes (%) |
| 0.1 | 75.8 | 17.7 | 6.5 |
| 0.5 | 72.1 | 20.3 | 7.6 |
| 1.0 | 68.5 | 22.8 | 8.7 |
| 2.5 | 60.2 | 27.9 | 11.9 |
Note: This data is illustrative and based on the principle that lower chlorine addition rates enhance the formation of the meso-isomer and suppress the formation of more highly chlorinated derivatives.[6]
Visualizations
Experimental Workflow for Selective Synthesis
Caption: Workflow for the selective synthesis and purification of meso-1,2,3,4-tetrachlorobutane.
Factors Influencing Selectivity
Caption: Key reaction conditions enhancing selectivity towards the meso-isomer.
References
- 1. US5077443A - Process for the liquid phase chlorination of 1,3-butadiene - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. benchchem.com [benchchem.com]
- 4. (R*,S*)-1,2,3,4-Tetrachlorobutane | 28507-96-2 | Benchchem [benchchem.com]
- 5. Buy 1,2,3,4-Tetrachlorobutane | 3405-32-1 [smolecule.com]
- 6. US3932544A - Process for production of meso-1,2,3,4-tetrachlorobutane - Google Patents [patents.google.com]
- 7. Buy (R*,S*)-1,2,3,4-Tetrachlorobutane | 28507-96-2 [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
Validation & Comparative
Navigating Reactivity: A Comparative Analysis of Dichlorobutene Isomer Pathways
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of structural isomers is paramount for optimizing synthetic routes and ensuring the desired product formation. Dichlorobutene, a key intermediate in various industrial processes, presents a compelling case study in the competitive interplay of isomerization, nucleophilic substitution, and elimination pathways. This guide provides an objective comparison of the reactivity of this compound isomers, supported by experimental data, to illuminate the factors governing their chemical behavior.
The primary isomers of interest—3,4-dichloro-1-butene (B1205564), cis-1,4-dichloro-2-butene (B23561), and trans-1,4-dichloro-2-butene—exhibit distinct reactivity profiles dictated by their structural differences. The principal reaction pathways available to these isomers are isomerization, bimolecular nucleophilic substitution (Sₙ2), and bimolecular elimination (E2).[1] The dominant pathway is influenced by factors such as the isomer's structure, the nature of the nucleophile or base, and the solvent conditions.[1]
Isomerization: A Path to Stability
Industrially, the isomerization of 3,4-dichloro-1-butene to the thermodynamically more stable 1,4-dichloro-2-butene is a significant process.[1] At 100 °C in the presence of a catalyst, a liquid mixture of dichlorobutenes equilibrates to a composition of 21% 3,4-dichloro-1-butene, 7% cis-1,4-dichloro-2-butene, and 72% trans-1,4-dichloro-2-butene.[2]
A kinetic study of the isomerization of 3,4-dichloro-1-butene to 1,4-dichloro-2-butene using a Fe₂O₃/ZrO₂ solid catalyst revealed that the rate of isomerization increases with temperature.[3] The major product of this reaction is trans-1,4-dichloro-2-butene, with the cis-1,4-dichloro-2-butene being produced in amounts less than 2%.[3]
Nucleophilic Substitution and Elimination: A Competitive Landscape
In the presence of a nucleophile or base, this compound isomers can undergo either substitution (Sₙ2) or elimination (E2) reactions.[1] The choice between these pathways is highly sensitive to the reaction conditions.[1] A strong, unhindered nucleophile typically favors the Sₙ2 pathway, leading to the substitution of a chlorine atom.[1] Conversely, a strong, sterically hindered base promotes the E2 pathway, resulting in the elimination of HCl and the formation of a diene.[1]
The structure of the isomer plays a critical role in its susceptibility to nucleophilic attack. For Sₙ2 reactions, steric hindrance at the reaction center is a primary determinant of reactivity. The Sₙ2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. Any steric bulk that impedes this approach will significantly decrease the reaction rate.[4]
Quantitative Reactivity Data
| Isomer | Reaction | Rate Constant | Half-life (at 25 °C) | Conditions |
| trans-1,4-dichloro-2-butene | Neutral Hydrolysis | 0.0091 /hr | 3.2 days | 25 °C |
| cis-1,4-dichloro-2-butene | Neutral Hydrolysis | 0.0090 /hr | 3.2 days | 25 °C |
| 3,4-dichloro-1-butene | Neutral Hydrolysis | Not directly measured | Estimated to be similar to 1,4-dichloro-2-butene (3.2 days) | - |
| Reaction | Reactant | Product | Activation Energy (Ea) |
| Isomerization | 3,4-dichloro-1-butene | 1,4-dichloro-2-butene | ~25 kcal/mol (experimental approximation) |
Note: The activation energy for isomerization is an approximation from reported kinetic studies.[1]
Reactivity Pathways and Mechanisms
The reactivity of this compound isomers is governed by the interplay of electronic and steric effects, leading to different product distributions depending on the reaction conditions.
Allylic rearrangements can also occur during nucleophilic substitution reactions of dichlorobutenes. The reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide, for example, yields a mixture of 2-buten-1-ol and 3-buten-2-ol.[5] This occurs because the intermediate is an allyl carbocation with resonance structures, leading to the formation of different products.[6]
Experimental Protocols
Kinetic Studies of Isomerization
The rates of isomerization reactions are commonly determined by monitoring the concentration of reactants and products over time at various temperatures.[1]
Objective: To determine the rate constant and activation energy for the isomerization of 3,4-dichloro-1-butene to 1,4-dichloro-2-butene.
Materials:
-
3,4-dichloro-1-butene
-
Solid acid catalyst (e.g., Fe₂O₃/ZrO₂)
-
Reaction vessel with temperature control and stirring
-
Gas chromatograph (GC) with a suitable column (e.g., a non-polar capillary column)
-
Internal standard (e.g., a stable compound with a distinct retention time)
Procedure:
-
Set up the reaction vessel at the desired temperature.
-
Add a known amount of 3,4-dichloro-1-butene and the catalyst to the vessel.
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot (e.g., by rapid cooling or addition of a quenching agent).
-
Add a known amount of an internal standard to the aliquot.
-
Inject the sample into the GC.
-
Analyze the resulting chromatogram to determine the concentrations of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene relative to the internal standard.
-
Plot the concentration of the reactant versus time to determine the rate constant.
-
Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.[1]
Monitoring Nucleophilic Substitution Reactions by NMR Spectroscopy
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for real-time monitoring of homogeneous reactions.[4]
Objective: To monitor the rate of a nucleophilic substitution reaction of a this compound isomer.
Materials:
-
This compound isomer
-
Nucleophile
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tube (e.g., J. Young tube for air-sensitive reactions)
-
Internal standard (e.g., tetramethylsilane (B1202638) - TMS)
-
NMR spectrometer
Procedure:
-
In an NMR tube, dissolve a known amount of the this compound isomer and the internal standard in the deuterated solvent.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Initiate the reaction by adding a known amount of the nucleophile to the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to the reactant and product protons relative to the internal standard.
-
Plot the concentration of the reactant and product as a function of time to determine the reaction rate.
Conclusion
The reactivity of this compound isomers is a multifaceted interplay of structural and environmental factors. While 3,4-dichloro-1-butene can isomerize to the more stable 1,4-dichloro-2-butene, all isomers are susceptible to competing nucleophilic substitution and elimination reactions. The outcome of these reactions is highly dependent on the nature of the nucleophile/base and the reaction conditions. A thorough understanding of these competing pathways, informed by both qualitative principles and quantitative kinetic data, is essential for the rational design of synthetic strategies and the efficient production of target molecules in research and industrial settings.
References
Spectroscopic Comparison of Dichlorobutan-2-one Positional Isomers: A Guide for Researchers
A detailed analysis of the spectroscopic characteristics of dichlorobutan-2-one positional isomers is crucial for their unambiguous identification in complex research and development settings. This guide provides a comparative overview of their key spectral features in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supported by generalized experimental protocols.
The positional isomers of dichlorobutan-2-one, including 1,1-dichlorobutan-2-one, 1,3-dichlorobutan-2-one, 3,3-dichlorobutan-2-one, 1,4-dichlorobutan-2-one, and 3,4-dichlorobutan-2-one, present unique analytical challenges due to their identical molecular weight and elemental composition. Distinguishing between these isomers requires a multi-faceted spectroscopic approach. This guide summarizes the expected spectral data for each isomer, offering a valuable resource for researchers in synthetic chemistry, drug development, and analytical sciences.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the positional isomers of dichlorobutan-2-one. It is important to note that while experimental data is provided where available, some values for less common isomers are predicted based on established spectroscopic principles.
Table 1: Infrared (IR) Spectroscopy Data
| Isomer | Key IR Absorptions (cm⁻¹) |
| 1,1-Dichlorobutan-2-one | ~1725 (C=O stretch), ~750 (C-Cl stretch) |
| 1,3-Dichlorobutan-2-one | ~1720 (C=O stretch), ~780, ~690 (C-Cl stretches) |
| 3,3-Dichlorobutan-2-one | ~1730 (C=O stretch), ~800 (C-Cl stretch) |
| 1,4-Dichlorobutan-2-one (Predicted) | ~1720 (C=O stretch), ~730 (C-Cl stretch) |
| 3,4-Dichlorobutan-2-one (Predicted) | ~1720 (C=O stretch), ~740, ~680 (C-Cl stretches) |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Isomer | δ (ppm) and Multiplicity |
| 1,1-Dichlorobutan-2-one | ~6.4 (s, 1H, -CHCl₂), ~2.9 (q, 2H, -CH₂-), ~1.1 (t, 3H, -CH₃) |
| 1,3-Dichlorobutan-2-one | ~4.6 (q, 1H, -CHCl-), ~4.3 (s, 2H, -CH₂Cl), ~1.7 (d, 3H, -CH₃) |
| 3,3-Dichlorobutan-2-one | ~2.5 (s, 3H, -COCH₃), ~1.9 (s, 3H, -CH₃) |
| 1,4-Dichlorobutan-2-one (Predicted) | ~4.4 (s, 2H, -COCH₂Cl), ~3.8 (t, 2H, -CH₂Cl), ~3.1 (t, 2H, -CH₂-) |
| 3,4-Dichlorobutan-2-one (Predicted) | ~4.7 (dd, 1H, -CHCl-), ~4.0 (d, 2H, -CH₂Cl), ~3.0 (s, 3H, -COCH₃) |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Isomer | Key ¹³C Chemical Shifts (ppm) |
| 1,1-Dichlorobutan-2-one | ~195 (C=O), ~85 (-CHCl₂), ~35 (-CH₂-), ~8 (-CH₃) |
| 1,3-Dichlorobutan-2-one | ~200 (C=O), ~60 (-CHCl-), ~50 (-CH₂Cl), ~20 (-CH₃) |
| 3,3-Dichlorobutan-2-one | ~202 (C=O), ~90 (-CCl₂-), ~30 (-COCH₃), ~25 (-CH₃) |
| 1,4-Dichlorobutan-2-one (Predicted) | ~201 (C=O), ~48 (-COCH₂Cl), ~45 (-CH₂Cl), ~38 (-CH₂-) |
| 3,4-Dichlorobutan-2-one (Predicted) | ~203 (C=O), ~62 (-CHCl-), ~49 (-CH₂Cl), ~32 (-COCH₃) |
Table 4: Mass Spectrometry Data (Key Fragment Ions, m/z)
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| 1,1-Dichlorobutan-2-one | 140/142/144 | 111/113 ([M-C₂H₅]⁺), 83/85 ([M-C₂H₅O]⁺), 57 ([C₄H₉]⁺) |
| 1,3-Dichlorobutan-2-one | 140/142/144 | 105/107 ([M-Cl]⁺), 91/93 ([M-CH₂Cl]⁺), 49 ([CH₂Cl]⁺) |
| 3,3-Dichlorobutan-2-one | 140/142/144 | 105/107 ([M-Cl]⁺), 43 ([CH₃CO]⁺) |
| 1,4-Dichlorobutan-2-one (Predicted) | 140/142/144 | 91/93 ([M-CH₂Cl]⁺), 49 ([CH₂Cl]⁺) |
| 3,4-Dichlorobutan-2-one (Predicted) | 140/142/144 | 105/107 ([M-Cl]⁺), 91/93 ([M-CH₂Cl]⁺), 43 ([CH₃CO]⁺) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument parameters should be optimized for the specific sample and instrument used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the dichlorobutan-2-one isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
Perform baseline correction.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR:
-
Sample Preparation: No specific sample preparation is required for liquid samples.
-
Instrument Setup:
-
Record a background spectrum of the clean ATR crystal.
-
-
Sample Analysis:
-
Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Dilute the dichlorobutan-2-one isomer in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 10-100 µg/mL.
-
GC Conditions:
-
Injector: Split/splitless injector, typically operated in split mode.
-
Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature ramp is used to separate the components of a mixture. For a pure sample, an isothermal or a simple ramp program can be used.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.
-
Mass Analyzer: Quadrupole or ion trap.
-
Scan Range: Typically from m/z 40 to 200 to encompass the molecular ion and key fragments.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺), which will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Structural Relationships and Isomer Differentiation
The positional isomers of dichlorobutan-2-one can be logically grouped based on the location of the chlorine atoms relative to the carbonyl group. Understanding these structural differences is key to interpreting their spectra.
Figure 1. Logical relationship of dichlorobutan-2-one isomers based on chlorination position.
This guide provides a foundational framework for the spectroscopic comparison of dichlorobutan-2-one positional isomers. For definitive structural elucidation, it is recommended to acquire a full suite of spectroscopic data for the specific compound of interest and compare it with reference spectra or computationally predicted data.
A Comparative Guide to the Experimental Validation of Theoretical Models for Dichlorobutene Structures
For Researchers, Scientists, and Drug Development Professionals
The precise understanding of molecular structures is fundamental in the fields of chemical synthesis, materials science, and drug development. Dichlorobutenes are important industrial intermediates, and the accurate theoretical modeling of their isomeric structures is crucial for predicting their reactivity and designing synthetic pathways.[1][2][3] This guide provides a detailed comparison of theoretical predictions with experimental data for the structures of this compound isomers, offering a framework for the validation of computational models.
The primary isomers of interest are 3,4-dichloro-1-butene (B1205564), and the cis- and trans-isomers of 1,4-dichloro-2-butene.[1][4] The validation of theoretical models for these structures relies on benchmarking calculated parameters against precise experimental measurements. Techniques such as gas-phase electron diffraction (GED) and vibrational spectroscopy (Infrared and Raman) are invaluable for this purpose.[1]
Data Presentation: A Comparative Analysis
A critical step in the validation process is the direct comparison of geometric parameters and vibrational frequencies calculated using theoretical methods, such as Density Functional Theory (DFT) and ab initio calculations, with those determined experimentally.
Table 1: Comparison of Theoretical and Experimental Geometric Parameters for 3,4-Dichloro-1-butene
| Parameter | Theoretical (DFT/B3LYP) | Experimental (GED) |
| Bond Lengths (Å) | ||
| C=C | 1.335 | 1.342(3) |
| C-C | 1.508 | 1.505(2) |
| C-Cl | 1.815 | 1.810(2) |
| C-H (vinyl) | 1.085 | 1.090(5) |
| C-H (alkyl) | 1.095 | 1.100(5) |
| **Bond Angles (°) ** | ||
| C=C-C | 125.4 | 125.1(3) |
| C-C-Cl | 110.2 | 110.5(2) |
| H-C-H | 109.5 | 109.3(5) |
Note: Theoretical values are representative and can vary with the level of theory and basis set used. Experimental uncertainties are given in parentheses.
Table 2: Comparison of Key Experimental Vibrational Frequencies (cm⁻¹) for this compound Isomers
| Vibrational Mode | 3,4-dichloro-1-butene | cis-1,4-dichloro-2-butene | trans-1,4-dichloro-2-butene |
| **C=C Stretch (IR) ** | ~1640 | ~1650 | ~1660 |
| C=C Stretch (Raman) | Strong | Weak | Very Strong |
| C-H Bend (out-of-plane) | ~910, ~990 | ~700 | ~965 (strong, characteristic) |
| C-Cl Stretch | ~650-750 | ~680 | ~690 |
Note: These are approximate values. The trans-isomer's C-H out-of-plane bend around 965 cm⁻¹ is a key diagnostic peak and is absent in the cis-isomer.[4] The intensity of the C=C stretch in the Raman spectrum is a good indicator of the symmetry of the isomer.[4]
Experimental Protocols
Detailed and accurate experimental procedures are critical for obtaining reliable data for the validation of theoretical models.
1. Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the precise molecular geometry of volatile compounds.[5]
-
Sample Preparation: The this compound sample is purified and placed in a heated nozzle system. The sample is vaporized and introduced into a high-vacuum chamber as a jet of gas.
-
Instrumentation: A dedicated GED instrument with a high-energy electron beam (typically 40-60 keV) is used. The diffraction pattern is recorded on a photographic plate or a CCD detector.
-
Data Acquisition: An electron beam is directed through the gas jet, and the scattered electrons form a diffraction pattern. This pattern is a result of the interference of electrons scattered by the atomic nuclei in the molecule.
-
Data Analysis: The diffraction intensities are measured as a function of the scattering angle. The data is then converted into a molecular scattering curve. A theoretical model of the molecular structure is refined by least-squares fitting of the calculated scattering curve to the experimental data to yield precise bond lengths, bond angles, and torsional angles.[6][7]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a definitive method for distinguishing between the this compound isomers in the liquid phase.[4]
-
Sample Preparation: Approximately 10-20 mg of the this compound sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[4]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized.[4]
-
¹H NMR Acquisition: A standard proton spectrum is acquired. Key parameters to differentiate the isomers include the chemical shifts and coupling constants of the vinylic and allylic protons.[4] The asymmetry of 3,4-dichloro-1-butene leads to a more complex spectrum compared to the more symmetrical 1,4-dichloro-2-butene isomers.[4]
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. The number of unique carbon signals is a key differentiator. 3,4-dichloro-1-butene will show four distinct signals due to its lack of symmetry.[4]
3. Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides a fingerprint of the molecule and is sensitive to its conformational state.
-
Sample Preparation (IR): For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr).[4]
-
Instrumentation (IR): A Fourier-transform infrared (FT-IR) spectrometer is used.[4]
-
Data Acquisition (IR): A background spectrum of the empty salt plates is recorded, followed by the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.[4]
-
Sample Preparation (Raman): The liquid sample is placed in a glass capillary tube.
-
Instrumentation (Raman): A Raman spectrometer with a laser excitation source is used.
-
Data Analysis: The positions and relative intensities of the absorption bands (IR) or scattered light (Raman) are compared to theoretical predictions. Key diagnostic peaks, such as the C=C stretching and C-H out-of-plane bending vibrations, are used to differentiate isomers.[4]
Visualizations
Workflow for Experimental Validation of Theoretical Models
Caption: Workflow for the validation of theoretical models.
Logical Flow for Spectroscopic Differentiation of this compound Isomers
Caption: Spectroscopic differentiation of this compound isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Molecular structure of 1-(dichloroboryl)pentaborane(9), in the gas phase as determined by electron diffraction and supported by theoretical calculations - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Differentiating Dichlorobutene Isomers: A Comprehensive Guide Using ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise identification of isomers is paramount for ensuring the purity, efficacy, and safety of chemical compounds. Dichlorobutene, a key intermediate in the synthesis of chloroprene, exists as several structural and geometric isomers, primarily 3,4-dichloro-1-butene (B1205564), cis-1,4-dichloro-2-butene, and trans-1,4-dichloro-2-butene, along with less common isomers like 1,2-dichloro-2-butene (B87124) and 2,3-dichloro-2-butene. Due to their distinct physical and chemical properties, a reliable method for differentiation is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most definitive technique for this purpose, offering detailed insights into the molecular structure of each isomer.[1] This guide provides a comparative analysis of this compound isomers using ¹H and ¹³C NMR spectroscopy, supported by experimental data and protocols.
¹H and ¹³C NMR Spectral Data Comparison
The ¹H and ¹³C NMR spectra of this compound isomers exhibit unique patterns in chemical shifts, signal multiplicities, and coupling constants, allowing for their unambiguous identification. The symmetry of each isomer plays a significant role in the complexity of its spectrum. For instance, the asymmetrical 3,4-dichloro-1-butene presents a more complex spectrum compared to the more symmetrical 1,4-dichloro-2-butene isomers.[1]
¹H NMR Data
The proton NMR spectra are particularly useful for distinguishing between the isomers based on the chemical environment of the hydrogen atoms. The table below summarizes the key ¹H NMR spectral data for the most common this compound isomers.
| Isomer | Structure | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3,4-Dichloro-1-butene | Ha | ~5.89 | ddd | J_ac, J_ad, J_ae | |
| Hb | ~5.43 | d | J_bc | ||
| Hc | ~5.33 | d | J_ac, J_bc | ||
| Hd | ~4.50 | m | J_ad, J_de, J_df | ||
| He, Hf | ~3.73 | m | J_ae, J_de, J_df, J_ef | ||
| trans-1,4-Dichloro-2-butene | Ha | ~5.80 | t | ~5.0 | |
| Hb | ~4.05 | d | ~5.0 | ||
| cis-1,4-Dichloro-2-butene | Ha | ~5.85 | t | ~4.0 | |
| Hb | ~4.15 | d | ~4.0 |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.[1]
¹³C NMR Data
The number of unique carbon signals in the ¹³C NMR spectrum is a primary differentiator. Due to its lack of symmetry, 3,4-dichloro-1-butene shows four distinct carbon signals, while the more symmetrical isomers exhibit fewer signals.
| Isomer | Structure | Carbon Assignment | Chemical Shift (δ, ppm) |
| 3,4-Dichloro-1-butene | C1 | ~120.5 | |
| C2 | ~133.5 | ||
| C3 | ~60.0 | ||
| C4 | ~48.0 | ||
| trans-1,4-Dichloro-2-butene | C1, C4 | ~45.0 | |
| C2, C3 | ~130.0 | ||
| cis-1,4-Dichloro-2-butene | C1, C4 | ~39.5 | |
| C2, C3 | ~128.5 |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.[1]
Experimental Protocols
Accurate and reproducible NMR data acquisition is contingent on a standardized experimental protocol.
Sample Preparation:
-
Weigh approximately 10-20 mg of the this compound isomer or isomer mixture.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[1]
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard 90° pulse.
-
Relaxation Delay: 5 seconds to ensure full relaxation for quantitative analysis.
-
Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.[1]
¹³C NMR Spectroscopy:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Mode: Proton-decoupled.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.[1]
Data Processing:
-
Apply Fourier transformation to the raw free induction decay (FID) data.
-
Phase correct the resulting spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
For ¹H NMR, integrate the signals to determine the relative ratios of different protons.
-
Measure the chemical shifts (δ) and coupling constants (J).[1]
Logical Workflow for Isomer Differentiation
The following diagram illustrates a systematic approach to differentiating this compound isomers based on their NMR spectra.
Caption: Workflow for this compound isomer identification using NMR spectroscopy.
References
Unveiling the Molecular Architecture of Dichlorobutene Isomers: A Comparative Analysis of Gas-Phase Electron Diffraction and Density Functional Theory
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of two powerful techniques for structural elucidation—Gas-Phase Electron Diffraction (GED) and Density Functional Theory (DFT)—as applied to the analysis of dichlorobutene isomers. By presenting supporting experimental and computational data, this document serves as a valuable resource for selecting the appropriate method for conformational analysis.
The this compound isomers—3,4-dichloro-1-butene, cis-1,4-dichloro-2-butene, and trans-1,4-dichloro-2-butene (B41546)—are important chemical intermediates. Their reactivity and suitability for various applications are intrinsically linked to their molecular geometry. Understanding the nuances of their structures, including bond lengths, bond angles, and dihedral angles, is crucial for predicting their behavior and designing novel synthetic pathways.
A Tale of Two Techniques: GED and DFT
Gas-Phase Electron Diffraction (GED) is an experimental technique that provides direct information about the structure of molecules in the gas phase, free from intermolecular interactions that are present in liquid or solid states.[1] In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine the equilibrium geometry of the molecule.[1]
Density Functional Theory (DFT), on the other hand, is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2] DFT calculations can predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, and reaction energies. The accuracy of DFT predictions is dependent on the choice of the functional and basis set used in the calculations.[2][3][4]
Quantitative Comparison of Geometric Parameters
The following tables summarize the key geometric parameters for the this compound isomers as determined by GED experiments and DFT calculations. This direct comparison highlights the strengths and potential discrepancies of each method.
Table 1: Geometric Parameters for 3,4-Dichloro-1-Butene
| Parameter | GED (Experimental) | DFT (B3LYP/6-31G(d)) |
| Bond Lengths (Å) | ||
| C1=C2 | 1.345 ± 0.003 | 1.334 |
| C2-C3 | 1.505 ± 0.003 | 1.512 |
| C3-C4 | 1.520 ± 0.004 | 1.528 |
| C3-Cl1 | 1.805 ± 0.002 | 1.815 |
| C4-Cl2 | 1.780 ± 0.003 | 1.791 |
| Bond Angles (°) | ||
| ∠C1=C2-C3 | 125.4 ± 0.4 | 124.9 |
| ∠C2-C3-C4 | 112.1 ± 0.3 | 111.8 |
| ∠C2-C3-Cl1 | 109.8 ± 0.3 | 110.2 |
| ∠C3-C4-Cl2 | 110.5 ± 0.4 | 110.9 |
| Dihedral Angles (°) | ||
| τ(C1=C2-C3-C4) | 121.7 ± 1.5 | 120.5 |
| τ(C2-C3-C4-Cl2) | 65.8 ± 1.2 | 66.2 |
Table 2: Geometric Parameters for cis-1,4-Dichloro-2-Butene
| Parameter | GED (Experimental) | DFT (B3LYP/6-31G(d)) |
| Bond Lengths (Å) | Data not available in search results | 1.338 |
| C2=C3 | 1.501 | |
| C1-C2 | 1.810 | |
| C1-Cl | ||
| Bond Angles (°) | ||
| ∠C1-C2=C3 | 125.8 | |
| ∠Cl-C1-C2 | 111.5 | |
| Dihedral Angles (°) | ||
| τ(Cl-C1-C2=C3) | 0.0 | |
| τ(C1-C2=C3-C4) | 0.0 |
Table 3: Geometric Parameters for trans-1,4-Dichloro-2-Butene
| Parameter | GED (Experimental) | DFT (B3LYP/6-31G(d)) |
| Bond Lengths (Å) | Data not available in search results | 1.337 |
| C2=C3 | 1.499 | |
| C1-C2 | 1.808 | |
| C1-Cl | ||
| Bond Angles (°) | ||
| ∠C1-C2=C3 | 124.9 | |
| ∠Cl-C1-C2 | 111.1 | |
| Dihedral Angles (°) | ||
| τ(Cl-C1-C2=C3) | 180.0 | |
| τ(C1-C2=C3-C4) | 180.0 |
Note: The absence of experimental GED data for cis- and trans-1,4-dichloro-2-butene in the provided search results highlights a potential area for future research.
Experimental and Computational Protocols
A thorough understanding of the methodologies employed is essential for interpreting the presented data.
Gas-Phase Electron Diffraction (GED) Protocol
The experimental procedure for GED involves several key steps:
-
Sample Introduction: A gaseous sample of the this compound isomer is introduced into a high-vacuum chamber through a fine nozzle.[1]
-
Electron Beam Interaction: A high-energy electron beam (typically 40-60 keV) is directed to intersect the gas jet.[1]
-
Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector, which can be a photographic plate or a modern imaging plate.[1]
-
Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is extracted from the diffraction pattern. This experimental intensity curve is then compared to theoretical curves calculated for various molecular models. A least-squares refinement is performed to obtain the geometric parameters that best fit the experimental data.
Density Functional Theory (DFT) Protocol
The computational protocol for DFT calculations typically involves the following:
-
Initial Structure Generation: An initial 3D structure of the this compound isomer is generated.
-
Method Selection: A specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) are chosen. The B3LYP functional is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT.[2] The 6-31G(d) basis set is a Pople-style basis set that provides a good balance between accuracy and computational cost for organic molecules.[3]
-
Geometry Optimization: The energy of the initial structure is minimized with respect to the positions of the atoms. This process yields the optimized equilibrium geometry of the molecule.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
Workflow for Comparing GED and DFT
The logical workflow for comparing experimental GED data with theoretical DFT calculations in the analysis of this compound isomers can be visualized as follows:
References
Comparative Guide to Kinetic Studies of Dichlorobutene Isomerization for Activation Energy Determination
For Researchers, Scientists, and Drug Development Professionals
The isomerization of dichlorobutenes is a pivotal reaction in synthetic organic chemistry, particularly in the industrial production of chloroprene, a monomer for synthetic rubber. Understanding the kinetics of these reactions, specifically the activation energies (Ea), is crucial for optimizing reaction conditions, catalyst selection, and process efficiency. This guide provides a comparative analysis of various kinetic studies for the isomerization of dichlorobutene isomers, presenting experimental data, detailed methodologies, and mechanistic insights.
Quantitative Data Summary
The activation energy for this compound isomerization is highly dependent on the catalyst system employed. Below is a summary of experimentally determined and computationally estimated activation energies for the isomerization of 3,4-dichloro-1-butene (B1205564) to 1,4-dichloro-2-butene.
| Catalyst System | Isomerization Type | Direct Ea (kJ/mol) | Indirect Ea (kJ/mol) | Effective Ea (kJ/mol) | Temperature Range (°C) | Analytical Method | Reference |
| Fe₂O₃/ZrO₂ | 3,4-dichloro-1-butene to 1,4-dichloro-2-butene | 49.6 ± 5 | 67.3 ± 6.7 | 39.5 ± 4 | 25-55 | Gas-Liquid Chromatography | [1] |
| Fe₂O₃/TiO₂ | 3,4-dichloro-1-butene to 1,4-dichloro-2-butene | 42 ± 4.2 | 52 ± 5.2 | 35 ± 3.5 | 60-90 | Gas-Liquid Chromatography | |
| Computational Estimate | 3,4-dichloro-1-butene to 1,4-dichloro-2-butene | - | - | ~105 (25 kcal/mol) | - | Computational Methods | [2] |
Comparison of Catalyst Systems and Experimental Conditions
The choice of catalyst and reaction conditions significantly influences the isomerization pathway and efficiency.
| Catalyst/Initiator | Isomerization Type | Key Conditions | Advantages | Disadvantages | Reference |
| Heterogeneous Catalysts (e.g., Fe₂O₃/ZrO₂, Fe₂O₃/TiO₂) | 3,4-dichloro-1-butene to 1,4-dichloro-2-butene | Solid-phase, 25-90°C | Easy separation, catalyst recyclability, lower corrosion.[1] | Potential for lower activity compared to homogeneous catalysts. | [1] |
| Thiol Catalysts (e.g., 2-mercaptoethanol) with Initiator (e.g., AIBN) | cis-1,4-dichloro-2-butene (B23561) to trans-1,4-dichloro-2-butene (B41546) | 80°C, short reaction times (e.g., 30 min) | High conversion to the desired trans isomer. | Requires an initiator and may need higher temperatures. | [3] |
| Hydrogen Bromide (HBr) with UV Light | cis-1,4-dichloro-2-butene to trans-1,4-dichloro-2-butene | Ambient temperature | High trans/cis ratio at room temperature. | Requires a gaseous reagent and UV irradiation. | [3] |
| Copper Compounds | cis-1,4-dichloro-2-butene to trans-1,4-dichloro-2-butene | - | Reported as effective isomerization catalysts. | May lead to equilibrium mixtures of all three this compound isomers. | [3] |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing kinetic studies. Below are representative experimental protocols for determining the activation energy of this compound isomerization.
Protocol 1: Heterogeneous Catalysis (Fe₂O₃/ZrO₂)
This protocol is based on the study of the isomerization of 3,4-dichloro-1-butene to 1,4-dichloro-2-butene using a solid acid catalyst.[1]
-
Catalyst Preparation:
-
Commercial zirconia (ZrO₂) is used as the support.
-
The support is impregnated with an aqueous solution of iron(III) chloride (FeCl₃).
-
The impregnated support is dried and then calcined at a high temperature (e.g., 100°C for 6 hours) to obtain the Fe₂O₃/ZrO₂ catalyst.[1]
-
-
Kinetic Experiment:
-
A known amount of the catalyst is placed in a reaction vessel.
-
A specific volume of 3,4-dichloro-1-butene is added to the vessel.
-
The reaction is carried out at various constant temperatures (e.g., 25°C, 40°C, 55°C) with stirring.[1]
-
Aliquots of the reaction mixture are withdrawn at different time intervals.
-
-
Product Analysis:
-
The composition of the reaction mixture is analyzed using gas-liquid chromatography (GLC).[1]
-
The concentrations of the reactant (3,4-dichloro-1-butene) and the products (cis- and trans-1,4-dichloro-2-butene) are determined.
-
-
Data Analysis:
-
The rate constants for the forward (k₁) and reverse (k₋₁) reactions are determined from the concentration-time data.
-
The activation energies (Ea₁, Ea₋₁) are calculated using the Arrhenius equation by plotting ln(k) versus 1/T.
-
Protocol 2: Homogeneous Catalysis (cis- to trans- Isomerization)
This protocol describes a general method for the isomerization of cis-1,4-dichloro-2-butene to trans-1,4-dichloro-2-butene.[3]
-
Reaction Setup:
-
A mixture of cis- and trans-1,4-dichloro-2-butene is placed in a reaction flask.
-
A catalytic amount of a thiol (e.g., 2-mercaptoethanol) and a radical initiator (e.g., 2,2'-azobisisobutyronitrile, AIBN) are added.[3]
-
Alternatively, the mixture can be saturated with anhydrous HBr and irradiated with UV light.[3]
-
-
Kinetic Experiment:
-
The reaction is maintained at a constant temperature (e.g., 80°C for the thiol/AIBN system or ambient temperature for the HBr/UV system).[3]
-
Samples are taken at various time points.
-
-
Product Analysis:
-
The isomeric ratio (trans/cis) of 1,4-dichloro-2-butene in each sample is determined, typically by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.[2]
-
-
Data Analysis:
-
The rate of conversion from the cis to the trans isomer is calculated.
-
By conducting the experiment at different temperatures, the activation energy can be determined using the Arrhenius plot.
-
Mechanistic Insights and Visualizations
The isomerization of dichlorobutenes proceeds through an allylic rearrangement mechanism. In the case of the acid-catalyzed isomerization of 3,4-dichloro-1-butene to 1,4-dichloro-2-butene, the reaction is believed to involve the formation of a resonance-stabilized allylic carbocation intermediate.
The mechanism involves the protonation of the double bond or the interaction with a Lewis acid catalyst, leading to the formation of a carbocation. This carbocation is stabilized by resonance, allowing for the delocalization of the positive charge. The subsequent loss of a proton or dissociation of the catalyst from a different position results in the formation of the more stable 1,4-dichloro-2-butene isomer.
References
A Comparative Guide to the Analytical Separation of Dichlorobutene Isomers
For researchers, scientists, and drug development professionals, the accurate separation and quantification of dichlorobutene isomers are crucial for ensuring product quality, process optimization, and safety. The primary isomers of interest—cis-1,4-dichloro-2-butene, trans-1,4-dichloro-2-butene, and 3,4-dichloro-1-butene—frequently coexist in reaction mixtures as they are key intermediates in various industrial syntheses, including the production of chloroprene (B89495) and adiponitrile. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the separation of these isomers, supported by experimental data and detailed protocols.
Gas Chromatography-Mass Spectrometry (GC-MS): The Preferred Method
Given the volatile nature of this compound isomers, Gas Chromatography (GC) is a powerful and widely adopted technique for their analysis. The separation is based on the differential partitioning of the isomers between a gaseous mobile phase and a liquid stationary phase within a capillary column. When coupled with a Mass Spectrometer (MS), this method provides sensitive detection and confident identification based on the mass-to-charge ratio of the analytes and their fragmentation patterns.
Quantitative Data: GC-MS
| Parameter | 3,4-Dichloro-1-butene | cis-1,4-Dichloro-2-butene | trans-1,4-Dichloro-2-butene |
| Relative Retention Time | Lowest | Intermediate | Higher |
| Key Mass Fragments (m/z) | 75, 89, 53 | 75, 89, 53, 124 | 75, 89, 53, 124 |
| Limit of Detection (LOD) | Typically in the low µg/L range | Typically in the low µg/L range | Typically in the low µg/L range |
| Limit of Quantification (LOQ) | Typically in the mid-to-high µg/L range | Typically in the mid-to-high µg/L range | Typically in the mid-to-high µg/L range |
Note: The mass spectra of the cis and trans isomers are very similar, making chromatographic separation crucial for their individual quantification.
Experimental Protocol: GC-MS
This protocol is based on a well-established method for separating volatile chlorinated hydrocarbons.
1. Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or hexane.[1]
2. Instrumentation:
-
Use a GC system coupled to a mass spectrometer, such as a quadrupole mass analyzer.[1]
-
A non-polar capillary column, for instance, a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is recommended.[1]
3. GC Conditions:
-
Injector Temperature: 250 °C[1]
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1).[1]
4. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Range: Scan from m/z 35 to 200.[1]
-
Source Temperature: 230 °C[1]
-
Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
5. Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Confirm isomer identity by comparing retention times and mass spectra to known standards.
GC-MS Workflow
High-Performance Liquid Chromatography (HPLC): An Alternative Approach
While GC-MS is the more conventional choice, HPLC presents a viable alternative, especially for complex sample matrices. However, the separation of this compound isomers by HPLC is more challenging due to their similar polarities and lack of strong chromophores for UV detection. There is a notable lack of published, validated HPLC methods with quantitative data for the separation of this compound isomers. Therefore, significant method development and validation would be required.
Hypothetical Quantitative Data: HPLC
The following table outlines a hypothetical starting point for developing a reversed-phase HPLC method. The performance characteristics are estimations and would need to be determined experimentally.
| Parameter | Expected Performance |
| Retention Times | To be determined through method development. Separation of nonpolar isomers on a standard C18 column may be challenging. |
| Resolution | May require specialized columns (e.g., phenyl or chiral) to achieve baseline separation. |
| Detection | UV at a low wavelength (e.g., 210 nm) may have limited sensitivity. LC-MS would offer higher sensitivity and specificity. |
| LOD/LOQ | To be established during method validation. |
Experimental Protocol: HPLC (Starting Point)
This protocol is a hypothetical starting point for method development.
1. Sample Preparation:
-
Dissolve samples in the mobile phase.
2. Instrumentation:
-
A High-Performance Liquid Chromatograph with a UV or Mass Spectrometric Detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point, though phenyl or chiral columns might be necessary for adequate resolution.
3. HPLC Conditions (Hypothetical):
-
Mobile Phase: Isocratic elution with Acetonitrile/Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm or Mass Spectrometry.
HPLC Method Development Workflow
Conclusion and Method Selection
For the separation and quantification of this compound isomers, GC-MS is the demonstrably superior and recommended technique . Its suitability for volatile compounds, combined with the high resolving power of capillary GC columns and the specificity of mass spectrometric detection, makes it the workhorse for this analysis.
HPLC remains a potential but underdeveloped alternative . The primary hurdles for HPLC are the low polarity of the isomers, which makes them challenging to separate on standard reversed-phase columns, and their weak UV absorbance, which necessitates more sensitive detectors like mass spectrometers. Researchers considering HPLC should be prepared for significant method development and validation efforts.
The choice between the two techniques can be summarized as follows:
-
For routine, reliable, and sensitive analysis of volatile and thermally stable this compound isomers, GC-MS is the preferred method .
-
If the sample matrix is complex or non-volatile, or if GC is otherwise not available, HPLC can be considered, but requires substantial initial method development .
References
A Comparative Guide to cis- and trans-1,4-dichloro-2-butene in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The geometric isomers of 1,4-dichloro-2-butene, cis and trans, are pivotal intermediates in the industrial synthesis of high-value chemicals, including chloroprene (B89495) and adiponitrile (B1665535). While structurally similar, their distinct spatial arrangements of chlorine atoms impart significant differences in stability and reactivity, influencing their utility and performance in various synthetic applications. This guide provides an objective comparison of cis- and trans-1,4-dichloro-2-butene (B41546), supported by experimental data and detailed protocols to inform synthetic strategy and process development.
Physicochemical Properties: A Foundation for Reactivity Differences
The fundamental physical properties of the cis and trans isomers of 1,4-dichloro-2-butene are summarized below. The higher melting and boiling points of the cis isomer are notable, alongside its generally lower thermodynamic stability compared to the trans isomer. The trans isomer is the predominantly formed and more stable product in the industrial chlorination of butadiene.[1][2]
| Property | cis-1,4-dichloro-2-butene | trans-1,4-dichloro-2-butene |
| CAS Number | 1476-11-5[3] | 110-57-6[4] |
| Molecular Weight | 124.99 g/mol [3] | 125.00 g/mol [5] |
| Appearance | Colorless liquid[6] | Colorless liquid[5] |
| Melting Point | -48 °C[3] | 1-3 °C[5] |
| Boiling Point | 152 °C at 758 mmHg[3] | 155.5 °C at 101 kPa[5] |
| Density | 1.188 g/mL at 25 °C[3] | 1.183 g/mL at 25 °C[5] |
| Refractive Index | n20/D 1.489[3] | n20/D 1.488[5] |
Performance in Key Chemical Syntheses
The primary industrial applications of 1,4-dichloro-2-butene isomers are in the production of adiponitrile (a precursor to nylon-6,6) and chloroprene (the monomer for neoprene).
Synthesis of Adiponitrile
The synthesis of adiponitrile from 1,4-dichloro-2-butene proceeds via a nucleophilic substitution reaction with an alkali metal cyanide to form 1,4-dicyano-2-butene (B72079), which is subsequently hydrogenated.
While direct comparative kinetic studies on the pure cis and trans isomers are not extensively documented in publicly available literature, the commercial process favors the use of the more stable trans isomer, which is the major component of the dichlorobutene mixture obtained from butadiene chlorination.[6] The reaction is typically carried out using a mixture of the isomers.
Experimental Protocol: Synthesis of 1,4-dicyano-2-butene from a Mixture of this compound Isomers
This protocol is adapted from a patented method for the synthesis of 1,4-dicyano-2-butene.
Materials:
-
A mixture of 1,4-dichloro-2-butene and 3,4-dichloro-1-butene (B1205564)
-
Sodium cyanide (or another alkali metal cyanide)
-
Acetonitrile (B52724) (or another suitable organic nitrile solvent)
-
Cuprous chloride (or another cuprous halide catalyst)
Procedure:
-
In a reaction vessel equipped for stirring and temperature control, a solution of cuprous chloride in acetonitrile is prepared.
-
Sodium cyanide is added to the solution to form a suspension.
-
The mixture of this compound isomers is then added to the reaction mixture.
-
The reaction is conducted under substantially anhydrous conditions.
-
The resulting 1,4-dicyano-2-butene is isolated from the reaction mixture.
Note: This process is effective for both 1,4-dichloro-2-butene and 3,4-dichloro-1-butene, as the latter can isomerize to the former under the reaction conditions.[7]
Synthesis of Chloroprene
The production of chloroprene from 1,4-dichloro-2-butene involves a two-step process: catalytic isomerization to 3,4-dichloro-1-butene, followed by dehydrochlorination.[8]
The isomerization of 1,4-dichloro-2-butene to 3,4-dichloro-1-butene is a critical step.[9] This process is typically performed on the mixture of cis and trans isomers obtained from butadiene chlorination. The equilibrium of this reaction is influenced by temperature and the catalyst used.[10]
Experimental Protocol: Isomerization of 1,4-dichloro-2-butene to 3,4-dichloro-1-butene
This protocol is based on a method utilizing a copper-based catalyst.
Materials:
-
Mixture of cis- and trans-1,4-dichloro-2-butene
-
Copper(I) chloride
-
Organic quaternary ammonium (B1175870) chloride
Procedure:
-
In a dry, inert atmosphere, prepare the catalyst by mixing copper(I) chloride and the organic quaternary ammonium chloride.
-
Add the this compound mixture to the catalyst. The catalyst concentration is typically between 1% and 15% by weight of the dichlorobutenes.
-
Heat the mixture with stirring to a temperature between 80°C and 120°C. The reaction can be carried out under reduced pressure to aid in the subsequent distillation.
-
The reaction is monitored until the desired isomer ratio is achieved.
-
The product, 3,4-dichloro-1-butene, is separated from the higher-boiling 1,4-dichloro-2-butene and the catalyst by fractional distillation under reduced pressure.[9]
Isomerization of cis- to trans-1,4-dichloro-2-butene
Due to the higher stability and often more desirable reactivity of the trans isomer, methods for the isomerization of the cis isomer have been developed. This allows for the conversion of the less abundant cis isomer, formed during butadiene chlorination, into the more useful trans isomer.
Experimental Protocol: cis- to trans-Isomerization of 1,4-dichloro-2-butene
The following protocol is based on a patented method using a thiol catalyst and an initiator.
Materials:
-
A mixture of cis- and trans-1,4-dichloro-2-butene
-
2-mercaptoethanol (or another thiol catalyst)
-
2,2'-azobisisobutyronitrile (AIBN) (or another radical initiator)
Procedure:
-
A mixture of cis- and trans-1,4-dichloro-2-butene is combined with the thiol catalyst and the initiator.
-
The reaction is carried out at a temperature sufficient to effect isomerization, for example, between room temperature and 80°C.
-
The reaction time is dependent on the catalyst and initiator system and can range from minutes to hours.
-
The progress of the isomerization is monitored by techniques such as gas chromatography to determine the trans/cis ratio.
Quantitative Data for cis-to-trans Isomerization
The following table summarizes the results from a study on the isomerization of a starting mixture of 80/20 trans/cis-1,4-dichlorobutene-2.
| Catalyst | Initiator | Reaction Time (min) | Final trans/cis Ratio |
| 2-mercaptoethanol | AIBN | 10 | 95/5 |
| Hydrogen Bromide | UV light | 20 | 95/5 |
Data adapted from European Patent EP0270006A2.[11]
Visualizing the Synthetic Pathways
The following diagrams illustrate the key transformations involving cis- and trans-1,4-dichloro-2-butene.
Caption: Industrial synthesis of chloroprene from 1,3-butadiene.
Caption: Synthesis of adiponitrile from 1,4-dichloro-2-butene.
Caption: Reversible isomerization of cis- and trans-1,4-dichloro-2-butene.
Conclusion
Both cis- and trans-1,4-dichloro-2-butene are valuable C4 building blocks in chemical synthesis. The trans isomer is generally favored due to its greater thermodynamic stability and its prevalence in the product mixture from the chlorination of butadiene. However, the ability to isomerize the cis isomer to the trans form enhances the overall efficiency of these synthetic routes. While direct quantitative comparisons of the reactivity of the pure isomers are not extensively reported, the provided protocols and data offer a solid foundation for researchers and professionals in the field to make informed decisions in their synthetic endeavors. The choice between using a mixture of isomers or a purified single isomer will depend on the specific requirements of the subsequent reaction steps and the overall economic viability of the process.
References
- 1. Synthesis routes of cis-1,4-Dichloro-2-butene [benchchem.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. 1,4-Dichloro-2-Butene (Mixture Of Cis And Trans) [chembk.com]
- 4. 2-Butene, 1,4-dichloro-, (E)- [webbook.nist.gov]
- 5. TRANS-1,4-DICHLORO-2-BUTENE | 764-41-0 [chemicalbook.com]
- 6. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US2462388A - Preparation of 1,4-dicyano-2-butene - Google Patents [patents.google.com]
- 8. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Analysis of Theoretical and Experimental Physicochemical Properties of Dichlorinated Butenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the theoretical and experimental physicochemical properties of several dichlorinated butene isomers. Understanding these properties is crucial for researchers and professionals involved in chemical synthesis, reaction modeling, and drug development, as the isomeric form of a molecule can significantly influence its reactivity, bioavailability, and other critical characteristics. This document aims to be a valuable resource by presenting a side-by-side comparison of experimentally determined values and computationally predicted data, alongside the methodologies used for these determinations.
Data Presentation: Physicochemical Property Comparison
The following table summarizes the available experimental and theoretical data for key physicochemical properties of various dichlorinated butene isomers. It is important to note that a significant portion of the theoretical data is derived from group contribution methods, which provide estimates based on molecular structure.
| Isomer | Property | Experimental Value | Theoretical/Calculated Value |
| trans-1,4-dichloro-2-butene | Boiling Point | 155 °C | 96.79 °C (Joback Method) |
| Melting Point | 1-3 °C | -83.55 °C (Joback Method) | |
| Density | 1.183 g/cm³ at 25 °C | Not Available | |
| Refractive Index | 1.488 at 20 °C | Not Available | |
| cis-1,4-dichloro-2-butene | Boiling Point | 152 °C | 96.79 °C (Joback Method) |
| Melting Point | -48 °C | -83.55 °C (Joback Method) | |
| Density | 1.188 g/cm³ at 25 °C | Not Available | |
| Refractive Index | 1.489 at 20 °C | Not Available | |
| 3,4-dichloro-1-butene | Boiling Point | 123 °C | 93.33 °C (Joback Method) |
| Melting Point | -61 °C | -97.51 °C (Joback Method) | |
| Density | 1.153 g/cm³ at 25 °C | Not Available | |
| Refractive Index | 1.4658 at 20 °C | Not Available | |
| 1,3-dichloro-2-butene | Boiling Point | 127.05 °C | 104.04 °C (Joback Method) |
| Melting Point | Not Available | -97.51 °C (Joback Method) | |
| Density | Not Available | Not Available | |
| Refractive Index | Not Available | Not Available |
Methodologies and Protocols
A clear understanding of the methodologies used to obtain the data presented above is essential for a critical evaluation of the results. This section details the experimental protocols and the basis for the theoretical predictions.
Experimental Protocols
The experimental values cited in this guide are determined using standardized laboratory procedures. The following are detailed summaries of the typical methods employed for measuring the key physicochemical properties.
-
Boiling Point Determination (ASTM D1078): The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common method for its determination is distillation.[1][2][3][4][5]
-
Apparatus: A distillation flask, condenser, receiving cylinder, thermometer, and a heating source.
-
Procedure: The dichlorobutene sample is placed in the distillation flask with boiling chips. The apparatus is assembled, and the sample is heated. The temperature is recorded when the first drop of distillate falls from the condenser, and the temperature range over which the liquid distills is noted. The boiling point is the constant temperature observed during the distillation of a pure substance.
-
-
Melting Point Determination (ASTM E324): The melting point is the temperature at which a solid turns into a liquid. For crystalline organic compounds, it is a sharp, well-defined temperature.[6][7][8]
-
Apparatus: A capillary tube, a melting point apparatus (such as a Thiele tube or an automated instrument), and a thermometer.
-
Procedure: A small, finely powdered sample of the this compound isomer (if in solid form) is packed into a capillary tube. The tube is placed in the melting point apparatus and heated slowly. The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting point range.
-
-
Density Measurement (ASTM D4052): Density is the mass per unit volume of a substance. For liquids, it is often measured using a digital density meter.[9][10][11][12][13][14]
-
Apparatus: A digital density meter, which typically operates on the oscillating U-tube principle.
-
Procedure: The instrument is calibrated with a substance of known density. A small volume of the this compound sample is then injected into the thermostatted measuring cell. The instrument measures the oscillation frequency of the U-tube containing the sample, from which the density is calculated and displayed.
-
-
Refractive Index Measurement (ASTM D1218): The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a pure compound.[15][16][17][18][19][20][21]
-
Apparatus: A refractometer (e.g., an Abbé refractometer).
-
Procedure: A small drop of the liquid this compound sample is placed on the prism of the refractometer. The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. The refractive index is then read directly from the instrument's scale. The temperature at which the measurement is made is crucial and should be controlled and reported.
-
Theoretical Methodologies
The theoretical values presented in this guide are primarily based on group contribution methods, which are a form of quantitative structure-property relationship (QSPR) modeling.[22][23][24][25][26] These methods estimate the properties of a molecule by summing the contributions of its individual functional groups.
-
Joback Method: This is a widely used group contribution method for the estimation of various thermophysical properties of pure organic compounds.[6][9][15][27] The method breaks down the molecule into its constituent groups, and each group is assigned a specific numerical contribution for a given property. The property of the entire molecule is then calculated by summing these contributions. While computationally inexpensive and useful for initial estimations, the Joback method has known limitations in accuracy, especially for complex molecules or those with strong intermolecular interactions.[6]
-
Stein and Brown Method: This is another group contribution method for the prediction of boiling points. It was developed using a larger dataset than the Joback method and often provides more accurate estimations.[1][16][28][29]
Mandatory Visualization
The following diagram illustrates the logical workflow for comparing theoretical and experimental physicochemical properties of dichlorinated butenes.
References
- 1. Boiling Point: Stein + Brown Method [molecularknowledge.com]
- 2. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]
- 3. store.astm.org [store.astm.org]
- 4. store.astm.org [store.astm.org]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. Joback method - Wikipedia [en.wikipedia.org]
- 7. infinitalab.com [infinitalab.com]
- 8. store.astm.org [store.astm.org]
- 9. scribd.com [scribd.com]
- 10. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 11. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 12. ASTM D4052 - eralytics [eralytics.com]
- 13. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 14. store.astm.org [store.astm.org]
- 15. Boiling Point: Joback's Method [molecularknowledge.com]
- 16. lisa.u-pec.fr [lisa.u-pec.fr]
- 17. matestlabs.com [matestlabs.com]
- 18. store.astm.org [store.astm.org]
- 19. scribd.com [scribd.com]
- 20. standards.iteh.ai [standards.iteh.ai]
- 21. scribd.com [scribd.com]
- 22. medium.com [medium.com]
- 23. Prediction of Normal Boiling Points of Hydrocarbons from Molecular Structure | Semantic Scholar [semanticscholar.org]
- 24. asianpubs.org [asianpubs.org]
- 25. discovery.researcher.life [discovery.researcher.life]
- 26. [PDF] Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure-Property Relationship | Semantic Scholar [semanticscholar.org]
- 27. youtube.com [youtube.com]
- 28. Fiehn Lab - Boiling_Points [fiehnlab.ucdavis.edu]
- 29. tsapps.nist.gov [tsapps.nist.gov]
- 30. benchchem.com [benchchem.com]
Reactivity Showdown: Dichlorobutenes vs. Dichlorobutanes in Nucleophilic Substitution
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the realm of synthetic organic chemistry, the choice of substrate is paramount to the success of a reaction. For professionals in drug development and chemical research, understanding the subtle yet significant differences in reactivity between structurally similar molecules is critical for designing efficient and high-yield synthetic routes. This guide provides an objective comparison of the nucleophilic substitution reactivity of dichlorobutenes and dichlorobutanes, supported by experimental data and detailed methodologies. The presence of a carbon-carbon double bond in dichlorobutenes dramatically alters their reactivity profile compared to their saturated counterparts, dichlorobutanes.
Executive Summary of Reactivity
Dichlorobutenes, particularly allylic isomers such as 1,4-dichloro-2-butene, exhibit significantly higher reactivity in nucleophilic substitution reactions compared to their saturated analogs, dichlorobutanes like 1,4-dichlorobutane (B89584). This enhanced reactivity is attributed to the electronic influence of the adjacent double bond, which stabilizes the transition state in S(_N)2 reactions and promotes the formation of a resonance-stabilized carbocation in S(_N)1 reactions. Experimental evidence suggests that allylic chlorides can react over 800 times faster than their corresponding alkyl chlorides in S(_N)2 reactions.[1]
Quantitative Reactivity Comparison
| Substrate Analog | Relative S(_N)2 Rate (with Iodide in Acetone) | Activation Energy (Ea) | Half-life (Hydrolysis at 25°C) |
| Allyl Chloride (analogous to 1,4-dichloro-2-butene) | ~800 | Lower (qualitative) | 3.2 days (for 1,4-dichloro-2-butene) |
| n-Propyl Chloride (analogous to 1,4-dichlorobutane) | 1 | Higher (qualitative) | Not readily available |
| 1,4-Dichlorobutane | - | ~21 kcal/mol (for esterification) | - |
Note: The relative rate is based on the comparison of allyl chloride to propyl chloride, which serve as excellent models for the reactive centers in 1,4-dichloro-2-butene and 1,4-dichlorobutane, respectively.
Mechanistic Basis for Reactivity Differences
The striking difference in reactivity between dichlorobutenes and dichlorobutanes stems from the influence of the allylic double bond.
S(_N)2 Reactions
In a bimolecular nucleophilic substitution (S(_N)2) reaction, the nucleophile attacks the carbon center at the same time as the leaving group departs. The rate of this reaction is highly sensitive to the energy of the transition state.
-
Dichlorobutenes (Allylic Halides): The p-orbitals of the adjacent double bond overlap with the p-orbital of the carbon undergoing substitution in the transition state. This conjugation stabilizes the transition state, lowering the activation energy and accelerating the reaction.[1]
-
Dichlorobutanes (Alkyl Halides): In the absence of a double bond, there is no such electronic stabilization of the transition state. The reactivity is primarily governed by steric hindrance around the reaction center.
S(_N)1 Reactions
A unimolecular nucleophilic substitution (S(_N)1) reaction proceeds through a carbocation intermediate. The stability of this intermediate is the primary determinant of the reaction rate.
-
Dichlorobutenes (Allylic Halides): The loss of a chloride ion from an allylic dichlorobutene, such as 1,4-dichloro-2-butene, results in the formation of a resonance-stabilized allylic carbocation. The positive charge is delocalized over two carbon atoms, significantly increasing the stability of the intermediate and favoring the S(_N)1 pathway, especially with weak nucleophiles in polar protic solvents.
-
Dichlorobutanes (Alkyl Halides): Primary alkyl halides, such as 1,4-dichlorobutane, would form a highly unstable primary carbocation. Consequently, they are very unlikely to react via an S(_N)1 mechanism.
Experimental Protocols
To empirically determine and compare the reactivity of dichlorobutenes and dichlorobutanes, the following experimental protocols can be employed.
Experiment 1: Comparison of S(_N)2 Reactivity using Sodium Iodide in Acetone (B3395972)
Objective: To qualitatively and semi-quantitatively compare the rates of S(_N)2 reaction of 1,4-dichloro-2-butene and 1,4-dichlorobutane.
Principle: The reaction of alkyl chlorides with sodium iodide in acetone is a classic method to probe S(_N)2 reactivity. Sodium iodide is soluble in acetone, while the sodium chloride product is not. The rate of formation of the sodium chloride precipitate provides a visual indication of the reaction rate.
Materials:
-
1,4-dichloro-2-butene (cis/trans mixture)
-
1,4-dichlorobutane
-
15% (w/v) solution of sodium iodide in anhydrous acetone
-
Test tubes
-
Water bath
Procedure:
-
Label two clean, dry test tubes, one for each substrate.
-
Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.
-
Place the test tubes in a water bath maintained at a constant temperature (e.g., 50°C).
-
Simultaneously add 5 drops of 1,4-dichloro-2-butene to one test tube and 5 drops of 1,4-dichlorobutane to the other.
-
Start a timer immediately.
-
Observe the test tubes for the formation of a white precipitate (sodium chloride).
-
Record the time it takes for the precipitate to first appear in each test tube.
Expected Outcome: A precipitate will form significantly faster in the test tube containing 1,4-dichloro-2-butene, demonstrating its higher reactivity in S(_N)2 reactions.
Experiment 2: Synthesis of 1,4-Diazido-2-butene and 1,4-Diazidobutane (B1339667)
Objective: To compare the reaction conditions required for the synthesis of 1,4-diazido-2-butene and 1,4-diazidobutane, providing an indirect measure of the reactivity of the corresponding dichloro precursors.
Principle: The substitution of chlorides with the azide (B81097) nucleophile is a common synthetic transformation. A more reactive substrate will undergo this substitution under milder conditions (e.g., lower temperature, shorter reaction time).
Materials:
-
1,4-dichloro-2-butene
-
1,4-dichlorobutane
-
Sodium azide (NaN(_3))
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Round-bottom flasks
-
Stirring apparatus
-
Heating mantles
-
Thin-layer chromatography (TLC) apparatus
Procedure for 1,4-Diazido-2-butene:
-
In a round-bottom flask, dissolve 1,4-dichloro-2-butene in DMF.
-
Add a stoichiometric excess of sodium azide.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Observe the time required for the complete consumption of the starting material.
Procedure for 1,4-Diazidobutane:
-
In a separate round-bottom flask, dissolve 1,4-dichlorobutane in DMF.
-
Add a stoichiometric excess of sodium azide.
-
Stir the mixture and gently heat it (e.g., to 50-60°C) while monitoring the reaction by TLC.
-
Observe the time and temperature required for the complete consumption of the starting material.
Expected Outcome: The synthesis of 1,4-diazido-2-butene will proceed much more readily, likely at room temperature, while the synthesis of 1,4-diazidobutane will require heating to achieve a comparable reaction rate, again highlighting the greater reactivity of the this compound.
Logical Comparison Workflow
Caption: Comparison of factors influencing the reactivity of dichlorobutenes and dichlorobutanes.
Signaling Pathways and Experimental Workflow Diagrams
Caption: S(_N)2 reaction pathway comparison.
Caption: S(_N)1 reaction pathway comparison.
Conclusion for the Synthetic Chemist
The presence of a double bond in an allylic position, as seen in 1,4-dichloro-2-butene, is a powerful activating feature for nucleophilic substitution reactions. Compared to their saturated counterparts like 1,4-dichlorobutane, allylic dichlorides react significantly faster under both S(_N)2 and S(_N)1 conditions. This heightened reactivity allows for the use of milder reaction conditions, which can be advantageous for the synthesis of complex or sensitive molecules. For drug development professionals and researchers, the choice between a this compound and a dichlorobutane as a synthetic precursor will have profound implications for reaction kinetics, yield, and the potential for side reactions. Therefore, a thorough understanding of these reactivity differences is essential for the strategic design of synthetic pathways.
References
Dichlobuten-Reaktionswege: Eine vergleichende Analyse des SN2- vs. E2-Wettbewerbs
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bietet dieses Handbuch einen detaillierten Vergleich der konkurrierenden bimolekularen nukleophilen Substitution (SN2) und der bimolekularen Eliminierung (E2) Reaktionswege von Dichlorbuten. Durch die Untersuchung der strukturellen Isomere von Dichlorbuten und den Einfluss verschiedener Reaktionsbedingungen beleuchten wir die Faktoren, die das Ergebnis dieser entscheidenden synthetischen Transformationen bestimmen.
Die Isomere von Dichlorbuten, vor allem 3,4-Dichlor-1-buten und 1,4-Dichlor-2-buten, sind wichtige Zwischenprodukte in industriellen Prozessen, insbesondere bei der Herstellung von Chloropren, dem Monomer für Neopren-Synthesekautschuk.[1][2] Das Verständnis des Wettbewerbs zwischen SN2- und E2-Reaktionen ist für die Optimierung der Produktausbeuten und die Minimierung unerwünschter Nebenprodukte von entscheidender Bedeutung.
Der Wettbewerb zwischen Substitution und Eliminierung
Die Reaktion von Dichlorbuten mit einer Base oder einem Nukleophil kann zwei Hauptwege einschlagen:
-
SN2-Reaktion (bimolekulare nukleophile Substitution): Hier greift das Nukleophil das Kohlenstoffatom an, das an ein Chloratom gebunden ist, und verdrängt das Chloridion in einem einzigen konzertierten Schritt. Dies führt zur Bildung eines substituierten Produkts.
-
E2-Reaktion (bimolekulare Eliminierung): In diesem Fall wirkt das Reagenz als Base und entfernt ein Proton von einem Kohlenstoffatom, das an das an Chlor gebundene Kohlenstoffatom angrenzt. Dies führt zur Bildung einer Doppelbindung und zur Eliminierung von Chlorwasserstoff, was zu einem Alkenprodukt führt.
Mehrere Faktoren beeinflussen, welcher Weg bevorzugt wird, darunter die Struktur des Dichlorbuten-Isomers, die Art des Nukleophils/der Base, das Lösungsmittel und die Temperatur.[3][4]
Analyse der Reaktionswege
3,4-Dichlor-1-buten
Dieses Isomer ist ein primäres Allylhalogenid, was es anfällig für SN2-Reaktionen macht.[5] Die Allylposition erhöht die Reaktivität gegenüber der nukleophilen Substitution im Vergleich zu gesättigten Analoga.[6] Allerdings kann unter stark basischen Bedingungen die E2-Reaktion dominieren, was zur Bildung von Chloropren führt. Dies ist der etablierte industrielle Weg.[1][7]
1,4-Dichlor-2-buten
Dieses Isomer ist ein primäres Dihalogenid. Ähnlich wie 3,4-Dichlor-1-buten ist es aufgrund seiner primären Natur ein guter Kandidat für SN2-Reaktionen.[3] Die Konkurrenz mit der E2-Reaktion wird auch hier von den Reaktionsbedingungen beeinflusst.
Quantitative Datenanalyse
Die folgende Tabelle fasst die quantitativen Ergebnisse der Reaktion von Dichlorbuten unter Bedingungen zusammen, die entweder die E2- oder potenziell die SN2-Reaktion begünstigen.
| Substrat | Reagenz | Lösungsmittel | Temperatur (°C) | Hauptprodukt(e) | Weg | Umwandlung/Ausbeute |
| 3,4-Dichlor-1-buten | Ca(OH)₂ | Ethylenglykol | 100 | Chloropren | E2 | 95,2 % Umwandlung (DCB), 72 % Ausbeute (Chloropren)[8] |
| 1,4-Dichlor-2-buten | NaOH | Wasser/Ethanol | Rückfluss | 1-Chlor-4-hydroxy-2-buten, 2-Chlor-3-buten-1-ol | SN2 | Qualitative Daten deuten auf die Bildung von Substitutionsprodukten hin.[4] |
Experimentelle Protokolle
Dehydrochlorierung von 3,4-Dichlor-1-buten (E2-Weg)
Dieses Protokoll basiert auf einem patentierten industriellen Verfahren zur Herstellung von Chloropren.[8]
-
Reaktoraufbau: Ein Reaktor wird mit 100 g (1,61 mol) Ethylenglykol und 10,4 g (0,14 mol) Calciumhydroxid (Ca(OH)₂) beschickt.
-
Temperatur: Die Mischung wird unter Rühren auf 100 °C erhitzt.
-
Reagenzzugabe: 31,25 g (0,25 mol) 3,4-Dichlor-1-buten (DCB) werden über einen Zeitraum von 30 Minuten aus einem Tropftrichter zugegeben.
-
Reaktionszeit: Die Reaktionsmischung wird eine weitere Stunde bei 100 °C unter Rühren gehalten.
-
Produktisolierung: Während der Reaktion destilliert das Produkt (Chloropren) ab und wird aufgefangen.
-
Analyse: Das gesammelte Destillat und die Restmischung im Reaktor werden gaschromatographisch analysiert, um die Umwandlung von DCB und die Ausbeute an Chloropren zu bestimmen.
Hydrolyse von 1,4-Dichlor-2-buten (potenzieller SN2-Weg)
Dieses allgemeine Protokoll beschreibt die Bedingungen, die typischerweise für die Hydrolyse von Halogenalkanen verwendet werden und die SN2-Reaktionen begünstigen.[4][9]
-
Reaktionsmischung: Das Halogenalkan (1,4-Dichlor-2-buten) wird mit einer Lösung von Natrium- oder Kaliumhydroxid erhitzt.
-
Lösungsmittel: Ein 50/50-Gemisch aus Ethanol und Wasser wird üblicherweise als Lösungsmittel verwendet, um die Löslichkeit beider Reaktanten zu gewährleisten.
-
Bedingungen: Die Reaktion wird unter Rückfluss erhitzt.
-
Produkt: Das Halogenatom wird durch eine -OH-Gruppe ersetzt, was zu einem Alkohol führt.
-
Analyse: Die Produktmischung kann durch Techniken wie Gaschromatographie-Massenspektrometrie (GC-MS) analysiert werden, um die gebildeten Substitutionsprodukte zu identifizieren.
Visualisierung der Reaktionswege
Die folgenden Diagramme veranschaulichen die SN2- und E2-Reaktionswege für Dichlorbuten.
Abbildung 1: Allgemeiner SN2-Reaktionsweg für Dichlorbuten.
Abbildung 2: Allgemeiner E2-Reaktionsweg für Dichlorbuten.
Abbildung 3: Allgemeiner experimenteller Arbeitsablauf zur Analyse der SN2/E2-Konkurrenz.
Fazit
Die Reaktion von Dichlorbuten-Isomeren stellt einen klassischen Fall des Wettbewerbs zwischen SN2- und E2-Wegen dar. Während die Dehydrochlorierung von 3,4-Dichlor-1-buten zu Chloropren ein industriell bedeutendes Beispiel für eine E2-Reaktion ist, darf das Potenzial für SN2-Reaktionen, insbesondere unter weniger basischen und stärker nukleophilen Bedingungen, nicht übersehen werden. Die Wahl der Reaktionsbedingungen ist entscheidend für die Steuerung der Produktverteilung. Für Forscher in der Synthesechemie und Arzneimittelentwicklung ist ein gründliches Verständnis dieser konkurrierenden Wege unerlässlich, um gewünschte Moleküle effizient zu entwerfen und zu synthetisieren. Zukünftige Studien, die sich auf die quantitative Analyse der SN2-Produktbildung unter verschiedenen Bedingungen konzentrieren, würden das Verständnis dieser vielseitigen chemischen Zwischenprodukte weiter verbessern.
References
- 1. benchchem.com [benchchem.com]
- 2. Chloroprene - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]
- 6. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. US5672792A - Process for preparing chloroprene - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to the Stereoisomerism of 2,3-Dichlorobutane: Optical and Geometrical Isomers
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of a molecule is a critical determinant of its biological activity and physical properties. In the field of drug development and materials science, a thorough understanding and characterization of stereoisomers are paramount. This guide provides a comprehensive comparison of the stereoisomers of 2,3-dichlorobutane (B1630595), a molecule that serves as a classic example of optical isomerism, including the presence of enantiomers and a meso compound. While 2,3-dichlorobutane does not exhibit geometrical isomerism due to the absence of a double bond, its stereoisomerism arising from its two chiral centers offers valuable insights into the fundamental principles of stereochemistry.
Introduction to Stereoisomerism in 2,3-Dichlorobutane
2,3-Dichlorobutane possesses two chiral centers at carbon atoms C2 and C3. This structural feature gives rise to a total of three stereoisomers: a pair of enantiomers that are non-superimposable mirror images of each other, and a meso compound, which is an achiral diastereomer of the enantiomers. The meso isomer is characterized by an internal plane of symmetry, rendering it optically inactive despite the presence of chiral centers.[1][2][3]
The (2R,3R) and (2S,3S) configurations constitute the enantiomeric pair, which are optically active and rotate plane-polarized light in equal but opposite directions. The (2R,3S) configuration is a meso compound and is optically inactive due to its internal symmetry.[1][2] The relationship between the meso compound and either of the enantiomers is that of diastereomers, which have different physical properties.
Comparative Physical Properties
The distinct spatial arrangements of the stereoisomers of 2,3-dichlorobutane lead to differences in their physical properties. While enantiomers share identical physical properties such as boiling point, melting point, and density in an achiral environment, they differ in their interaction with plane-polarized light.[4] Diastereomers, on the other hand, have distinct physical properties.
| Property | (±)-2,3-Dichlorobutane (Racemic Mixture) | meso-2,3-Dichlorobutane | (2R,3R)-2,3-Dichlorobutane | (2S,3S)-2,3-Dichlorobutane |
| Molecular Formula | C₄H₈Cl₂ | C₄H₈Cl₂ | C₄H₈Cl₂ | C₄H₈Cl₂ |
| Molecular Weight | 127.01 g/mol | 127.01 g/mol | 127.01 g/mol | 127.01 g/mol |
| Boiling Point | 117-119 °C[5][6][7] | 110.5 °C | 119 °C | 119 °C |
| Melting Point | -80 °C[5] | -80.4 °C | -80 °C | -80 °C |
| Density | 1.107 g/mL at 25°C[5][7] | 1.075 g/cm³ | 1.105 g/mL | 1.105 g/mL |
| Refractive Index (n20/D) | 1.442[5][7] | 1.4389 | Not available | Not available |
| Specific Rotation ([α]) | 0° (optically inactive) | 0° (optically inactive)[3] | Value not available | Value not available |
Experimental Protocols
The separation and characterization of the stereoisomers of 2,3-dichlorobutane rely on chromatographic and spectroscopic techniques.
Gas chromatography is a powerful technique for separating the volatile stereoisomers of 2,3-dichlorobutane. The meso diastereomer can be separated from the racemic enantiomeric pair on a standard achiral column due to their different physical properties. To separate the enantiomers, a chiral stationary phase is required.
Experimental Workflow for GC Separation:
Caption: Workflow for the separation and analysis of 2,3-dichlorobutane stereoisomers using Gas Chromatography.
Detailed GC Method Parameters (Hypothetical):
-
Instrument: Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column (for diastereomer separation): 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Column (for enantiomer separation): Chiral capillary column (e.g., cyclodextrin-based stationary phase).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C.
-
Detector Temperature: 280 °C (for FID).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Polarimetry is used to measure the optical rotation of the chiral enantiomers. The meso compound will not rotate plane-polarized light.
Experimental Protocol for Polarimetry:
-
Sample Preparation: Prepare a solution of the separated enantiomer (or the mixture) of known concentration (c) in a suitable achiral solvent (e.g., ethanol).
-
Instrument Calibration: Calibrate the polarimeter using the pure solvent as a blank.
-
Measurement:
-
Rinse the sample cell with the prepared solution.
-
Fill the sample cell of a known path length (l) with the solution, ensuring no air bubbles are present.
-
Place the cell in the polarimeter.
-
Measure the observed rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).
-
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α]Tλ = α / (l * c)
Where:
-
[α] is the specific rotation.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of light.
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the sample in g/mL.
-
Stereoisomer Relationships
The relationships between the different stereoisomers of 2,3-dichlorobutane can be visualized as follows:
Caption: Relationships between the stereoisomers of 2,3-dichlorobutane.
Conclusion
The study of 2,3-dichlorobutane provides a clear and fundamental understanding of stereoisomerism. The existence of optically active enantiomers and an optically inactive meso diastereomer highlights the critical role of molecular symmetry. For researchers in drug development and related fields, the ability to separate and characterize such isomers using techniques like chiral gas chromatography and polarimetry is an essential skill. The distinct physical properties of diastereomers and the unique optical properties of enantiomers underscore the importance of stereochemical control and analysis in modern chemistry.
References
Safety Operating Guide
Proper Disposal of Dichlorobutene: A Guide for Laboratory Professionals
The safe and compliant disposal of dichlorobutene is a critical aspect of laboratory safety and environmental responsibility. Due to its hazardous properties, including flammability, corrosivity, and potential carcinogenicity, strict protocols must be followed to mitigate risks to personnel and the environment.[1][2][3] This guide provides essential information on the proper handling and disposal of this compound waste.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a controlled environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (Polyvinyl Alcohol or Viton® are recommended), safety goggles, and a lab coat.[2] In situations with a potential for exposure above the recommended limit of 0.005 ppm, a NIOSH-approved full-facepiece respirator with an organic vapor cartridge should be used.[2]
-
Ventilation: All handling of this compound and its waste must be conducted within a well-ventilated area, preferably inside a chemical fume hood to minimize inhalation exposure.[1]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[4][5]
Spill and Emergency Procedures
In the event of a spill or leak, the following steps should be taken immediately:
-
Evacuate and Secure: Evacuate all non-essential personnel from the area and secure the entrance.[2]
-
Eliminate Ignition Sources: Remove all sources of ignition, as this compound is a combustible liquid and its vapors can form explosive mixtures with air.[2][6]
-
Containment and Cleanup: Absorb the spilled liquid with an inert material such as vermiculite, dry sand, or earth.[2][4] Use non-sparking tools to collect the absorbed material.[4][7]
-
Containerize Waste: Place the contaminated absorbent material into a suitable, sealed container for disposal as hazardous waste.[2][4]
-
Decontaminate: Ventilate the area and wash it thoroughly after the cleanup is complete.[2]
Waste Segregation and Collection
Proper segregation of chemical waste is fundamental for safe and compliant disposal.[1]
-
Designated Waste Stream: this compound waste must be collected in a designated "halogenated organic waste" container.[1] Do not mix it with non-halogenated organic waste, as this can complicate the disposal process.[1]
-
Chemical Incompatibility: Avoid mixing this compound waste with incompatible materials such as strong oxidizing agents (chlorates, nitrates, peroxides), strong bases, strong acids, and certain metals.[8] It can also react slowly with water to form hydrochloric acid.[3][8]
-
Container Labeling: The waste container must be clearly labeled with the chemical name and appropriate hazard symbols, including those for flammability, health hazard (carcinogen), and corrosivity.[1][2]
Disposal Procedure
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Waste Accumulation: Collect this compound waste in a dedicated, leak-proof container made of a compatible material.[1]
-
Contact EHS: When the waste container is approaching its capacity, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[1]
-
Professional Disposal: The EHS department will coordinate with a certified hazardous waste management company for the transportation and ultimate disposal of the chemical.[1] The standard and most environmentally sound method for the disposal of chlorinated hydrocarbons is high-temperature incineration.[1][8]
Quantitative Data Summary
| Property | Value | Source(s) |
| DOT Number | UN 2922 | [2] |
| DOT Hazard Class | 8 (Corrosive) | [2] |
| NFPA Flammability Rating | 2 (Moderate) | [2] |
| NFPA Reactivity Rating | 0 (Minimal) | [2] |
| ACGIH Exposure Limit (8-hr TWA) | 0.005 ppm | [2] |
| RCRA Waste Number | U074 | [9] |
| EPA Reportable Quantity | 1 pound | [9] |
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nj.gov [nj.gov]
- 3. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 1,4-DICHLORO-2-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Page loading... [wap.guidechem.com]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Essential Safety and Operational Guide for Handling Dichlorobutene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of dichlorobutene in a laboratory setting. Adherence to these procedures is essential to mitigate the significant hazards associated with this compound. This compound is a flammable liquid and vapor that can cause severe burns to the skin, eyes, and respiratory tract.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory when working with this compound to prevent exposure. The following table summarizes the required PPE for various laboratory activities involving this chemical.
| Activity | Required PPE | Rationale |
| Receiving and Unpacking | • Chemical-resistant gloves (Nitrile, Neoprene)• Safety glasses with side shields or chemical splash goggles | Protects against potential contamination on external packaging.[2] |
| Weighing and Aliquoting (in a chemical fume hood) | • Chemical-resistant gloves (Butyl rubber, Viton®); double gloving is recommended• Flame-retardant lab coat or chemical-resistant apron• Chemical splash goggles and a face shield | Minimizes skin and eye contact with the neat compound.[2][3] A fume hood is essential to control inhalation exposure.[3] |
| Conducting Reactions (in a chemical fume hood) | • Chemical-resistant gloves (Butyl rubber, Viton®)• Flame-retardant lab coat or chemical-resistant gown• Chemical splash goggles and a face shield | Provides comprehensive protection during active handling and potential for splashes.[2][3] |
| Spill Cleanup | • Double-gloving with chemical-resistant gloves• Chemical-resistant coveralls or gown• Chemical splash goggles and a face shield• NIOSH-approved respirator with an organic vapor cartridge | Ensures maximum protection from splashes, and high concentrations of vapors during spill response.[2][3] |
Experimental Protocol: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Fume Hood: Ensure a certified chemical fume hood is operational before beginning any work.[3]
-
Safety Equipment: Verify that a safety shower and eyewash station are accessible and fully functional.[1]
-
Ignition Sources: Remove all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, from the work area.[1]
-
Spill Kit: Have a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand, or earth) readily available.[1][4] Do not use combustible materials like sawdust.[5]
2. Handling:
-
PPE: Don all required PPE as specified in the table above before handling this compound.[3]
-
Grounding: Ground and bond all containers and transfer equipment to prevent the buildup of static electricity.[1][3]
-
Tools: Use only non-sparking tools for all operations.[1][3]
-
Exposure Avoidance: Avoid inhaling vapors and prevent any direct contact with skin and eyes.[1]
-
Container Management: Keep containers of this compound tightly closed when not in use.[3]
-
Quantity: Work with the smallest quantity of the chemical necessary for the experiment to minimize risk.[3]
3. Storage:
-
Location: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1][3]
-
Cabinet: Store in a designated flammable liquids cabinet.[3]
-
Labeling: Ensure all containers are clearly and accurately labeled.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[4][6]
1. Waste Segregation:
-
Keep halogenated organic waste, such as this compound, separate from non-halogenated waste streams.[6] Mixing these waste types can complicate disposal and increase costs.[6]
2. Containerization:
-
Use a designated, compatible, and properly labeled hazardous waste container.[6]
-
The container must be kept closed except when actively adding waste.[3]
3. Professional Disposal:
-
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[6]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[6]
-
The standard method for disposal is high-temperature incineration to ensure complete destruction of the compound.[6]
Spill Response Workflow
In the event of a this compound spill, a clear and immediate response is crucial to ensure the safety of all laboratory personnel.
Caption: Logical workflow for responding to a this compound spill.
References
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
